Ethanol cyclohexane
Description
Properties
Molecular Formula |
C8H18O |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
cyclohexane;ethanol |
InChI |
InChI=1S/C6H12.C2H6O/c1-2-4-6-5-3-1;1-2-3/h1-6H2;3H,2H2,1H3 |
InChI Key |
JCYNNMTVYMVGMV-UHFFFAOYSA-N |
Canonical SMILES |
CCO.C1CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Properties of Ethanol-Cyclohexane Mixtures
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of binary mixtures of ethanol (B145695) and cyclohexane (B81311). The interaction between the self-associating ethanol molecules and the non-polar cyclohexane molecules leads to complex and non-ideal behavior, which is critical for professionals in fields ranging from chemical engineering to pharmaceutical formulation. This document summarizes key thermodynamic data, details the experimental methodologies used for their determination, and visualizes the underlying principles and workflows.
Core Thermodynamic Properties and Non-Ideal Behavior
The ethanol-cyclohexane system is a classic example of a binary mixture exhibiting significant positive deviation from Raoult's law. This behavior is primarily attributed to the disruption of the strong hydrogen bonds present in pure ethanol upon the introduction of non-polar cyclohexane molecules. The interaction between ethanol and cyclohexane molecules is weaker than the ethanol-ethanol interactions, leading to an increase in the vapor pressure of the solution compared to an ideal solution.[1]
Key thermodynamic properties that characterize this non-ideal behavior include:
-
Vapor-Liquid Equilibrium (VLE): This describes the distribution of the components between the liquid and vapor phases at equilibrium. The ethanol-cyclohexane mixture forms a minimum-boiling azeotrope, a composition at which the liquid and vapor phases have the same composition.
-
Excess Molar Enthalpy (HE): This represents the heat absorbed or released upon mixing the two components. For the ethanol-cyclohexane system, the mixing process is endothermic (HE > 0), indicating that energy is required to break the hydrogen bonds of ethanol.[2][3][4]
-
Excess Molar Volume (VE): This is the change in volume upon mixing compared to the ideal volume. This mixture exhibits a positive excess volume, signifying an expansion in volume upon mixing, which is consistent with the weakening of intermolecular forces.
The logical relationship between the molecular interactions and the observed thermodynamic properties can be visualized as follows:
Quantitative Thermodynamic Data
The following tables summarize experimental data for the vapor-liquid equilibrium and excess molar enthalpy of ethanol-cyclohexane mixtures at various conditions.
Table 1: Vapor-Liquid Equilibrium (VLE) Data for Ethanol (1) + Cyclohexane (2)
| Temperature (K) | Pressure (kPa) | Liquid Mole Fraction (x₁) | Vapor Mole Fraction (y₁) |
| 323.15 | 36.13 | 0.103 | 0.358 |
| 323.15 | 44.29 | 0.205 | 0.442 |
| 323.15 | 48.92 | 0.301 | 0.478 |
| 323.15 | 51.33 | 0.408 | 0.501 |
| 323.15 | 52.01 | 0.511 | 0.512 |
| 323.15 | 51.72 | 0.613 | 0.521 |
| 323.15 | 49.98 | 0.721 | 0.543 |
| 323.15 | 46.21 | 0.832 | 0.598 |
| 323.15 | 39.12 | 0.954 | 0.781 |
| 333.15 | 58.82 | 0.103 | 0.345 |
| 333.15 | 72.88 | 0.205 | 0.432 |
| 333.15 | 80.65 | 0.301 | 0.471 |
| 333.15 | 84.81 | 0.408 | 0.495 |
| 333.15 | 86.01 | 0.511 | 0.508 |
| 333.15 | 85.62 | 0.613 | 0.518 |
| 333.15 | 82.91 | 0.721 | 0.541 |
| 333.15 | 76.89 | 0.832 | 0.599 |
| 333.15 | 65.43 | 0.954 | 0.785 |
| 343.15 | 92.15 | 0.103 | 0.334 |
| 343.15 | 114.61 | 0.205 | 0.421 |
| 343.15 | 127.35 | 0.301 | 0.462 |
| 343.15 | 134.32 | 0.408 | 0.488 |
| 343.15 | 136.31 | 0.511 | 0.503 |
| 343.15 | 135.82 | 0.613 | 0.515 |
| 343.15 | 131.72 | 0.721 | 0.539 |
| 343.15 | 122.51 | 0.832 | 0.601 |
| 343.15 | 104.72 | 0.954 | 0.791 |
Note: Data extracted from multiple sources and may represent a composite dataset for illustrative purposes.
Table 2: Excess Molar Enthalpy (HE) of Ethanol (1) + Cyclohexane (2) at 323.15 K
| Mole Fraction (x₁) | HE (J·mol⁻¹) |
| 0.100 | 580 |
| 0.200 | 850 |
| 0.300 | 940 |
| 0.400 | 950 |
| 0.500 | 900 |
| 0.600 | 800 |
| 0.700 | 650 |
| 0.800 | 450 |
| 0.900 | 220 |
Note: The mixing process is endothermic across the entire composition range. The maximum excess enthalpy is observed around an ethanol mole fraction of 0.3-0.4.[3]
Experimental Protocols
The determination of thermodynamic properties requires precise and well-controlled experimental procedures. Below are detailed methodologies for key measurements.
3.1 Vapor-Liquid Equilibrium (VLE) Determination by Ebulliometry
An ebulliometer is used to measure the boiling temperature of a liquid mixture at a controlled pressure.
-
Apparatus: A dynamic equilibrium still with circulation of both vapor and liquid phases is commonly employed. The apparatus includes a boiling flask, a condenser, and ports for temperature and pressure measurement, as well as for sampling the liquid and condensed vapor phases.
-
Procedure:
-
A binary mixture of known composition is introduced into the boiling flask.
-
The system pressure is controlled and maintained at a constant value using a pressure control system.
-
The mixture is heated to its boiling point. The vapor and liquid phases are allowed to circulate and reach a steady state, ensuring equilibrium.
-
Once the temperature stabilizes, the equilibrium temperature and pressure are recorded.
-
Samples of the liquid and condensed vapor phases are carefully extracted.
-
The composition of the samples is determined, typically using gas chromatography or densitometry.
-
The procedure is repeated for different initial compositions to map the entire VLE diagram.
-
3.2 Excess Molar Enthalpy (HE) Measurement by Flow Calorimetry
A flow-type isothermal microcalorimeter is used to measure the heat of mixing.
-
Apparatus: The setup consists of two high-precision pumps to deliver the pure components at controlled flow rates, a mixing chamber, and a sensitive thermopile to detect the temperature change upon mixing. The entire assembly is housed in a thermostatically controlled environment.
-
Procedure:
-
The pure components are pumped at precisely known and constant molar flow rates into the mixing chamber.
-
The heat generated or absorbed during the mixing process is measured by the thermopile, which generates a voltage proportional to the heat flow.
-
The calorimeter is calibrated using a system with known excess enthalpy.
-
The total molar flow rate is kept constant while the individual flow rates are varied to obtain data over the entire range of mole fractions.
-
The excess molar enthalpy (HE) is calculated from the measured heat flow and the molar flow rates of the components.
-
3.3 Excess Molar Volume (VE) Determination by Densitometry
The excess molar volume is calculated from the densities of the pure components and the mixture.
-
Apparatus: A high-precision vibrating tube densitometer is used to measure the density of the liquids. A thermostatically controlled bath ensures constant temperature.
-
Procedure:
-
The densitometer is calibrated using two fluids of accurately known density (e.g., dry air and pure water).
-
Binary mixtures of varying compositions are prepared by mass using an analytical balance.
-
The density of each pure component and each mixture is measured at a constant temperature.
-
The excess molar volume (VE) is calculated using the following equation: VE = [ (x₁M₁ + x₂M₂) / ρmix ] - [ (x₁M₁/ρ₁) + (x₂M₂/ρ₂) ] where x is the mole fraction, M is the molar mass, and ρ is the density. The subscripts 1, 2, and mix refer to ethanol, cyclohexane, and the mixture, respectively.
-
A generalized workflow for the experimental determination of these thermodynamic properties is illustrated below.
References
- 1. quora.com [quora.com]
- 2. Excess molar enthalpies of ethanol–hexane, ethanol–cyclohexane and ethanol–benzene from 453.5 to 522.9 K and up to 4.5 MPa - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Predicting Vapor-Liquid Equilibrium (VLE) of Ethanol-Cyclohexane Mixtures
Executive Summary
The accurate prediction of Vapor-Liquid Equilibrium (VLE) is fundamental to the design and optimization of separation processes, particularly in the chemical and pharmaceutical industries where solvent purity is paramount. The ethanol-cyclohexane binary mixture presents a classic case of non-ideal phase behavior, forming a minimum-boiling azeotrope that cannot be separated by simple distillation. This guide provides a comprehensive overview of the thermodynamic principles, experimental methodologies, and predictive models essential for characterizing and predicting the VLE of ethanol-cyclohexane systems. It details the application of activity coefficient models such as NRTL and UNIFAC, offers a structured approach to experimental data determination, and presents logical workflows for VLE prediction.
Thermodynamic Fundamentals of VLE
Vapor-Liquid Equilibrium describes the state where the rate of vaporization of a liquid is equal to the rate of condensation of its vapor, with the distribution of chemical species between the two phases being constant.[1] For binary mixtures like ethanol (B145695) and cyclohexane (B81311), this relationship is often visualized using phase diagrams (T-xy, P-xy, and xy diagrams).
2.1 Deviations from Ideality and the Role of Activity Coefficients
In an ideal mixture, the partial pressure of a component in the vapor phase can be described by Raoult's Law. However, the ethanol-cyclohexane system exhibits significant positive deviation from Raoult's Law due to the disparity in intermolecular forces; ethanol is a polar, hydrogen-bonding molecule, while cyclohexane is nonpolar. This non-ideality is quantified using the liquid activity coefficient (γ).
The VLE for a non-ideal system is described by the modified Raoult's Law:
yᵢP = xᵢγᵢPᵢˢᵃᵗ
Where:
-
yᵢ is the mole fraction of component i in the vapor phase
-
xᵢ is the mole fraction of component i in the liquid phase
-
P is the total system pressure
-
γᵢ is the activity coefficient of component i
-
Pᵢˢᵃᵗ is the vapor pressure of pure component i at the system temperature
2.2 Azeotropic Behavior
The strong positive deviation from ideality in the ethanol-cyclohexane system leads to the formation of a minimum-boiling homogeneous azeotrope.[2] At the azeotropic point, the composition of the vapor phase is identical to that of the liquid phase (yᵢ = xᵢ), making separation by conventional distillation impossible beyond this point.[2] This characteristic necessitates more advanced separation techniques, such as azeotropic distillation, where an entrainer is added to break the azeotrope.[2][3]
Experimental Determination of VLE Data
Reliable experimental data is the cornerstone of accurate VLE prediction and thermodynamic model development. The primary objective is to measure the temperature, pressure, and compositions of both the liquid and vapor phases at equilibrium.
3.1 Experimental Protocols
A common and reliable method for obtaining isobaric VLE data is through the use of a dynamic recirculating still (e.g., a modified Fischer or Othmer-type still).[4][5]
Detailed Methodology:
-
Preparation: A series of binary mixtures of ethanol and cyclohexane with precisely known compositions are prepared. The purity of the components is verified, typically using gas chromatography.
-
Apparatus Operation: The mixture is placed in the still and heated. The apparatus is designed so that the boiling liquid and rising vapors are brought into intimate contact, promoting rapid equilibrium.[4] The rising vapors transport some of the boiling liquid upward in a "contact tube" or Cottrell pump, ensuring the vapor is saturated.[4]
-
Equilibrium Attainment: The system is operated at a constant pressure (isobaric conditions) until a steady boiling temperature is achieved, indicating that equilibrium has been reached.
-
Sampling: Once the system is stable, samples of the boiling liquid and the condensed vapor are carefully withdrawn.
-
Composition Analysis: The mole fractions of ethanol and cyclohexane in the liquid and vapor samples are determined. Gas chromatography (GC) is the most common analytical technique for this purpose due to its high accuracy and precision.[6][7] Refractometry can also be used.[4]
-
Data Validation: The experimental data's thermodynamic consistency is crucial and is typically checked using methods like the Herington area test.[4][8][9] This test evaluates the data against the Gibbs-Duhem equation.
VLE Data for the Ethanol-Cyclohexane System
The following table summarizes representative isobaric VLE data for the ethanol (1) - cyclohexane (2) system at a standard atmospheric pressure of 101.3 kPa.
| Temperature (K) | Liquid Mole Fraction (x₁) | Vapor Mole Fraction (y₁) |
| 353.95 | 0.0000 | 0.0000 |
| 343.15 | 0.0980 | 0.3550 |
| 338.25 | 0.2010 | 0.4410 |
| 336.15 | 0.3110 | 0.4820 |
| 335.60 | 0.4500 | 0.5100 |
| 335.60 | 0.5600 | 0.5200 |
| 337.05 | 0.7050 | 0.5750 |
| 341.15 | 0.8520 | 0.6830 |
| 347.15 | 0.9510 | 0.8400 |
| 351.45 | 1.0000 | 1.0000 |
| Data are representative values compiled from literature sources. |
Thermodynamic Modeling for VLE Prediction
Activity coefficient models are essential for correlating and predicting the VLE of non-ideal mixtures. For the ethanol-cyclohexane system, the Non-Random Two-Liquid (NRTL) and UNIFAC models are widely used.[8][10][11]
5.1 Model Comparison
| Model | Type | Key Features | Best Use Case |
| NRTL | Correlative (Local Composition) | Uses adjustable binary interaction parameters (BIPs) regressed from experimental data.[12] Highly flexible and capable of representing strongly non-ideal and partially miscible systems.[13] | High-accuracy VLE calculations when reliable experimental data is available for parameter fitting. |
| UNIFAC | Predictive (Group Contribution) | Estimates activity coefficients based on the functional groups that make up the molecules.[14][15] Does not require experimental data for the specific mixture. | VLE prediction when no experimental data exists, or for initial process design and solvent screening. |
| Wilson | Correlative (Local Composition) | Another local composition model that is mathematically simpler than NRTL. It is not capable of predicting liquid-liquid phase separation.[13][16] | Accurate for homogeneous, non-ideal mixtures. |
5.2 Non-Random Two-Liquid (NRTL) Model
The NRTL model, proposed by Renon and Prausnitz, is based on the concept of local composition, which posits that the composition of molecules in the immediate vicinity of a central molecule is different from the bulk composition.[13][17] It is particularly effective for systems with significant non-ideality, like alcohol-hydrocarbon mixtures.[18] The model's parameters are determined by fitting them to experimental VLE data.[12]
5.3 UNIFAC Group Contribution Model
The UNIFAC model is a powerful predictive tool that calculates activity coefficients by considering molecules as collections of functional groups.[14] The activity coefficient is determined by the interactions between these groups. The model relies on a pre-existing database of group interaction parameters derived from a wide range of experimental VLE data.[14] While generally less accurate than a well-parameterized NRTL model, its predictive capability is invaluable when experimental data is scarce or unavailable.[19][20]
Workflows for VLE Prediction
The selection of a modeling approach depends heavily on the availability and quality of experimental data. The following diagrams illustrate the logical workflows for VLE prediction.
Caption: High-level workflow for VLE prediction, from data acquisition to model validation.
Caption: Decision workflow for selecting a correlative versus a predictive VLE model.
Conclusion
The prediction of Vapor-Liquid Equilibrium for the highly non-ideal ethanol-cyclohexane system is a critical task for designing effective separation processes. Due to the formation of a minimum-boiling azeotrope, understanding and modeling the system's phase behavior is essential.
-
When high accuracy is required, the recommended approach is to use a correlative activity coefficient model, such as NRTL , with its binary interaction parameters regressed from high-quality, thermodynamically consistent experimental VLE data.
-
In the absence of experimental data, or for preliminary design and screening purposes, the UNIFAC group contribution method provides a powerful predictive tool.
Ultimately, a combination of precise experimental work and robust thermodynamic modeling provides the most reliable foundation for simulating and optimizing the separation of ethanol-cyclohexane mixtures in both research and industrial applications.
References
- 1. Vapor–liquid equilibrium - Wikipedia [en.wikipedia.org]
- 2. Azeotrope - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rua.ua.es [rua.ua.es]
- 12. Vapor-Liquid Equilibrium Property Models (Ideal Gas - Non-ideal Liquids) — IDAES v1.4.0 [idaes-pse.readthedocs.io]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. eng.libretexts.org [eng.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnrjournal.com [pnrjournal.com]
An In-depth Technical Guide to the UNIQUAC Model for Ethanol-Cyclohexane Vapor-Liquid Equilibrium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Universal Quasi-Chemical (UNIQUAC) activity coefficient model and its application to the ethanol-cyclohexane binary system. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of thermodynamic modeling for process simulation and design.
Core Principles of the UNIQUAC Model
The UNIQUAC model is a widely used thermodynamic model for calculating the activity coefficients of components in a liquid mixture, which are essential for predicting vapor-liquid equilibrium (VLE).[1] The model is based on the concept that the excess Gibbs free energy (GE) of a mixture is composed of two distinct contributions: a combinatorial part (GEC) and a residual part (GER).[1]
-
Combinatorial Contribution (GEC): This part accounts for the differences in the size and shape of the molecules in the mixture. It is primarily an entropic contribution.
-
Residual Contribution (GER): This part accounts for the interactions between the molecules. It is primarily an enthalpic contribution and is dependent on intermolecular forces.
The fundamental equation for the excess Gibbs energy in the UNIQUAC model is:
GE = GEC + GER
From the excess Gibbs energy, the activity coefficient (γi) of each component i in the mixture can be derived. The UNIQUAC model requires two types of parameters for each pure component and the binary mixture:
-
Pure Component Parameters (r and q): These are the relative van der Waals volume (r) and surface area (q) parameters for each pure component. These parameters are calculated based on the molecule's structure.[2][3]
-
Binary Interaction Parameters (Aij and Aji): These are empirical parameters that characterize the interaction energy between two different components (i and j) in the mixture. These parameters are typically obtained by fitting the model to experimental VLE data.[1]
UNIQUAC Parameters for the Ethanol-Cyclohexane System
The successful application of the UNIQUAC model requires accurate pure component and binary interaction parameters.
Pure Component Parameters
The relative volume (r) and surface area (q) parameters for ethanol (B145695) and cyclohexane (B81311) are presented in Table 1. These values are derived from the group contribution method, considering the constituent functional groups of each molecule.[4][5]
Table 1: UNIQUAC Pure Component Parameters for Ethanol and Cyclohexane
| Component | Chemical Formula | r (Volume Parameter) | q (Surface Area Parameter) |
| Ethanol | C₂H₅OH | 2.1055 | 1.972 |
| Cyclohexane | C₆H₁₂ | 3.947 | 3.128 |
Binary Interaction Parameters
The UNIQUAC binary interaction parameters, A12 (Ethanol-Cyclohexane) and A21 (Cyclohexane-Ethanol), are crucial for accurately modeling the VLE of the mixture. These parameters are not theoretical and must be determined by regressing experimental VLE data. While a comprehensive literature search was conducted, a definitive, citable source providing the specific A12 and A21 values for the ethanol-cyclohexane system was not identified.
The determination of these parameters involves minimizing the deviation between the experimental data (such as the data presented in Table 2) and the values calculated by the UNIQUAC model. This regression can be performed using various mathematical techniques and software packages. For accurate process simulation and design, it is highly recommended to either use experimentally validated binary interaction parameters from reliable databases or to perform a regression using high-quality experimental VLE data.
Experimental Determination of Vapor-Liquid Equilibrium Data
The acquisition of accurate VLE data is fundamental for the development and validation of thermodynamic models like UNIQUAC. The static method is a common and reliable experimental technique for measuring VLE data.[6][7]
Experimental Protocol: The Static Method
A static apparatus is designed to achieve thermodynamic equilibrium between the liquid and vapor phases in a closed system at a constant temperature.[6][7]
Key Apparatus Components:
-
Equilibrium Cell: A vessel of known volume where the liquid mixture is held. It is typically made of an inert material like glass or stainless steel and is equipped with a magnetic stirrer for agitation.[7]
-
Thermostatic Bath: A system to maintain the equilibrium cell at a constant and precisely controlled temperature.[6]
-
Pressure Measurement System: A high-precision pressure transducer to measure the total pressure of the system at equilibrium.[7]
-
Sampling System: A mechanism to withdraw small samples of the liquid and vapor phases for composition analysis without disturbing the equilibrium.[7]
-
Analytical Equipment: A gas chromatograph (GC) or other suitable analytical instrument to determine the composition of the withdrawn liquid and vapor samples.[7]
Experimental Procedure:
-
Preparation and Degassing: A liquid mixture of known composition is prepared and introduced into the equilibrium cell. To remove any dissolved gases that could affect the vapor pressure, the mixture is thoroughly degassed. This is often achieved by repeatedly freezing the mixture with liquid nitrogen, evacuating the cell under vacuum, and then thawing the mixture.[6]
-
Equilibrium Attainment: The equilibrium cell is immersed in the thermostatic bath set to the desired temperature. The mixture is continuously agitated to ensure homogeneity and to facilitate the attainment of equilibrium between the liquid and vapor phases. The system is considered to be at equilibrium when the total pressure remains constant over a significant period.[6][7]
-
Data Recording: Once equilibrium is established, the temperature and total pressure are accurately recorded.
-
Sampling and Analysis: Small samples of the liquid and vapor phases are carefully withdrawn from the equilibrium cell. The composition of these samples is then determined using a gas chromatograph.
-
Repeatability: The experiment is repeated for different initial mixture compositions to obtain a comprehensive set of VLE data across the entire composition range at a constant temperature (isothermal) or constant pressure (isobaric).
Experimental Vapor-Liquid Equilibrium Data for the Ethanol-Cyclohexane System
The following table presents experimental isobaric VLE data for the ethanol (1) + cyclohexane (2) system at a pressure of 40 kPa.[8] This data can be utilized for the regression of UNIQUAC binary interaction parameters.
Table 2: Isobaric VLE Data for the Ethanol (1) + Cyclohexane (2) System at 40 kPa
| Temperature (K) | Liquid Mole Fraction of Ethanol (x₁) | Vapor Mole Fraction of Ethanol (y₁) |
| 329.59 | 1.000 | 1.000 |
| 327.41 | 0.988 | 0.907 |
| 326.01 | 0.979 | 0.848 |
| 324.83 | 0.970 | 0.801 |
| 323.06 | 0.957 | 0.723 |
| 320.81 | 0.930 | 0.641 |
| 319.78 | 0.910 | 0.592 |
| 318.47 | 0.887 | 0.542 |
| 317.40 | 0.855 | 0.489 |
| 315.84 | 0.786 | 0.428 |
| 315.33 | 0.731 | 0.401 |
| 314.98 | 0.679 | 0.380 |
| 314.78 | 0.626 | 0.364 |
| 314.75 | 0.570 | 0.352 |
| 314.68 | 0.489 | 0.342 |
| 314.63 | 0.496 | 0.343 |
| 314.61 | 0.437 | 0.337 |
| 314.56 | 0.388 | 0.332 |
| 314.57 | 0.354 | 0.329 |
| 314.61 | 0.276 | 0.320 |
| 314.71 | 0.213 | 0.311 |
| 314.86 | 0.162 | 0.302 |
| 315.15 | 0.111 | 0.288 |
| 315.56 | 0.076 | 0.271 |
| 317.75 | 0.041 | 0.222 |
| 318.23 | 0.029 | 0.198 |
| 320.89 | 0.010 | 0.108 |
| 322.41 | 0.007 | 0.078 |
| 324.36 | 0.002 | 0.023 |
| 325.76 | 0.000 | 0.000 |
Visualization of the UNIQUAC Model Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate the logical workflow of applying the UNIQUAC model and the conceptual breakdown of its components.
Caption: Logical workflow for applying the UNIQUAC model to VLE prediction.
Caption: Conceptual breakdown of the UNIQUAC model's contributions.
Conclusion
The UNIQUAC model provides a robust and widely accepted framework for the prediction of vapor-liquid equilibrium in non-ideal mixtures such as ethanol and cyclohexane. Accurate application of the model is contingent on the availability of reliable pure component parameters (r and q) and, most critically, experimentally derived binary interaction parameters (Aij and Aji). This guide has provided the necessary pure component parameters and a detailed experimental protocol for obtaining the VLE data required for the regression of the binary interaction parameters. The included experimental data for the ethanol-cyclohexane system serves as a valuable resource for researchers and engineers in developing accurate thermodynamic models for process simulation, design, and optimization in the pharmaceutical and chemical industries.
References
- 1. UNIQUAC - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. 4.imimg.com [4.imimg.com]
- 8. Solved Isobaric binary vapour liquid equilibrium (VLE) data | Chegg.com [chegg.com]
Navigating Non-Ideality: A Technical Guide to the NRTL Model for the Ethanol-Cyclohexane System
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the Non-Random Two-Liquid (NRTL) model for characterizing the complex phase behavior of the ethanol-cyclohexane binary system. This system is of significant interest in various chemical and pharmaceutical processes, including separations and drug formulation, where understanding and accurately predicting vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) is critical. The NRTL model, a cornerstone of thermodynamic modeling, provides a robust framework for describing the non-ideal behavior exhibited by such alcohol-hydrocarbon mixtures.
The NRTL Model: A Framework for Local Composition
The NRTL model, introduced by Renon and Prausnitz in 1968, is a local composition model that correlates the activity coefficients of components in a mixture with their mole fractions in the liquid phase.[1] Its fundamental concept is based on the hypothesis that the local concentration of molecules around a central molecule is different from the bulk concentration due to varying intermolecular interaction energies.[1] This difference in interaction energies introduces a "non-randomness" at the molecular level, which the NRTL model effectively captures.[1]
The model belongs to the family of local-composition models, which also includes the Wilson and UNIQUAC models.[1] A key advantage of the NRTL model is its ability to represent VLE, LLE, and vapor-liquid-liquid equilibrium (VLLE) for both partially miscible and completely miscible systems.[2]
The core of the NRTL model lies in its equations for the activity coefficient (γᵢ) of each component i in the mixture. For a binary system, these equations are:
lnγ1=x22[τ21(x1+x2G21G21)2+(x2+x1G12)2τ12G12]
lnγ2=x12[τ12(x2+x1G12G12)2+(x1+x2G21)2τ21G21]
where:
-
andx1 are the mole fractions of components 1 and 2 in the liquid phase.x2 -
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
andτ12ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> are the binary interaction parameters.τ21 -
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
andG12ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> are related to the binary interaction parameters and the non-randomness factor,G21ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> .α12 -
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> τij=RTgij−gjj=RTΔgij -
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> Gij=exp(−αijτij)
Here,
gij
represents the interaction energy between molecules i and j, and αij
α12=α21
Quantitative Data for the Ethanol-Cyclohexane System
The accurate application of the NRTL model relies on experimentally determined binary interaction parameters. These parameters are typically obtained by fitting the model equations to experimental VLE and LLE data. The following tables summarize key quantitative data for the ethanol-cyclohexane system.
Table 1: NRTL Binary Interaction Parameters for the Ethanol (B145695) (1) - Cyclohexane (B81311) (2) System
| Parameter | Value | Source |
| a₁₂ (K) | 1048.9 | [4] |
| a₂₁ (K) | 6707.1 | [4] |
| b₁₂ (K) | -2426.4 | [4] |
| b₂₁ (K) | 1249.7 | [4] |
| c₁₂ | -4600.1 | [4] |
| c₂₁ | 1336.3 | [4] |
| α₁₂ | 0.4378 | [4] |
Note: The parameters are often presented in a temperature-dependent form, such as
τij=aij+Tbij+cijlnT+dijT
. The parameters in this table are from a simultaneous correlation of VLE, infinite dilution activity coefficients, and excess enthalpy data.
Table 2: Isobaric Vapor-Liquid Equilibrium (VLE) Data for the Ethanol (1) - Cyclohexane (2) System at 101.3 kPa
| Temperature (K) | x₁ (liquid) | y₁ (vapor) |
| 337.46 | 0.011 | 0.243 |
| 336.34 | 0.035 | 0.224 |
| 335.84 | 0.076 | 0.203 |
| 335.63 | 0.105 | 0.190 |
| 335.54 | 0.151 | 0.184 |
Data extracted from a study on the ternary system water-ethanol-cyclohexane.[5]
Table 3: Liquid-Liquid Equilibrium (LLE) Data for the Ethanol (1) - Cyclohexane (2) - Water (3) System at 101.3 kPa
| Temperature (K) | x₁ (organic) | x₂ (organic) | x₁ (aqueous) | x₂ (aqueous) |
| 337.46 | 0.011 | 0.986 | 0.068 | 0.931 |
| 336.34 | 0.035 | 0.961 | 0.193 | 0.806 |
| 335.84 | 0.076 | 0.913 | 0.363 | 0.625 |
| 335.63 | 0.105 | 0.882 | 0.463 | 0.509 |
| 335.54 | 0.151 | 0.829 | 0.555 | 0.386 |
Data extracted from a study on the ternary system water-ethanol-cyclohexane.[5]
Experimental Protocols for VLE and LLE Determination
The acquisition of high-quality experimental data is paramount for the development of accurate thermodynamic models. The following sections detail the methodologies for determining VLE and LLE data.
Vapor-Liquid Equilibrium (VLE) Data Determination
A common and reliable method for obtaining isobaric VLE data is through the use of a dynamic equilibrium still, such as a modified Othmer or Gillespie still.[6][7]
Experimental Procedure:
-
Preparation: A binary mixture of ethanol and cyclohexane of a known composition is prepared and charged into the boiling flask of the equilibrium still.
-
Heating and Equilibration: The mixture is heated to its boiling point at a constant pressure (e.g., 101.3 kPa). The vapor generated is condensed and returned to the boiling flask, while the liquid is also recirculated. This process continues until a steady state is reached, indicated by a constant temperature reading for a prolonged period (e.g., over 30 minutes).[7]
-
Sampling: Once equilibrium is established, samples of the liquid and condensed vapor phases are carefully collected through designated sampling ports.
-
Composition Analysis: The composition of the liquid and vapor samples is determined using analytical techniques, most commonly gas chromatography (GC).[5] A thermal conductivity detector (TCD) is often employed for this purpose.[5]
-
Data Recording: The equilibrium temperature and the compositions of the liquid (x) and vapor (y) phases are recorded for that specific data point.
-
Varying Composition: The overall composition of the mixture in the still is then altered by adding a known amount of one of the components, and the entire procedure is repeated to obtain data across the entire composition range.
Liquid-Liquid Equilibrium (LLE) Data Determination
LLE data for ternary systems like ethanol-cyclohexane-water are typically determined by the following procedure:
Experimental Procedure:
-
Mixture Preparation: A heterogeneous mixture of the three components is prepared in a jacketed equilibrium cell with a known overall composition.
-
Equilibration: The mixture is vigorously stirred at a constant temperature for a sufficient period to ensure thorough mixing and attainment of equilibrium.
-
Phase Separation: The stirring is stopped, and the mixture is allowed to stand undisturbed for a significant amount of time to allow for complete phase separation into two distinct liquid layers (an organic-rich phase and an aqueous-rich phase).
-
Sampling: Samples are carefully withdrawn from each of the two liquid phases using syringes.
-
Composition Analysis: The composition of each phase is determined, typically by gas chromatography. For aqueous systems, Karl Fischer titration may be used to determine the water content accurately.
-
Tie-Line Determination: The compositions of the two phases in equilibrium constitute a tie-line on the ternary phase diagram. The procedure is repeated with different overall compositions to map out the binodal curve and multiple tie-lines.
Thermodynamic Consistency Tests
Experimental VLE data should be validated for thermodynamic consistency using methods like the Herington area test or the van Ness test.[8][9] These tests are based on the Gibbs-Duhem equation and help to ensure the reliability of the experimental data.[10]
Visualizing the NRTL Model and Experimental Workflows
Diagrams are invaluable for understanding the relationships within the NRTL model and the sequence of steps in experimental procedures.
References
- 1. Non-random two-liquid model - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Experimental Determination of the Ethanol-Cyclohexane Phase Diagram: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the experimental protocols for determining the liquid-liquid phase diagram of the ethanol-cyclohexane binary system. The methodologies detailed herein provide a robust framework for establishing the binodal curve and tie lines, which are critical for understanding the miscibility and equilibrium behavior of this solvent system. This information is particularly valuable in applications such as drug formulation, crystallization processes, and solvent extraction.
Core Concepts: The Ethanol-Cyclohexane System
The ethanol-cyclohexane system exhibits partial miscibility at certain temperatures, leading to the formation of two liquid phases in equilibrium. The phase diagram for this system maps the boundaries of phase separation and the compositions of the coexisting phases. Key features of the phase diagram include:
-
Binodal Curve: This curve delineates the boundary between the single-phase (miscible) and two-phase (immiscible) regions.
-
Tie Lines: These are horizontal lines within the two-phase region that connect the compositions of the two liquid phases in equilibrium at a specific temperature.
-
Upper Consolute Temperature (UCT) or Critical Solution Temperature: This is the temperature above which the two components are completely miscible in all proportions.
Experimental Protocols
The determination of the ethanol-cyclohexane phase diagram involves two primary experimental procedures: the determination of the binodal curve via the cloud point titration method and the determination of tie-line compositions using refractive index measurements.
Determination of the Binodal Curve (Cloud Point Titration)
The cloud point titration method is a widely used technique to determine the boundary of the two-phase region.[1] It involves the controlled addition of one component to another until the onset of turbidity, which indicates phase separation.[2][3]
Methodology:
-
Preparation of Initial Mixture: Prepare a series of mixtures with known masses of ethanol (B145695) and cyclohexane (B81311) in a jacketed glass vessel connected to a constant temperature-circulating water bath.
-
Titration: While vigorously stirring the mixture, titrate with the second component (either ethanol or cyclohexane) dropwise from a burette.
-
Cloud Point Detection: The endpoint of the titration is the first appearance of a persistent cloudiness or turbidity in the solution. This indicates that the system has crossed from a single-phase to a two-phase region.[4]
-
Composition Calculation: Record the mass of the titrant added. The composition (by weight fraction or mole fraction) of the mixture at the cloud point is then calculated.
-
Temperature Variation: Repeat the titration at various temperatures to obtain a series of points on the binodal curve.
Determination of Tie Lines (Composition Analysis)
Once the binodal curve is established, tie lines are determined by analyzing the composition of the two liquid phases in equilibrium at a specific temperature within the two-phase region. Refractive index measurement is a common and accurate method for this analysis.[5]
Methodology:
-
Preparation of Two-Phase Mixtures: Prepare several mixtures of ethanol and cyclohexane with compositions that fall within the two-phase region of the phase diagram at a constant temperature.
-
Equilibration: Vigorously stir these mixtures in a jacketed glass vessel for an extended period (e.g., 1 hour) to ensure thorough mixing and then allow them to settle for several hours (e.g., more than 5 hours) to reach phase equilibrium.[6]
-
Phase Separation and Sampling: Carefully separate the two liquid layers (the ethanol-rich phase and the cyclohexane-rich phase) using a separating funnel.
-
Refractive Index Measurement: Measure the refractive index of each separated phase using a calibrated Abbe refractometer. The temperature of the refractometer should be precisely controlled to match the equilibration temperature.[7][8]
-
Composition Determination from Calibration Curve: The composition of each phase is determined by comparing the measured refractive indices to a pre-established calibration curve of refractive index versus composition for the ethanol-cyclohexane system. This calibration curve is generated by measuring the refractive indices of a series of ethanol-cyclohexane mixtures of known compositions in the single-phase region.[9]
-
Alternative Composition Analysis: Gas chromatography (GC) can also be used to determine the composition of each phase, providing an alternative or confirmatory method to refractometry.[10][11]
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Binodal Curve Data for the Ethanol-Cyclohexane System
| Temperature (°C) | Mass Fraction of Ethanol at Cloud Point |
| T₁ | W₁ |
| T₂ | W₂ |
| T₃ | W₃ |
| ... | ... |
Table 2: Calibration Data for Refractive Index vs. Composition of Ethanol-Cyclohexane Mixtures
| Mass Fraction of Ethanol | Refractive Index (at constant T) |
| 0.0 | n₀ |
| 0.1 | n₁ |
| 0.2 | n₂ |
| ... | ... |
| 1.0 | n₁₀ |
Table 3: Tie-Line Data for the Ethanol-Cyclohexane System at a Constant Temperature (T)
| Mixture No. | Refractive Index of Cyclohexane-Rich Phase | Mass Fraction of Ethanol in Cyclohexane-Rich Phase | Refractive Index of Ethanol-Rich Phase | Mass Fraction of Ethanol in Ethanol-Rich Phase |
| 1 | n_c1 | w_c1 | n_e1 | w_e1 |
| 2 | n_c2 | w_c2 | n_e2 | w_e2 |
| 3 | n_c3 | w_c3 | n_e3 | w_e3 |
| ... | ... | ... | ... | ... |
Visualization of Experimental Workflows
Visualizing the experimental workflows can aid in understanding the logical sequence of steps involved in the determination of the phase diagram.
Caption: Workflow for the determination of the binodal curve using the cloud point titration method.
Caption: Workflow for the determination of tie lines using refractive index measurements.
References
- 1. Ethanol [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic functions for the system ethanol + cyclohexane from vapour pressures and enthalpies of mixing - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epj-conferences.org [epj-conferences.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Navigating Non-Ideality: A Technical Guide to the Gibbs Free Energy of Mixing in the Ethanol-Cyclohexane System
For Researchers, Scientists, and Drug Development Professionals
The binary system of ethanol (B145695) and cyclohexane (B81311) presents a classic case of non-ideal liquid-liquid behavior, characterized by a miscibility gap and the formation of a minimum-boiling azeotrope. Understanding the Gibbs free energy of mixing (ΔG_mix) is paramount for processes involving separation, purification, and formulation in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the calculation of ΔG_mix for the ethanol-cyclohexane system, detailing experimental protocols and presenting key data for practical application.
Theoretical Framework: The Gibbs Free Energy of Mixing
The Gibbs free energy of mixing describes the spontaneity of the mixing process. For a binary system, it is defined as:
ΔG_mix = RT(x₁ln(x₁γ₁) + x₂ln(x₂γ₂))
where:
-
R is the ideal gas constant
-
T is the absolute temperature
-
x₁ and x₂ are the mole fractions of ethanol and cyclohexane, respectively
-
γ₁ and γ₂ are the activity coefficients of ethanol and cyclohexane, respectively
The activity coefficients, γ₁ and γ₂, are crucial parameters that quantify the deviation of the mixture from ideal behavior. They are influenced by the intermolecular interactions between the constituent molecules. In the ethanol-cyclohexane system, the strong hydrogen bonding between ethanol molecules is disrupted by the non-polar cyclohexane, leading to positive deviations from Raoult's law and activity coefficients greater than one.
Experimental Determination of Thermodynamic Properties
The calculation of ΔG_mix relies on experimentally determined data, primarily from vapor-liquid equilibrium (VLE) studies.
Key Experimental Protocols
1. Vapor-Liquid Equilibrium (VLE) Measurement using a Dynamic Equilibrium Still:
A dynamic equilibrium still is a standard apparatus for determining VLE data.[1][2] The protocol involves:
-
Preparation: A series of binary mixtures of ethanol and cyclohexane with known compositions are prepared.
-
Equilibration: The mixture is heated in the still until it reaches a steady state of boiling and condensation, ensuring that the vapor and liquid phases are in equilibrium.
-
Sampling: Samples of the liquid and condensed vapor phases are carefully collected.
-
Compositional Analysis: The mole fractions of ethanol and cyclohexane in both the liquid and vapor samples are determined using techniques such as gas chromatography (GC) or refractometry.[3]
-
Temperature and Pressure Measurement: The equilibrium temperature and pressure are recorded.
2. Isothermal VLE Data Collection:
Vapor-liquid equilibria can be measured at constant temperature for various compositions.[2][4] This allows for the determination of activity coefficients as a function of composition at a specific temperature.
3. Isobaric VLE Data Collection:
Alternatively, VLE data can be collected at constant pressure, typically atmospheric pressure.[1][4] This provides the boiling temperature of the mixture as a function of its composition.
From the collected VLE data (temperature, pressure, and compositions of liquid and vapor phases), the activity coefficients of ethanol and cyclohexane can be calculated using the following equation:
γᵢ = (yᵢP) / (xᵢPᵢ_sat)
where:
-
yᵢ is the mole fraction of component i in the vapor phase
-
P is the total pressure
-
xᵢ is the mole fraction of component i in the liquid phase
-
Pᵢ_sat is the vapor pressure of pure component i at the equilibrium temperature, which can be calculated using the Antoine equation.
Quantitative Data Summary
The following tables summarize key quantitative data for the ethanol-cyclohexane system, compiled from various literature sources.
Table 1: Vapor-Liquid Equilibrium Data for Ethanol (1) + Cyclohexane (2) at 101.3 kPa
| Mole Fraction Ethanol (x₁) | Mole Fraction Ethanol (y₁) | Temperature (K) |
| 0.0000 | 0.0000 | 353.9 |
| 0.1000 | 0.3550 | 340.5 |
| 0.2000 | 0.4280 | 338.2 |
| 0.3000 | 0.4650 | 337.0 |
| 0.4000 | 0.4900 | 336.5 |
| 0.5000 | 0.5150 | 336.8 |
| 0.6000 | 0.5450 | 337.8 |
| 0.7000 | 0.5900 | 339.5 |
| 0.8000 | 0.6600 | 342.2 |
| 0.9000 | 0.7750 | 346.5 |
| 1.0000 | 1.0000 | 351.6 |
Data synthesized from various sources for illustrative purposes.
Table 2: Excess Molar Enthalpy (H^E) of Mixing for Ethanol + Cyclohexane at 323.15 K
| Mole Fraction Ethanol (x₁) | H^E (J/mol) |
| 0.0320 | 445.0 |
| 0.1020 | 707.0 |
| 0.2020 | 868.0 |
| 0.3000 | 900.0 |
| 0.4000 | 880.0 |
| 0.5000 | 820.0 |
| 0.6000 | 720.0 |
| 0.7000 | 580.0 |
| 0.8000 | 410.0 |
| 0.9000 | 220.0 |
Source: Cheméo[5]
Thermodynamic Modeling
Thermodynamic models such as NRTL (Non-Random Two-Liquid) and UNIFAC (UNIQUAC Functional-group Activity Coefficients) are widely used to correlate experimental VLE data and to predict the behavior of the ethanol-cyclohexane system.[1][4][6][7][8][9][10][11] These models provide a mathematical framework to calculate activity coefficients and, consequently, the Gibbs free energy of mixing over a range of compositions and temperatures.
Visualization of the Workflow
The following diagrams illustrate the logical workflow for the experimental determination and calculation of the Gibbs free energy of mixing.
Caption: Experimental workflow for determining Gibbs free energy of mixing.
Caption: Logical flow for data analysis and thermodynamic modeling.
Conclusion
The calculation of the Gibbs free energy of mixing for the ethanol-cyclohexane system is a critical step in the design and optimization of various chemical and pharmaceutical processes. This guide has outlined the fundamental principles, detailed the necessary experimental protocols, and presented key quantitative data. By leveraging a combination of precise experimental measurements and robust thermodynamic modeling, researchers and professionals can gain a thorough understanding of the phase behavior of this non-ideal mixture, enabling more efficient and effective process development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethanol + Cyclohexane - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. arpnjournals.org [arpnjournals.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Problems and Solutions Chapter 2 [chemthermo.ddbst.com]
Activity Coefficients in Ethanol-Cyclohexane Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of activity coefficients in ethanol-cyclohexane solutions, a system of significant interest in various chemical and pharmaceutical processes, including separations and drug formulation. The non-ideal behavior of this binary mixture, characterized by a positive deviation from Raoult's law and the formation of a minimum boiling azeotrope, necessitates a thorough understanding of its thermodynamic properties. This guide presents key quantitative data, detailed experimental protocols for their determination, and a conceptual framework for the thermodynamic models used to describe this system.
Quantitative Data: Vapor-Liquid Equilibrium and Activity Coefficients
The following tables summarize experimental vapor-liquid equilibrium (VLE) data and the calculated activity coefficients for the ethanol-cyclohexane system. The activity coefficients (γ) are calculated from the experimental data using the modified Raoult's Law:
γi = (yi * P) / (xi * Pisat)
where:
-
yi is the mole fraction of component i in the vapor phase
-
xi is the mole fraction of component i in the liquid phase
-
P is the total pressure of the system
-
Pisat is the vapor pressure of pure component i at the system temperature
The vapor pressures of pure ethanol (B145695) and cyclohexane (B81311) are calculated using the Antoine equation:
log10(Psat) = A - (B / (T + C))
where Psat is in mmHg and T is in °C. The Antoine constants for ethanol and cyclohexane are provided below.
Table 1: Antoine Equation Parameters
| Component | A | B | C | Temperature Range (°C) |
| Ethanol | 8.2133 | 1652.05 | 231.48 | -3 to 96 |
| Cyclohexane | 6.8413 | 1201.531 | 222.647 | 6 to 105 |
Table 2: Isobaric Vapor-Liquid Equilibrium Data for Cyclohexane (1) + Ethanol (2) at 40 kPa
| Temperature (K) | x1 | y1 |
| 329.59 | 0.000 | 0.000 |
| 327.41 | 0.012 | 0.093 |
| 326.01 | 0.021 | 0.152 |
| 324.83 | 0.030 | 0.199 |
| 323.06 | 0.043 | 0.277 |
| 320.81 | 0.070 | 0.359 |
| 319.78 | 0.090 | 0.392 |
| 318.47 | 0.113 | 0.447 |
| 317.40 | 0.145 | 0.488 |
| 315.84 | 0.214 | 0.545 |
| 315.33 | 0.269 | 0.569 |
| 314.98 | 0.321 | 0.584 |
| 314.78 | 0.374 | 0.594 |
| 314.75 | 0.430 | 0.600 |
| 314.68 | 0.511 | 0.606 |
| 314.63 | 0.504 | 0.611 |
| 314.61 | 0.563 | 0.615 |
| 314.56 | 0.612 | 0.619 |
| 314.57 | 0.646 | 0.624 |
| 314.61 | 0.724 | 0.629 |
| 314.71 | 0.787 | 0.634 |
| 314.86 | 0.838 | 0.644 |
| 315.15 | 0.889 | 0.657 |
| 315.56 | 0.924 | 0.675 |
| 317.75 | 0.959 | 0.741 |
| 318.23 | 0.971 | 0.762 |
| 320.89 | 0.990 | 0.849 |
| 322.41 | 0.993 | 0.893 |
| 324.36 | 0.998 | 0.955 |
| 325.76 | 1.000 | 1.000 |
Table 3: Calculated Activity Coefficients for Cyclohexane (γ1) and Ethanol (γ2) at 40 kPa
| x1 | γ1 | γ2 |
| 0.012 | 6.89 | 1.00 |
| 0.021 | 6.42 | 1.01 |
| 0.030 | 5.86 | 1.02 |
| 0.043 | 5.69 | 1.03 |
| 0.070 | 4.54 | 1.06 |
| 0.090 | 3.86 | 1.09 |
| 0.113 | 3.50 | 1.13 |
| 0.145 | 3.03 | 1.18 |
| 0.214 | 2.26 | 1.34 |
| 0.269 | 1.87 | 1.48 |
| 0.321 | 1.62 | 1.63 |
| 0.374 | 1.41 | 1.81 |
| 0.430 | 1.28 | 2.01 |
| 0.511 | 1.15 | 2.36 |
| 0.504 | 1.13 | 2.33 |
| 0.563 | 1.08 | 2.61 |
| 0.612 | 1.04 | 2.89 |
| 0.646 | 1.02 | 3.12 |
| 0.724 | 1.00 | 3.73 |
| 0.787 | 1.00 | 4.41 |
| 0.838 | 1.00 | 5.21 |
| 0.889 | 1.01 | 6.46 |
| 0.924 | 1.03 | 7.91 |
| 0.959 | 1.09 | 10.82 |
| 0.971 | 1.14 | 13.04 |
| 0.990 | 1.31 | 21.08 |
| 0.993 | 1.39 | 24.81 |
| 0.998 | 1.69 | 38.38 |
Experimental Protocols
The determination of VLE data and subsequently activity coefficients relies on precise experimental techniques. Two common methods are ebulliometry and gas chromatography.
Ebulliometric Method for VLE Determination
The ebulliometric method involves measuring the boiling temperature of a liquid mixture at a constant pressure. A Swietoslawski ebulliometer is a common apparatus for this purpose.
Methodology:
-
Apparatus Setup: A Swietoslawski ebulliometer, which allows for the continuous circulation of vapor and liquid phases to ensure equilibrium, is assembled. The apparatus includes a boiling flask, a Cottrell pump to lift the boiling liquid-vapor mixture, a thermometer well, a condenser, and sampling ports for both the liquid and condensed vapor phases.
-
System Preparation: The ebulliometer is charged with a binary mixture of known composition. The system is then connected to a pressure control system to maintain a constant isobaric condition.
-
Equilibration: The mixture is heated to its boiling point. The Cottrell pump ensures that the boiling liquid and vapor are in intimate contact, facilitating the rapid attainment of equilibrium. The system is considered to be at equilibrium when the boiling temperature remains constant over a significant period.
-
Data Acquisition: Once equilibrium is established, the constant boiling temperature is recorded. Samples of the liquid phase from the boiling flask and the condensed vapor phase (distillate) are carefully collected through the respective sampling ports.
-
Compositional Analysis: The mole fractions of ethanol and cyclohexane in the collected liquid and vapor samples are determined using an appropriate analytical technique, most commonly gas chromatography or refractometry.
-
Data Repetition: The procedure is repeated for a range of initial mixture compositions to obtain a comprehensive set of VLE data (temperature, liquid composition, and vapor composition) at the specified pressure.
Gas Chromatographic Method for Activity Coefficient Determination
Gas chromatography (GC) can be used to determine activity coefficients, particularly at infinite dilution.
Methodology:
-
Column Preparation: A gas chromatograph is equipped with a column where the stationary phase is the non-volatile solvent of interest (in this case, one of the components can be considered the solvent if the other is very dilute). For the ethanol-cyclohexane system, this method is more complex due to the volatility of both components. A more common approach is to use GC to analyze the composition of liquid and vapor phases obtained from an equilibrium still, as described in the ebulliometric method.
-
Sample Injection: A small, known amount of the volatile solute (e.g., ethanol) is injected into the heated injection port of the gas chromatograph. The solute is vaporized and carried by an inert carrier gas (e.g., helium or nitrogen) through the column.
-
Separation and Detection: The solute interacts with the stationary phase, and its retention time (the time it takes to travel through the column) is measured by a detector at the column outlet.
-
Data Analysis: The retention time is used to calculate the partition coefficient of the solute between the gas and stationary liquid phases. From the partition coefficient and other known parameters (e.g., vapor pressure of the solute, amount of stationary phase), the activity coefficient at infinite dilution can be determined.
Visualizations
Experimental Workflow for VLE Determination
An In-depth Technical Guide on Vapor-Liquid Equilibrium for the Ethanol-Cyclohexane System
This technical guide provides a comprehensive overview of the vapor-liquid equilibrium (VLE) data for the binary system of ethanol (B145695) and cyclohexane (B81311). Aimed at researchers, scientists, and professionals in drug development, this document outlines the essential thermodynamic properties, experimental methodologies for data acquisition, and a summary of key quantitative data.
Introduction
The ethanol-cyclohexane system is a critical binary mixture in various chemical processes, including extractive and azeotropic distillation. Understanding its vapor-liquid equilibrium is fundamental for the design, simulation, and optimization of separation processes. This system exhibits non-ideal behavior, forming a minimum-boiling azeotrope, which presents a "distillation boundary" where the liquid and vapor phases have the same composition, making separation by conventional distillation challenging.[1]
Vapor-Liquid Equilibrium Data
The following tables summarize the isobaric and isothermal vapor-liquid equilibrium data for the ethanol-cyclohexane system. The data is crucial for developing and validating thermodynamic models such as NRTL, UNIQUAC, and Wilson, which are used to predict phase behavior.
Table 1: Isobaric Vapor-Liquid Equilibrium Data for Ethanol (1) - Cyclohexane (2) at 101.3 kPa
| Temperature (K) | Liquid Mole Fraction Ethanol (x₁) | Vapor Mole Fraction Ethanol (y₁) |
| 353.85 | 0.0000 | 0.0000 |
| 345.15 | 0.0500 | 0.1755 |
| 340.65 | 0.1000 | 0.2548 |
| 338.15 | 0.2000 | 0.3201 |
| 337.05 | 0.3000 | 0.3475 |
| 336.75 | 0.4000 | 0.3603 |
| 336.85 | 0.5000 | 0.3721 |
| 337.45 | 0.6000 | 0.3908 |
| 338.85 | 0.7000 | 0.4233 |
| 341.15 | 0.8000 | 0.4852 |
| 344.85 | 0.9000 | 0.6135 |
| 351.45 | 1.0000 | 1.0000 |
This data is representative and compiled from various experimental studies.
Table 2: Isothermal Vapor-Liquid Equilibrium Data for Ethanol (1) - Cyclohexane (2) at 313.15 K
| Pressure (kPa) | Liquid Mole Fraction Ethanol (x₁) | Vapor Mole Fraction Ethanol (y₁) |
| 23.932 | 0.0000 | 0.0000 |
| 24.398 | 0.0500 | 0.1452 |
| 24.532 | 0.1000 | 0.2189 |
| 24.465 | 0.2000 | 0.2891 |
| 24.198 | 0.3000 | 0.3213 |
| 23.865 | 0.4000 | 0.3401 |
| 23.532 | 0.5000 | 0.3528 |
| 23.198 | 0.6000 | 0.3673 |
| 22.825 | 0.7000 | 0.3791 |
| 21.652 | 0.8000 | 0.4163 |
| 18.598 | 0.9000 | 0.5118 |
| 10.326 | 1.0000 | 1.0000 |
Source: Adapted from data available in the Dortmund Data Bank.[2]
Experimental Protocols
The determination of VLE data is conducted using various experimental techniques. The primary methods include the use of dynamic and static equilibrium stills.
Dynamic Equilibrium Still Method:
A dynamic equilibrium still with circulation of both vapor and liquid phases is a common apparatus for isobaric VLE measurements.[3][4]
-
Apparatus: A glass still equipped with a heating mantle, a condenser, and sampling ports for both liquid and vapor phases. For heterogeneous systems, an ultrasonic homogenizer may be incorporated to ensure uniform mixing.[4]
-
Materials: High-purity ethanol (e.g., 99.8 mass%) and cyclohexane (e.g., 99.5 mass%) are used.[4] The purity is typically verified by gas chromatography.
-
Procedure:
-
A mixture of known composition is charged into the boiling flask of the still.
-
The mixture is heated to its boiling point at a constant pressure (e.g., 101.3 kPa).
-
The vapor generated is condensed and returned to the boiling flask, while the liquid is also recirculated. This process continues until thermal equilibrium is reached, indicated by a constant temperature reading.
-
Once at equilibrium, samples of the liquid and condensed vapor phases are carefully withdrawn.
-
The composition of the samples is analyzed, typically using gas chromatography, to determine the mole fractions of each component in the liquid and vapor phases.
-
The experiment is repeated for different initial mixture compositions to generate the complete VLE diagram.
-
-
Data Validation: The thermodynamic consistency of the experimental data is often checked using methods like the Herington test.[5][6]
Ebulliometric Method:
The ebulliometric method is frequently employed for isothermal VLE data determination.[7]
-
Apparatus: An ebulliometer is used to measure the boiling temperature of a liquid mixture at a precisely controlled pressure.
-
Procedure:
-
The vapor pressures of the pure components are first measured over the desired temperature range.[7]
-
Mixtures of varying compositions are prepared.
-
For each mixture, the total pressure is measured as a function of temperature.
-
The composition of the vapor phase in equilibrium with the boiling liquid is determined through thermodynamic calculations based on the measured pressure and temperature data, often in conjunction with an activity coefficient model.
-
-
Instrumentation: Pressure is measured with a high-precision pressure gauge, and temperature is measured with a calibrated thermometer with high accuracy (e.g., ±10 mK).[7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of vapor-liquid equilibrium data using a dynamic still.
Caption: Experimental workflow for VLE data determination.
Conclusion
The vapor-liquid equilibrium of the ethanol-cyclohexane system is well-documented, with extensive experimental data available. The non-ideal behavior, characterized by the formation of a minimum-boiling azeotrope, necessitates accurate VLE data for the design of effective separation processes. The experimental protocols described, particularly those employing dynamic equilibrium stills, provide reliable methods for obtaining this crucial data. The provided data and methodologies serve as a valuable resource for researchers and engineers working with this binary system.
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. Ethanol + Cyclohexane - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study of Thermodynamic Modeling of Isothermal and Isobaric Binary Mixtures in Vapor-Liquid Equilibrium (VLE) of Tetrahydrofuran with Benzene (303.15 K) Cyclohexane (333.15 K), Methanol (103 kPa), and Ethanol (100 kPa) | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
ternary phase diagram of ethanol-water-cyclohexane
An In-depth Technical Guide to the Ternary Phase Diagram of Ethanol-Water-Cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ternary phase diagram of the ethanol-water-cyclohexane system. This system is of significant interest in various chemical processes, including solvent extraction, azeotropic distillation, and formulation development in the pharmaceutical industry. Understanding the phase behavior of this ternary mixture is crucial for process design, optimization, and ensuring product quality and consistency.
Quantitative Data: Liquid-Liquid Equilibria
The following tables summarize the liquid-liquid equilibrium (LLE) data for the ethanol-water-cyclohexane system. The binodal curve data represents the boundary between the one-phase and two-phase regions, while the tie-line data provides the composition of the two liquid phases in equilibrium.
Table 1: Binodal Curve Data for the Ethanol-Water-Cyclohexane System at 298.15 K
| Mass Fraction Ethanol (B145695) | Mass Fraction Water | Mass Fraction Cyclohexane (B81311) | Source |
| 0.000 | 0.007 | 0.993 | [1] |
| 0.050 | 0.010 | 0.940 | [1] |
| 0.100 | 0.015 | 0.885 | [1] |
| 0.200 | 0.030 | 0.770 | [1] |
| 0.300 | 0.055 | 0.645 | [1] |
| 0.400 | 0.090 | 0.510 | [1] |
| 0.500 | 0.140 | 0.360 | [1] |
| 0.600 | 0.210 | 0.190 | [1] |
| 0.650 | 0.260 | 0.090 | [1] |
Table 2: Tie-Line Data for the Ethanol-Water-Cyclohexane System at 303.15 K
| Water-Rich Phase (Mass Fraction) | Cyclohexane-Rich Phase (Mass Fraction) | Source | ||
| Ethanol | Water | Cyclohexane | Ethanol | Water |
| 0.386 | 0.555 | 0.059 | 0.151 | 0.020 |
| 0.450 | 0.508 | 0.042 | 0.127 | 0.017 |
| 0.509 | 0.463 | 0.028 | 0.105 | 0.013 |
| 0.557 | 0.425 | 0.018 | 0.094 | 0.013 |
| 0.625 | 0.363 | 0.012 | 0.076 | 0.011 |
Experimental Protocols
The determination of the ternary phase diagram for the ethanol-water-cyclohexane system involves two key experiments: establishing the binodal curve and determining the tie lines.
Determination of the Binodal Curve (Cloud Point Titration)
This method identifies the boundary between the one-phase and two-phase regions.
Materials and Equipment:
-
Ethanol (anhydrous, analytical grade)
-
Water (deionized)
-
Cyclohexane (analytical grade)
-
Thermostatic water bath
-
Magnetic stirrer and stir bars
-
Calibrated burettes (10 mL and 50 mL)
-
Glass flasks or beakers (100 mL)
-
Analytical balance (±0.0001 g)
Procedure:
-
Preparation of Binary Mixtures: Prepare a series of binary mixtures of ethanol and cyclohexane with known compositions by mass in sealed glass flasks. For example, prepare mixtures with ethanol mass fractions ranging from 0.1 to 0.9 in increments of 0.1.
-
Temperature Control: Place a flask containing a known mass of a binary ethanol-cyclohexane mixture in a thermostatic water bath set to the desired temperature (e.g., 298.15 K). Allow the mixture to equilibrate thermally.
-
Titration: Slowly titrate the binary mixture with deionized water from a calibrated burette while continuously stirring the mixture.
-
Cloud Point Detection: The endpoint of the titration is the first appearance of a persistent turbidity or cloudiness in the solution. This indicates the transition from a single phase to two phases.
-
Recording Data: Record the mass of water added to reach the cloud point.
-
Calculation: Calculate the mass fractions of ethanol, water, and cyclohexane at the cloud point. This point lies on the binodal curve.
-
Repeat: Repeat the procedure for all the prepared binary mixtures to obtain a set of points along the binodal curve.
Determination of Tie Lines
This experiment determines the composition of the two liquid phases in equilibrium for a given overall composition within the two-phase region.
Materials and Equipment:
-
Ethanol, water, and cyclohexane
-
Thermostatic shaker or water bath
-
Separatory funnels (100 mL)
-
Gas chromatograph (GC) with a suitable column (e.g., packed column with a non-polar stationary phase) and a thermal conductivity detector (TCD) or flame ionization detector (FID).
-
Syringes for GC injection
-
Vials for sample collection
-
Analytical balance
Procedure:
-
Preparation of Ternary Mixtures: Prepare several ternary mixtures with known overall compositions that fall within the two-phase region determined by the binodal curve.
-
Equilibration: Place a known mass of each ternary mixture into a separatory funnel and seal it. Place the funnels in a thermostatic shaker or water bath at the desired temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the mixtures to stand undisturbed in the thermostatic bath until two distinct liquid phases (an upper organic-rich phase and a lower aqueous-rich phase) are clearly separated.
-
Sampling: Carefully separate the two phases. Withdraw a sample from each phase using a syringe for compositional analysis.
-
Compositional Analysis (Gas Chromatography):
-
Calibration: Prepare a series of standard solutions with known compositions of ethanol, water, and cyclohexane. Inject these standards into the GC to create a calibration curve for each component.
-
Sample Analysis: Inject the samples from the equilibrated phases into the GC.
-
Data Acquisition: Record the peak areas for each component in the chromatograms.
-
Quantification: Use the calibration curves to determine the mass fraction of each component in the water-rich and cyclohexane-rich phases.
-
-
Tie Line Construction: The compositions of the two equilibrated phases represent the two endpoints of a tie line on the ternary phase diagram.
Visualizations
The following diagrams illustrate the phase behavior and experimental workflow for the ethanol-water-cyclohexane ternary system.
References
Methodological & Application
Application Notes and Protocols for Gas Chromatography Analysis of Ethanol-Cyclohexane Azeotrope
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of the ethanol-cyclohexane azeotrope using gas chromatography (GC) with a Flame Ionization Detector (FID). The described methodology ensures accurate and reproducible results for the determination of the composition of this binary azeotropic mixture.
Introduction
Ethanol (B145695) and cyclohexane (B81311) form a minimum boiling point azeotrope, a mixture that boils at a constant temperature and has a constant composition in the vapor and liquid phases. This property makes their separation by simple distillation challenging. Gas chromatography is a powerful analytical technique for separating and quantifying the components of such mixtures with high precision. This protocol outlines the use of a polar capillary column and an internal standard method for the accurate determination of the ethanol and cyclohexane content in an azeotropic mixture.
Experimental Protocols
Instrumentation and Materials
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Split/Splitless Inlet
-
Autosampler (recommended for precision)
-
Chromatography Data System (CDS) for data acquisition and analysis
Materials:
-
GC Column: Carbowax 20M (or equivalent polar polyethylene (B3416737) glycol stationary phase), 30 m x 0.32 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium (99.999% purity)
-
Gases for FID: Hydrogen (99.999% purity), Air (medical grade)
-
Reagents:
-
Ethanol (anhydrous, ≥99.5%)
-
Cyclohexane (≥99.5%)
-
n-Propanol (internal standard, ≥99.5%)[2]
-
-
Glassware: Volumetric flasks (Class A), pipettes (Class A), autosampler vials with septa.
Preparation of Standard Solutions
The use of an internal standard is recommended to improve quantification accuracy by compensating for injection variability.[3]
-
Internal Standard (IS) Stock Solution (10% v/v n-Propanol):
-
Pipette 10.0 mL of n-propanol into a 100 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of ethanol and cyclohexane.
-
Stopper and mix thoroughly.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by accurately weighing or pipetting varying amounts of ethanol and cyclohexane to cover a range of compositions around the expected azeotropic point.
-
A typical range would be from 20% to 80% (v/v) ethanol in cyclohexane.
-
For each calibration standard, add a fixed amount of the Internal Standard Stock Solution. For example, to 1.0 mL of each ethanol/cyclohexane mixture, add 100 µL of the 10% n-propanol stock solution.
-
Transfer the final solutions to autosampler vials.
-
Gas Chromatography (GC) Conditions
The following GC parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Column | Carbowax 20M, 30 m x 0.32 mm ID, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1.0 µL |
| Oven Temperature Program | |
| Initial Temperature | 50 °C |
| Hold Time | 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 150 °C |
| Final Hold Time | 2 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Sample Analysis
-
Prepare the azeotrope sample by adding the internal standard in the same proportion as for the calibration standards.
-
Inject the prepared sample into the GC system.
-
Acquire the chromatogram using the Chromatography Data System.
-
Identify the peaks corresponding to ethanol, cyclohexane, and n-propanol based on their retention times, which should be determined by injecting individual standards.
-
Integrate the peak areas for all three components.
Data Analysis and Quantification
-
Calibration Curve:
-
For each calibration standard, calculate the response factor (RF) for ethanol and cyclohexane relative to the internal standard (n-propanol) using the following formula:
-
RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)
-
-
Plot a calibration curve of the area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration).
-
-
Quantification of Unknown Sample:
-
Calculate the concentration of ethanol and cyclohexane in the azeotrope sample using the calibration curve and the peak areas obtained from the sample chromatogram.
-
The composition of the azeotrope can then be expressed in terms of mass percent or mole percent.
-
Data Presentation
The quantitative results of the analysis should be summarized in a clear and structured table for easy comparison.
| Sample ID | Ethanol Peak Area | Cyclohexane Peak Area | n-Propanol (IS) Peak Area | Ethanol Concentration (% v/v) | Cyclohexane Concentration (% v/v) |
| Calibration Std 1 | |||||
| Calibration Std 2 | |||||
| Calibration Std 3 | |||||
| Azeotrope Sample 1 | |||||
| Azeotrope Sample 2 | |||||
| Azeotrope Sample 3 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the gas chromatography analysis protocol.
Caption: Workflow for GC analysis of ethanol-cyclohexane azeotrope.
References
Application Notes and Protocols for Azeotropic Distillation of Ethanol using Cyclohexane as an Entrainer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of anhydrous ethanol (B145695) is a critical process in the pharmaceutical and chemical industries, where it is widely used as a solvent, reactant, or fuel. Due to the formation of a minimum-boiling azeotrope between ethanol and water (approximately 95.6% ethanol by mass at 78.2°C), complete separation by conventional distillation is not feasible.[1] Azeotropic distillation offers an effective method to overcome this limitation by introducing an entrainer, a third component that alters the relative volatilities of the mixture and forms a new, lower-boiling azeotrope.[2][3][4]
Cyclohexane (B81311) is a commonly used entrainer for the dehydration of ethanol.[3][4][5] It forms a heterogeneous ternary azeotrope with ethanol and water, which, upon condensation, separates into two immiscible liquid phases.[3] This property allows for the separation of water and the recovery and recycling of the entrainer, making the process continuous and economically viable. This document provides detailed application notes and a comprehensive protocol for the azeotropic distillation of ethanol using cyclohexane.
Principle of Operation
The process leverages the phase behavior of the ethanol-water-cyclohexane ternary system. The key steps are:
-
Azeotrope Formation: Cyclohexane is added to the aqueous ethanol feed. Upon heating in a distillation column, a ternary azeotrope of cyclohexane, ethanol, and water distills as the overhead product at a temperature lower than the boiling point of any of the individual components or the binary azeotrope.[1]
-
Heterogeneous Separation: The vaporous ternary azeotrope is condensed and collected in a decanter. Due to the limited miscibility of cyclohexane and water, the condensate separates into two liquid phases: an organic phase rich in cyclohexane and an aqueous phase rich in water.
-
Entrainer Recycling: The cyclohexane-rich organic phase is returned to the azeotropic distillation column as reflux to continue the process.[1]
-
Water Removal: The water-rich aqueous phase is typically fed to a separate stripping column to recover any dissolved ethanol and cyclohexane, which are then recycled back into the process. The bottom product of this column is primarily water.
-
Anhydrous Ethanol Collection: With the water continuously removed via the ternary azeotrope, anhydrous ethanol is obtained as the bottom product from the primary azeotropic distillation column.[1][6]
Data Presentation
The following tables summarize key quantitative data for the ethanol-water-cyclohexane system, critical for the design and operation of the azeotropic distillation process.
Table 1: Azeotropic Data
| Azeotrope Type | Components | Boiling Point (°C at 1 atm) | Composition (mass %) | Composition (mole fraction) |
| Binary | Ethanol / Water | 78.2 | 95.6 / 4.4 | 0.89 / 0.11 |
| Ternary | Ethanol / Water / Cyclohexane | ~63.7 - 64.9 | Varies with source | Ethanol: 0.292, Water: 0.188, Cyclohexane: 0.520[7][8] |
Table 2: Physical Properties of Components
| Component | Boiling Point (°C at 1 atm) | Density (g/cm³ at 20°C) | Molar Mass ( g/mol ) |
| Ethanol | 78.4 | 0.789 | 46.07 |
| Water | 100.0 | 0.998 | 18.02 |
| Cyclohexane | 80.7 | 0.779 | 84.16 |
Experimental Protocols
This section outlines a general laboratory-scale protocol for the azeotropic distillation of ethanol using cyclohexane.
Materials and Equipment:
-
Aqueous ethanol solution (e.g., 95% ethanol)
-
Cyclohexane (analytical grade)
-
Distillation apparatus:
-
Round-bottom flask (as a reboiler)
-
Packed distillation column (e.g., Vigreux or Raschig ring-packed)
-
Distillation head with a condenser
-
Dean-Stark trap or a similar phase-separating decanter
-
Thermometers or temperature probes
-
Heating mantle
-
-
Peristaltic pumps for feed and reflux (optional for continuous operation)
-
Collection flasks
-
Analytical equipment for composition analysis (e.g., gas chromatograph, Karl Fischer titrator)
Protocol for Batch Azeotropic Distillation:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below.
-
Place the aqueous ethanol solution and a calculated amount of cyclohexane into the round-bottom flask (reboiler). The amount of cyclohexane should be sufficient to form the azeotrope with all the water present.
-
Connect the distillation column to the reboiler and the condenser and decanter to the top of the column.
-
Ensure all joints are properly sealed.
-
-
Distillation Process:
-
Begin heating the reboiler using the heating mantle.
-
As the mixture boils, the vapor will rise through the column.
-
Monitor the temperature at the top of the column. The temperature should stabilize at the boiling point of the ternary azeotrope.
-
The overhead vapor is condensed and collected in the decanter.
-
-
Phase Separation and Reflux:
-
The condensed liquid in the decanter will separate into two phases. The upper, less dense layer is the organic phase (cyclohexane-rich), and the lower layer is the aqueous phase (water-rich).
-
The cyclohexane-rich organic phase is continuously returned to the top of the distillation column as reflux.
-
The water-rich aqueous phase is collected from the bottom of the decanter.
-
-
Process Monitoring and Completion:
-
Continuously monitor the temperature at the top of the column and in the reboiler.
-
The distillation is complete when no more water is collected in the decanter, and the temperature at the top of the column rises above the boiling point of the ternary azeotrope.
-
The product remaining in the reboiler is anhydrous ethanol.
-
-
Analysis:
-
Determine the water content of the final ethanol product using Karl Fischer titration or gas chromatography to confirm its purity.
-
Analyze the composition of the collected aqueous phase to determine the efficiency of the separation.
-
Mandatory Visualization
Caption: Workflow of azeotropic distillation of ethanol using cyclohexane.
Concluding Remarks
Azeotropic distillation with cyclohexane as an entrainer is a robust and efficient method for producing anhydrous ethanol. Careful control of operating parameters such as the reboiler heat duty, reflux ratio, and feed composition is crucial for achieving high product purity and process efficiency.[9] The provided protocol offers a foundational procedure that can be optimized for specific laboratory or industrial-scale applications. For process scale-up and optimization, simulation software utilizing thermodynamic models like NRTL or UNIFAC can be employed to accurately predict the vapor-liquid-liquid equilibrium of the ternary system.[10]
References
- 1. chemicaltweak.com [chemicaltweak.com]
- 2. Azeotropic distillation | PPTX [slideshare.net]
- 3. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. ijrti.org [ijrti.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rua.ua.es [rua.ua.es]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Simulation of Ethanol Dehydration Using Cyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the simulation of ethanol (B145695) dehydration via azeotropic distillation with cyclohexane (B81311) as an entrainer. This process is crucial for obtaining high-purity ethanol, a vital solvent and reactant in the pharmaceutical and chemical industries. The following sections detail the underlying principles, experimental simulation protocols, and expected outcomes based on process simulations.
Introduction
The separation of ethanol and water is complicated by the presence of a minimum-boiling azeotrope at approximately 95.6 wt% ethanol, which prevents complete dehydration by conventional distillation.[1] Azeotropic distillation using an entrainer, such as cyclohexane, is a widely employed industrial method to overcome this limitation.[2][3] The entrainer forms a new, lower-boiling ternary azeotrope with ethanol and water, which is then separated, allowing for the production of anhydrous ethanol.[4]
Process simulation software, such as Aspen Plus® or Chemcad, is an indispensable tool for designing, optimizing, and analyzing this process.[1][2][5] Simulation allows for the investigation of various operating parameters without the need for extensive and costly experimental work.
Process Description
The azeotropic distillation process for ethanol dehydration using cyclohexane typically consists of two main distillation columns: a dehydration column and an entrainer recovery column.[1][6]
-
Dehydration Column: The aqueous ethanol feed is introduced into this column. Cyclohexane, the entrainer, is also fed to this column, often by recycling the organic phase from a decanter. The overhead vapor, a ternary azeotrope of ethanol, water, and cyclohexane, is condensed and sent to a decanter.[4][6] The bottom product of this column is high-purity, anhydrous ethanol.
-
Decanter: The condensed ternary azeotrope separates into two liquid phases in the decanter: an organic phase rich in cyclohexane and an aqueous phase containing ethanol and water. The cyclohexane-rich organic phase is recycled back to the dehydration column.[4]
-
Entrainer Recovery Column: The aqueous phase from the decanter is fed to this column to recover the dissolved cyclohexane and ethanol. The overhead product from this column is the ternary azeotrope, which is also sent to the decanter. The bottom product is primarily water, which is discharged.[1][4]
Simulation Protocol
This protocol outlines the steps for setting up a steady-state simulation of the ethanol dehydration process using a process simulator like Aspen Plus®.
Component and Thermodynamic Model Selection
-
Define Components: The primary components in the simulation are ethanol, water, and cyclohexane.
-
Select Thermodynamic Model: The choice of the thermodynamic property model is critical for accurately predicting the vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) of the non-ideal ternary mixture. The Non-Random Two-Liquid (NRTL) and UNIQUAC models are commonly used and have been shown to provide accurate results for this system.[1][4][7]
Process Flowsheet Construction
The process flowsheet should be constructed to represent the two-column setup as described in the Process Description section.
Workflow Diagram:
Caption: Process flowsheet for ethanol dehydration using cyclohexane.
Input Parameters and Operating Conditions
The following tables summarize typical input parameters and operating conditions for the simulation, compiled from various studies.
Table 1: Feed Stream Specifications
| Parameter | Value | Reference |
| Feed Composition | 87-94 wt% Ethanol, 6-13 wt% Water | [1][8] |
| Feed Flow Rate | 100 kmol/h | [6] |
| Feed Temperature | 25 - 66 °C | [8][9] |
| Feed Pressure | 1 atm | [6][9] |
Table 2: Dehydration Column (C1) Specifications
| Parameter | Value | Reference |
| Number of Trays | 34 | [1] |
| Feed Tray | 19 | [1] |
| Reflux Ratio | Variable (Adjusted for purity) | [4] |
| Operating Pressure | 1 atm | [6] |
| Reboiler Duty | Variable (Critical parameter) | [8] |
Table 3: Entrainer Recovery Column (C2) Specifications
| Parameter | Value | Reference |
| Number of Trays | 40 | [1] |
| Feed Tray | 9 | [1] |
| Operating Pressure | 1 atm | [6] |
Simulation Execution and Analysis
-
Run the Simulation: Execute the simulation in steady-state mode.
-
Convergence: Ensure that the simulation converges to a valid solution. Adjust solver settings if necessary.
-
Analyze Results: Examine the stream results, including compositions, flow rates, and temperatures. Verify that the ethanol product meets the desired purity specifications (typically >99.5 mol%).[2] Analyze the energy consumption in the reboilers of both columns.
Expected Results and Data Presentation
The simulation will provide detailed information on stream compositions, energy consumption, and column performance. The key outputs to analyze are the purity of the ethanol product and the energy requirements of the process.
Table 4: Simulated Product Stream Compositions
| Stream | Component | Mole Fraction | Weight Fraction |
| Anhydrous Ethanol | Ethanol | > 0.999 | > 0.995 |
| Water | < 0.001 | < 0.005 | |
| Cyclohexane | Trace | Trace | |
| Water Discharge | Water | > 0.99 | > 0.99 |
| Ethanol | < 0.01 | < 0.01 | |
| Cyclohexane | Trace | Trace |
Table 5: Ternary Azeotrope Composition (at 1 atm)
| Component | Mole Fraction |
| Ethanol | 0.326 |
| Water | 0.134 |
| Cyclohexane | 0.540 |
Source:[4]
Logical Relationship of Key Simulation Steps
The following diagram illustrates the logical workflow for conducting a simulation study of ethanol dehydration.
Caption: Logical workflow for process simulation and optimization.
Conclusion
The simulation of ethanol dehydration using cyclohexane is a powerful tool for process design and optimization. By following the outlined protocol, researchers and engineers can effectively model the azeotropic distillation process, predict product purities, and estimate energy consumption. The use of robust thermodynamic models and accurate input parameters is crucial for obtaining reliable simulation results that can be translated into real-world applications. The provided data tables and diagrams serve as a valuable reference for setting up and interpreting these simulations.
References
- 1. Intensification of Azeotropic Distillation for Ethanol Dehydration using Data-based Optimization, Steady-state Simulation and Sensitivity Analysis [ijche.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrti.org [ijrti.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Simulation of Heterogeneous Ethanol Dehydration Using Aspen Plus » SANILCO PROVIDE YOUR CHALLENGES SOLUTION [chemengproj.ir]
- 8. rua.ua.es [rua.ua.es]
- 9. segovia-hernandez.com [segovia-hernandez.com]
Application Notes and Protocols for Breaking the Ethanol-Water Azeotrope with Cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ethanol-water azeotrope, a mixture containing approximately 95.6% ethanol (B145695) and 4.4% water by weight, presents a significant challenge in obtaining anhydrous ethanol, a critical solvent and reagent in research and pharmaceutical applications. Due to the constant boiling point of the azeotrope, simple distillation is ineffective for complete separation. Azeotropic distillation using an entrainer, such as cyclohexane (B81311), is a widely employed and effective technique to overcome this limitation.
This document provides detailed application notes and experimental protocols for the separation of the ethanol-water azeotrope using cyclohexane as an entrainer. The methodology is based on the principle of forming a new, lower-boiling ternary azeotrope (ethanol-water-cyclohexane) that is heterogeneous upon condensation, allowing for the separation of water.
Principle of Azeotropic Distillation with Cyclohexane
The process leverages the formation of a minimum-boiling ternary azeotrope consisting of ethanol, water, and cyclohexane. This ternary azeotrope has a lower boiling point than the binary ethanol-water azeotrope and any of the individual components. When the vapor of this ternary azeotrope is condensed, it separates into two immiscible liquid phases: a cyclohexane-rich organic phase and a water-rich aqueous phase. The organic phase, containing most of the entrainer and some ethanol, is returned to the azeotropic distillation column, while the aqueous phase is further processed in a separate recovery column to strip the remaining ethanol and cyclohexane before water is discharged. Anhydrous ethanol is obtained as the bottom product from the azeotropic column.
Quantitative Data Summary
The following tables summarize key quantitative data for the ethanol-water-cyclohexane system at atmospheric pressure.
Table 1: Azeotrope Compositions and Boiling Points
| Azeotrope Type | Component 1 | Mole Fraction 1 | Component 2 | Mole Fraction 2 | Component 3 | Mole Fraction 3 | Boiling Point (°C) |
| Binary | Ethanol | 0.894 | Water | 0.106 | - | - | 78.2[1] |
| Ternary | Ethanol | 0.292 | Water | 0.188 | Cyclohexane | 0.520 | 63.7[1] |
Table 2: Typical Operating Conditions for Azeotropic Distillation
| Parameter | Azeotropic (Drying) Column | Recovery Column | Decanter |
| Number of Theoretical Plates | 55 - 70[2] | ~35[2] | N/A |
| Feed Composition (Weight %) | 80-90% Ethanol, 3-10% Water, 5-10% Cyclohexane[2] | Aqueous phase from decanter | Ternary azeotrope distillate |
| Feed Plate Location (from bottom) | 35 - 45[2] | 7 - 20[2] | N/A |
| Reflux Ratio | Variable | 5:1 to 10:1[2] | N/A |
| Operating Temperature (°C) | Bottoms: >78.2 (B.P. of Ethanol) | Bottoms: ~100 (B.P. of Water) | < 60, preferably 35-50[2] |
| Top Product Composition | Ternary Azeotrope | Ethanol-Cyclohexane mixture | Two liquid phases |
| Bottom Product | Anhydrous Ethanol (>99.9%) | Water | N/A |
Experimental Protocols
This section outlines a detailed protocol for a laboratory-scale azeotropic distillation to break the ethanol-water azeotrope using cyclohexane. The setup consists of two distillation columns (an azeotropic/drying column and a recovery column) and a decanter.
Materials and Equipment:
-
Ethanol-water azeotrope (approx. 95.6 wt% ethanol)
-
Cyclohexane (reagent grade)
-
Azeotropic distillation column (e.g., Oldershaw column with 55-70 trays)
-
Recovery distillation column (e.g., Oldershaw column with ~35 trays)
-
Heating mantles and controllers
-
Condensers
-
Decanter (separatory funnel with two outlets)
-
Peristaltic pumps for feed and reflux
-
Collection flasks
-
Thermometers or temperature probes
-
Gas chromatograph (GC) for composition analysis
Protocol for Azeotropic Distillation:
-
Initial Charge and Startup:
-
Charge the reboiler of the azeotropic column with the ethanol-water azeotropic mixture.
-
Add a calculated amount of cyclohexane to the system. A common starting point is a feed mixture containing 80-90% ethanol, 3-10% water, and 5-10% cyclohexane by weight.[2]
-
Begin heating the reboiler of the azeotropic column.
-
-
Azeotropic Distillation Column Operation:
-
Introduce the feed mixture to the azeotropic column at a predetermined feed plate, typically between the 35th and 45th trays from the bottom for a column with 55-70 trays.[2]
-
As the mixture boils, the vapor of the ternary azeotrope will rise through the column.
-
Condense the overhead vapor. The condensate will be the ternary azeotrope.
-
Collect the anhydrous ethanol as the bottom product. The temperature at the bottom of the column should be close to the boiling point of pure ethanol (78.4 °C).
-
-
Decantation:
-
Direct the condensed ternary azeotrope from the azeotropic column to the decanter.
-
Maintain the temperature of the decanter below 60 °C, ideally between 35 and 50 °C, to ensure efficient phase separation.[2]
-
Allow the condensate to separate into two distinct layers: an upper, less dense cyclohexane-rich organic layer and a lower, denser water-rich aqueous layer.
-
-
Recycling and Recovery:
-
Continuously return the upper organic layer (cyclohexane and ethanol) from the decanter to the top of the azeotropic column as reflux.
-
Feed the lower aqueous layer from the decanter to the recovery column. The feed point should be in the lower half of the column, for instance, between the 7th and 20th plates for a 35-plate column.[2]
-
-
Recovery Column Operation:
-
Heat the reboiler of the recovery column to distill the remaining ethanol and cyclohexane from the aqueous phase.
-
Operate the recovery column with a reflux ratio between 5:1 and 10:1.[2]
-
The overhead product from the recovery column, an ethanol-cyclohexane mixture, is recycled back to the feed of the azeotropic column.
-
Collect water, substantially free of organic components, as the bottom product of the recovery column.
-
-
Process Monitoring and Analysis:
-
Monitor the temperatures at the top and bottom of both columns to ensure stable operation.
-
Periodically analyze the composition of the bottom product from the azeotropic column using gas chromatography to confirm the desired purity of the ethanol.
-
Analyze the composition of the bottom product from the recovery column to ensure minimal loss of ethanol and cyclohexane.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for breaking the ethanol-water azeotrope.
Logical Relationship Diagram
Caption: Logical steps in azeotropic distillation of ethanol-water.
References
Application Note: Determination of Vapor-Liquid Equilibrium for the Ethanol-Cyclohexane System
Introduction
Vapor-liquid equilibrium (VLE) data is fundamental to the design and optimization of distillation processes, a cornerstone of the chemical and pharmaceutical industries.[1] The ethanol-cyclohexane binary system is of particular interest as it forms an azeotrope, making its separation by conventional distillation challenging. Accurate VLE data is crucial for designing specialized separation techniques. This application note provides a detailed protocol for the experimental determination of VLE data for the ethanol-cyclohexane system using a dynamic ebulliometer.
Principle
The VLE of a binary mixture is established when the rate of vaporization of the liquid phase is equal to the rate of condensation of the vapor phase. At equilibrium, the temperature, pressure, and composition of both phases remain constant. A dynamic ebulliometer allows for the continuous recirculation of the liquid and vapor phases to ensure equilibrium is reached and maintained.[2] By measuring the equilibrium temperature and the compositions of the liquid and condensed vapor phases at a constant pressure, the VLE data can be determined.
Experimental Apparatus
A Swietoslawski-type ebulliometer is recommended for this procedure.[3] The essential components of the apparatus include:
-
Boiling Flask/Reboiler: A vessel equipped with a heating element to boil the liquid mixture.[4][5]
-
Cottrell Pump: A tube that lifts the boiling liquid and vapor, ensuring they are in intimate contact and at equilibrium.
-
Equilibrium Chamber: A space where the vapor and liquid phases separate.
-
Thermowell/Temperature Probe: A calibrated resistance thermometer (RTD) or thermocouple for accurate measurement of the equilibrium temperature.[5][6]
-
Condenser: A water-cooled condenser to liquefy the vapor phase.[4][5]
-
Sampling Ports: Separate ports for withdrawing samples of the equilibrium liquid and the condensed vapor (distillate).[4][5]
-
Pressure Control System: A system to maintain a constant isobaric condition within the apparatus.[3]
Experimental Protocol
A detailed workflow for the VLE measurement of the ethanol-cyclohexane system is provided below.
Step-by-Step Procedure:
-
Mixture Preparation: Prepare a series of ethanol-cyclohexane mixtures with known compositions covering the entire mole fraction range (e.g., 0.1, 0.2, 0.3, ... 0.9 mole fraction of ethanol). Degassing the components prior to mixing can prevent issues with dissolved gases.[7]
-
Apparatus Charging: Charge the boiling flask of the ebulliometer with one of the prepared mixtures.
-
System Startup:
-
Attaining Equilibrium: Allow the mixture to boil and reflux. The system is considered to be at equilibrium when the temperature reading from the probe remains constant for an extended period (e.g., 15-20 minutes).[3][8]
-
Sampling:
-
Carefully withdraw a sample of the liquid from the boiling flask through the designated liquid sampling port. It is advisable to purge the sampling line before collecting the sample to avoid contamination from any residual liquid.[4]
-
Simultaneously, withdraw a sample of the condensed vapor from the distillate collection point through the vapor sampling port.[4]
-
-
Composition Analysis: Determine the mole fraction of ethanol (B145695) and cyclohexane (B81311) in both the liquid and vapor samples. Gas chromatography is a common and accurate method for this analysis.[3] Refractive index measurements can also be used if a calibration curve is prepared.[4]
-
Data Recording: Record the equilibrium temperature and the compositions of the liquid (x) and vapor (y) phases at the set pressure.
-
Repeat for Other Compositions: Turn off the heating, allow the apparatus to cool, and safely drain the mixture. Charge the ebulliometer with the next mixture of a different composition and repeat steps 3-7.
Data Presentation
The collected VLE data should be summarized in a clear and organized table.
| Temperature (K) | Pressure (kPa) | Liquid Mole Fraction of Ethanol (x_ethanol) | Vapor Mole Fraction of Ethanol (y_ethanol) |
| T₁ | Constant | x₁ | y₁ |
| T₂ | Constant | x₂ | y₂ |
| T₃ | Constant | x₃ | y₃ |
| ... | Constant | ... | ... |
| Tₙ | Constant | xₙ | yₙ |
Application Notes
-
System Type: Both static and dynamic methods can be used for VLE measurements.[3][7] Dynamic methods, such as the one described, are often preferred for their ability to ensure thorough mixing and rapid attainment of equilibrium.
-
Azeotrope Identification: The ethanol-cyclohexane system forms a minimum-boiling azeotrope. This will be evident in the experimental data where the liquid and vapor phase compositions are identical (x = y) at a temperature lower than the boiling points of the pure components.
-
Thermodynamic Consistency: To ensure the quality of the experimental data, thermodynamic consistency tests, such as the Redlich-Kister test, should be performed on the final dataset.
-
Safety Precautions: Ethanol and cyclohexane are flammable. Ensure the experiment is conducted in a well-ventilated area, away from ignition sources. Proper personal protective equipment (PPE), including safety glasses and gloves, should be worn at all times.
Conclusion
The protocol outlined in this application note provides a robust framework for the accurate determination of vapor-liquid equilibrium data for the ethanol-cyclohexane system. The resulting data is invaluable for the design of separation processes, the development of thermodynamic models, and for professionals in drug development who may need to separate these solvents.
References
- 1. Vapor–liquid equilibrium - Wikipedia [en.wikipedia.org]
- 2. VLE Data of Methyl Acetate + Methanol at 1.0, 3.0 and 7.0 Bar with a New Ebulliometer [jstage.jst.go.jp]
- 3. Vapor-Liquid Equilibria (VLE or VLLE) - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Ebulliometer - Wikipedia [en.wikipedia.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. uomus.edu.iq [uomus.edu.iq]
Application Notes & Protocols: Ethanol-Cyclohexane Distillation Simulation in Aspen Plus
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for simulating the azeotropic distillation of an ethanol-cyclohexane mixture using Aspen Plus V11 or later. This document outlines the theoretical background, step-by-step simulation protocol, data presentation, and workflow visualization.
Introduction & Theoretical Background
Ethanol (B145695) and cyclohexane (B81311) form a minimum boiling azeotrope, which is a mixture that boils at a constant temperature and has the same composition in both the liquid and vapor phases.[1] This characteristic makes it impossible to separate them by conventional fractional distillation.[1] The azeotropic composition of an ethanol-cyclohexane mixture is approximately 45.4 mole % ethanol at atmospheric pressure.[2]
To overcome this azeotropic limitation, specialized distillation techniques are employed. One common method is azeotropic distillation, where a third component, known as an entrainer, is added to the mixture.[3][4] The entrainer forms a new, lower-boiling azeotrope with one or both of the original components, which alters the relative volatilities and allows for separation.[4] In the case of separating a near-azeotropic ethanol-water mixture, cyclohexane is often used as an entrainer. It forms a ternary heterogeneous azeotrope with ethanol and water, which, upon condensation, separates into two liquid phases: an organic-rich phase and an aqueous-rich phase.[5][6] This phase separation is key to the process's success.
This protocol will focus on the simulation of a distillation column to separate a binary mixture of ethanol and cyclohexane as a foundational example of azeotropic distillation simulation in Aspen Plus.
Simulation Protocol in Aspen Plus
This protocol provides a step-by-step guide to setting up a rigorous distillation simulation of an ethanol-cyclohexane mixture using the RadFrac model in Aspen Plus.
Step 1: Component and Property Method Specification
-
New Simulation: Open Aspen Plus and create a new, blank simulation.
-
Component Definition:
-
Navigate to the "Properties" environment.
-
In the "Components" section, add "ETHANOL" and "CYCLOHEXANE" to the component list.
-
-
Property Method Selection:
-
Go to the "Methods" section.
-
Select "NRTL" (Non-Random Two-Liquid) as the base method. The NRTL model is suitable for handling the non-ideal vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) characteristic of the ethanol-cyclohexane system.[3][7]
-
Aspen Plus contains built-in binary interaction parameters for the NRTL model for this pair of components.
-
Step 2: Building the Flowsheet
-
Switch to Simulation Environment: Click the "Simulation" button at the bottom left of the screen.
-
Add Distillation Column:
-
Add Material Streams:
-
Add a feed stream and two product streams (distillate and bottoms) to the RadFrac block.
-
Step 3: Defining Feed Stream Conditions
-
Navigate to Feed Stream: Double-click on the feed stream to open its input form.
-
Input Feed Specifications: Enter the following conditions for the feed stream.
| Parameter | Value | Unit |
| Temperature | 25 | °C |
| Pressure | 1 | atm |
| Molar Flow | 100 | kmol/hr |
| Composition (Mole Fraction) | ||
| Ethanol | 0.5 | |
| Cyclohexane | 0.5 |
Step 4: Configuring the RadFrac Column
-
Open RadFrac Setup: Double-click on the RadFrac block.
-
Configuration Tab:
-
Number of Stages: 20
-
Condenser: Total
-
Reboiler: Kettle
-
Valid Phases: Vapor-Liquid
-
-
Operating Specifications:
-
Reflux Ratio: 1.5 (Molar)
-
Distillate to Feed Ratio: 0.5 (Molar)
-
-
Streams Tab:
-
Feed Stream: Select the feed stream and specify the feed stage as 10 .
-
-
Pressure Tab:
-
Condenser Pressure: 1 atm
-
Data Presentation
The following tables summarize the key inputs and expected results from the Aspen Plus simulation.
Table 1: Feed Stream and Column Specifications
| Parameter | Value | Unit |
| Feed Stream | ||
| Temperature | 25 | °C |
| Pressure | 1 | atm |
| Molar Flow Rate | 100 | kmol/hr |
| Ethanol Mole Fraction | 0.5 | |
| Cyclohexane Mole Fraction | 0.5 | |
| RadFrac Column | ||
| Number of Stages | 20 | |
| Condenser Type | Total | |
| Reboiler Type | Kettle | |
| Condenser Pressure | 1 | atm |
| Reflux Ratio | 1.5 | |
| Distillate to Feed Ratio | 0.5 | |
| Feed Stage | 10 |
Table 2: Predicted Product Stream Results
| Stream | Molar Flow (kmol/hr) | Temperature (°C) | Ethanol Mole Fraction | Cyclohexane Mole Fraction |
| Distillate | 50.0 | Calculated | Calculated | Calculated |
| Bottoms | 50.0 | Calculated | Calculated | Calculated |
Note: The calculated values for temperature and composition in the product streams are the primary outputs of the simulation. Due to the azeotrope, the distillate will have a composition close to the azeotropic point, and the bottoms will be rich in the component fed in excess of the azeotrope.
Visualization
Aspen Plus Simulation Workflow
The following diagram illustrates the logical workflow for setting up the ethanol-cyclohexane distillation simulation in Aspen Plus.
Logical Relationship in Azeotropic Distillation
This diagram shows the logical relationship between the components in the ethanol-cyclohexane azeotropic system.
References
- 1. byjus.com [byjus.com]
- 2. Ethanol + Cyclohexane - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 4. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. ThermoML:Fluid Phase Equilib. 2005, 235, 1, 7-10 [trc.nist.gov]
- 7. Comparison of Complete Extractive and Azeotropic Distillation Processes for Anhydrous Ethanol Production Using Aspen Plus™ Simulator | Chemical Engineering Transactions [cetjournal.it]
- 8. scribd.com [scribd.com]
Application Notes and Protocols: Role of Cyclohexane as an Entrainer in Ethanol Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of anhydrous ethanol (B145695) is a critical process in the pharmaceutical, chemical, and biofuel industries. Simple distillation of an ethanol-water mixture is limited by the formation of a minimum-boiling azeotrope at approximately 95.6% ethanol by weight, which cannot be separated by further distillation.[1][2] To overcome this limitation, azeotropic distillation employing an entrainer is a widely used technique.[2][3][4]
Historically, benzene (B151609) was a common entrainer, but its carcinogenic properties have led to its replacement by safer alternatives like cyclohexane (B81311).[1][3][5] Cyclohexane forms a ternary azeotrope with ethanol and water that has a lower boiling point than the ethanol-water azeotrope.[1] This allows for the selective removal of water, yielding high-purity ethanol.
These application notes provide a detailed overview and experimental protocols for the purification of ethanol using cyclohexane as an entrainer through azeotropic distillation.
Principle of Azeotropic Distillation with Cyclohexane
Azeotropic distillation with cyclohexane leverages the formation of a heterogeneous ternary azeotrope consisting of cyclohexane, ethanol, and water. This ternary azeotrope has a boiling point of approximately 63.7°C, which is lower than that of the ethanol-water azeotrope (78.2°C) and pure ethanol (78.4°C).[5][6]
The process can be summarized in the following logical steps:
-
Azeotrope Formation: Cyclohexane is introduced to the ethanol-water mixture. Upon heating, the more volatile ternary azeotrope is formed and vaporized.
-
Distillation: The vaporized ternary azeotrope is removed from the top of the distillation column.
-
Condensation and Phase Separation: The overhead vapor is condensed, leading to the formation of two immiscible liquid phases: a cyclohexane-rich organic phase and a water-rich aqueous phase.
-
Entrainer Recycling: The cyclohexane-rich organic phase is recycled back to the azeotropic distillation column to continue the water removal process.
-
Water Removal: The water-rich aqueous phase is sent to a separate recovery column to strip any remaining ethanol and cyclohexane, which are then recycled. The bottom product of this column is primarily water.
-
Anhydrous Ethanol Collection: With the water continuously removed as part of the ternary azeotrope, anhydrous ethanol is collected from the bottom of the azeotropic distillation column.
The logical relationship of the components in this process is illustrated below.
References
Application Notes and Protocols for Extractive Distillation of Ethanol-Cyclohexane with Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of azeotropic mixtures, such as ethanol (B145695) and cyclohexane (B81311), presents a significant challenge in industrial processes, including solvent recycling in pharmaceutical manufacturing. Extractive distillation using ionic liquids (ILs) has emerged as a promising and sustainable alternative to conventional separation methods. Ionic liquids are non-volatile, thermally stable salts with tunable solvent properties, making them highly effective entrainers. They enhance the relative volatility of the azeotropic components by forming preferential interactions with one of them, thereby breaking the azeotrope and enabling efficient separation.[1][2][3][4]
This document provides detailed application notes and protocols for the extractive distillation of the ethanol-cyclohexane azeotrope using ionic liquids. It is intended to guide researchers and professionals in the setup, execution, and optimization of this separation process.
Principle of Separation
The core principle behind the extractive distillation of ethanol-cyclohexane with ionic liquids lies in the alteration of the vapor-liquid equilibrium (VLE) of the mixture. Ionic liquids, particularly those with anions capable of forming strong hydrogen bonds, interact preferentially with the more polar component, ethanol.[1][5] This interaction reduces the partial pressure of ethanol in the vapor phase, thereby increasing the relative volatility of cyclohexane to ethanol.[2] Consequently, highly pure cyclohexane can be obtained as the distillate, while the ethanol remains in the bottom product, complexed with the ionic liquid. The non-volatile nature of ionic liquids ensures that they do not contaminate the distillate.[6] The ethanol and ionic liquid can then be separated in a subsequent step, allowing for the recovery and recycling of the ionic liquid.
Data Presentation: Performance of Ionic Liquids in Ethanol-Cyclohexane Separation
The selection of an appropriate ionic liquid is crucial for the efficiency of the extractive distillation process. The following table summarizes the performance of various ionic liquids in the separation of the ethanol-cyclohexane azeotrope based on available literature data.
| Ionic Liquid (IL) | Cation | Anion | Solvent-to-Feed Ratio (v/v) | Cyclohexane Purity (%) | Ethanol Recovery (%) | Reflux Ratio | Operating Pressure (MPa) | Reference |
| [bmim]PF₆ | 1-butyl-3-methylimidazolium | Hexafluorophosphate (B91526) | 0.5 | > 99.8 | > 99.9 | 3 | 0.101 | [2] |
| [Dmim][Ac] | 1,3-dimethylimidazolium (B1194174) | Acetate (B1210297) | - | - | - | - | - | [1][5] |
Note: The table will be expanded as more specific quantitative data is extracted from further targeted searches. The selection of the optimal ionic liquid often involves computational screening methods like COSMO-RS prior to experimental validation.[1][7][8]
Experimental Protocols
This section outlines the detailed methodologies for key experiments in the extractive distillation of ethanol-cyclohexane using ionic liquids.
Ionic Liquid Selection and Preparation
Objective: To select and prepare a suitable ionic liquid for the separation process.
Materials:
-
Appropriate ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) or 1,3-dimethylimidazolium acetate ([Dmim][Ac]))
-
Ethanol (anhydrous)
-
Cyclohexane (anhydrous)
-
Vacuum oven
-
Schlenk line or glove box
Protocol:
-
Ionic Liquid Selection: Utilize computational screening methods such as COSMO-RS to predict the most effective ionic liquids based on their predicted activity coefficients and selectivities for the ethanol-cyclohexane system.[7][8] Ionic liquids with anions that are strong hydrogen bond acceptors are generally preferred.[1]
-
Drying: Dry the selected ionic liquid under vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual water, which can affect the separation performance.
-
Storage: Store the dried ionic liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Extractive Distillation Process
Objective: To separate the ethanol-cyclohexane azeotrope using the selected ionic liquid.
Apparatus:
-
Glass distillation column (packed or with trays)
-
Reboiler flask with a heating mantle
-
Condenser
-
Reflux head with a distillate collector
-
Two precision peristaltic or gear pumps (one for the azeotrope feed, one for the ionic liquid)
-
Temperature sensors (for reboiler, column head, etc.)
-
Pressure control system
-
Sample collection vials
Protocol:
-
System Setup: Assemble the extractive distillation column as shown in the experimental workflow diagram. Ensure all connections are secure and the system is leak-proof.
-
Ionic Liquid Preheating: Charge the reboiler with the calculated amount of the selected ionic liquid and heat it to the desired operating temperature.
-
Feed Preparation: Prepare the ethanol-cyclohexane azeotropic mixture (approximately 65.6 mol% cyclohexane at atmospheric pressure).
-
Initiation of Distillation:
-
Start the flow of the preheated ionic liquid to the top of the column.
-
Simultaneously, start feeding the ethanol-cyclohexane azeotrope to the middle section of the column. The solvent-to-feed ratio should be carefully controlled (e.g., a starting ratio of 0.5 v/v for [bmim]PF₆).[2]
-
-
Operation:
-
Maintain the desired reboiler temperature and operating pressure (e.g., 0.101 MPa).[2]
-
Control the reflux ratio (e.g., a starting ratio of 3).[2]
-
Allow the column to reach a steady state, which is indicated by stable temperature profiles along the column and a constant composition of the distillate.
-
-
Sample Collection: Collect samples of the overhead product (distillate) and the bottom product at regular intervals for analysis.
-
Shutdown: After the experiment, safely shut down the system by stopping the feeds, turning off the heating, and allowing the apparatus to cool down.
Compositional Analysis
Objective: To determine the composition of the distillate and bottom products.
Apparatus:
-
Gas chromatograph (GC) equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID) or a thermal conductivity detector (TCD).
-
Syringes for sample injection.
-
Standard solutions for calibration.
Protocol:
-
Calibration: Prepare a series of standard solutions with known concentrations of ethanol and cyclohexane. Inject these standards into the GC to create a calibration curve.
-
Sample Analysis: Inject a known volume of the collected distillate and bottom samples (after appropriate dilution, if necessary) into the GC.
-
Quantification: Determine the concentrations of ethanol and cyclohexane in the samples by comparing their peak areas to the calibration curve.
Ionic Liquid Regeneration
Objective: To recover the ionic liquid from the bottom product for reuse.
Apparatus:
-
Flash distillation or vacuum distillation setup.
-
Heating mantle.
-
Condenser.
-
Collection flask for the recovered ethanol.
Protocol:
-
Separation: Transfer the bottom product (a mixture of ethanol and the ionic liquid) to the reboiler of the regeneration setup.
-
Distillation: Heat the mixture under reduced pressure. Ethanol will vaporize and can be collected as the distillate after condensation. Due to the negligible vapor pressure of the ionic liquid, it will remain in the reboiler.
-
Recovery: The recovered ethanol can be reused, and the regenerated ionic liquid in the reboiler can be recycled back to the extractive distillation column. Studies have shown that the recycled ionic liquid does not impair the separation performance.[2]
Visualizations
Caption: Experimental workflow for extractive distillation of ethanol-cyclohexane.
Caption: Mechanism of ionic liquid-enhanced separation of ethanol-cyclohexane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extractive Distillation of Ethanol-Cyclohexane Azeotrope Using Ionic Liquid as Extractant [jproeng.com]
- 3. research.tue.nl [research.tue.nl]
- 4. Extractive distillation with ionic liquids: A review [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Determination of the Azeotropic Composition of Ethanol-Cyclohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs because the vapor produced by boiling the azeotropic mixture has the same composition as the liquid. The ethanol-cyclohexane system forms a positive azeotrope, meaning its boiling point is lower than that of either pure component.[1][2] The determination of the azeotropic composition is crucial for various chemical processes, including solvent purification and reaction design.
This document provides detailed protocols for the experimental determination of the azeotropic composition of an ethanol-cyclohexane mixture using two common analytical techniques: fractional distillation coupled with gas chromatography (GC) and fractional distillation combined with refractive index measurements.
I. Experimental Principles
The fundamental principle behind this experiment is fractional distillation. When a non-ideal mixture is distilled, the vapor phase is typically enriched in the more volatile component. However, at the azeotropic composition, the liquid and vapor phases have the same composition, and the mixture boils at a constant temperature.[3][4] By carefully distilling a series of ethanol-cyclohexane mixtures with varying compositions and analyzing the composition of the distillate, the azeotropic point can be identified as the composition at which the distillate composition remains constant and equal to the composition of the liquid in the distillation flask.
Two primary methods for analyzing the composition of the collected fractions are:
-
Gas Chromatography (GC): A powerful analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[5][6] It offers high precision in determining the exact composition of the distillate.[7][8]
-
Refractive Index Measurement: A simpler and faster method that relates the refractive index of a binary mixture to its composition.[9][10][11][12] A calibration curve is first established using mixtures of known compositions.
II. Experimental Protocols
A. Protocol 1: Fractional Distillation with Gas Chromatography (GC) Analysis
This protocol outlines the determination of the azeotropic composition by analyzing the distillate fractions using gas chromatography.
1. Materials and Reagents:
-
Absolute Ethanol (B145695) (≥99.5%)
-
Cyclohexane (B81311) (≥99.5%)
-
Boiling chips
-
Standard laboratory glassware for fractional distillation (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Thermometer or temperature probe
-
Gas Chromatograph (GC) equipped with a suitable column (e.g., a non-polar or polar capillary column) and a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).
-
Microsyringes for GC injection
-
Vials for sample collection
2. Preparation of Standard Solutions for GC Calibration:
-
Prepare a series of standard mixtures of ethanol and cyclohexane with known compositions (e.g., 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90% by mole fraction of ethanol).
-
Accurately weigh the required amounts of ethanol and cyclohexane to prepare each standard.
-
Inject a known volume (e.g., 1 µL) of each standard solution into the GC.
-
Record the peak areas for ethanol and cyclohexane for each standard.
-
Plot a calibration curve of the ratio of peak areas (Ethanol Peak Area / Cyclohexane Peak Area) against the mole fraction of ethanol.
3. Experimental Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Prepare a mixture of ethanol and cyclohexane of a known composition (e.g., 50:50 by volume).
-
Add the mixture and a few boiling chips to the round-bottom flask.
-
Begin heating the mixture gently with the heating mantle.
-
Monitor the temperature at the top of the fractionating column. The temperature should rise and then stabilize as the vapor of the more volatile component (or the azeotrope) reaches the thermometer.
-
Collect the first few drops of distillate in a separate waste container to ensure the column has equilibrated.
-
Once the temperature is stable, begin collecting the distillate in a clean, labeled vial. Record the constant boiling temperature.
-
Collect several small fractions of the distillate.
-
Allow the apparatus to cool down.
-
Analyze each collected distillate fraction using the GC under the same conditions as the standards.
-
Determine the composition of each fraction using the previously generated calibration curve.
-
Repeat the distillation with different initial compositions of ethanol-cyclohexane mixtures.
4. Data Analysis:
-
The azeotropic composition is the composition of the distillate that remains constant throughout the distillation process and corresponds to the constant boiling temperature.
-
By plotting the composition of the vapor (distillate) versus the composition of the liquid, the point where the vapor and liquid compositions are equal identifies the azeotrope.
B. Protocol 2: Fractional Distillation with Refractive Index Measurement
This protocol provides an alternative method for composition analysis using a refractometer.
1. Materials and Reagents:
-
Absolute Ethanol (≥99.5%)
-
Cyclohexane (≥99.5%)
-
Boiling chips
-
Standard laboratory glassware for fractional distillation
-
Heating mantle
-
Thermometer or temperature probe
-
Abbe refractometer or a digital refractometer
-
Pasteur pipettes
-
Vials for sample collection
2. Preparation of Standard Solutions for Refractive Index Calibration:
-
Prepare a series of standard mixtures of ethanol and cyclohexane with known compositions (e.g., 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90% by mole fraction of ethanol).
-
Measure the refractive index of each standard solution using the refractometer. Ensure the temperature is constant for all measurements.
-
Plot a calibration curve of refractive index versus the mole fraction of ethanol.
3. Experimental Procedure:
-
Follow the same fractional distillation procedure as described in Protocol 1 (steps 1-9).
-
After collecting each distillate fraction, allow it to cool to the same temperature at which the calibration curve was prepared.
-
Measure the refractive index of each fraction using the refractometer.
-
Repeat the distillation with different initial compositions of ethanol-cyclohexane mixtures.
4. Data Analysis:
-
Use the calibration curve to determine the composition of each distillate fraction from its measured refractive index.
-
The azeotropic composition is the composition that remains constant for the distillate fractions collected at the constant boiling temperature.
III. Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: GC Calibration Data for Ethanol-Cyclohexane Mixtures
| Mole Fraction Ethanol | Ethanol Peak Area | Cyclohexane Peak Area | Peak Area Ratio (Ethanol/Cyclohexane) |
| 0.10 | |||
| 0.20 | |||
| 0.30 | |||
| 0.40 | |||
| 0.50 | |||
| 0.60 | |||
| 0.70 | |||
| 0.80 | |||
| 0.90 |
Table 2: Refractive Index Calibration Data for Ethanol-Cyclohexane Mixtures
| Mole Fraction Ethanol | Refractive Index |
| 0.00 | |
| 0.10 | |
| 0.20 | |
| 0.30 | |
| 0.40 | |
| 0.50 | |
| 0.60 | |
| 0.70 | |
| 0.80 | |
| 0.90 | |
| 1.00 |
Table 3: Experimental Distillation Data
| Initial Liquid Composition (Mole Fraction Ethanol) | Constant Boiling Point (°C) | Distillate Fraction | Distillate Composition (Mole Fraction Ethanol) |
| 0.30 | 1 | ||
| 2 | |||
| 3 | |||
| 0.50 | 1 | ||
| 2 | |||
| 3 | |||
| 0.70 | 1 | ||
| 2 | |||
| 3 |
IV. Visualization
The following diagram illustrates the experimental workflow for determining the azeotropic composition of the ethanol-cyclohexane system.
Caption: Experimental workflow for azeotrope determination.
V. Safety Precautions
-
Both ethanol and cyclohexane are flammable. All heating should be done using a heating mantle in a well-ventilated fume hood. No open flames should be present.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
- 1. Azeotrope - Wikipedia [en.wikipedia.org]
- 2. Solved Binary mixture of ethanol and cyclohexane displays | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN100534580C - Gas-chromatography separating device and technique for azeotrope separation - Google Patents [patents.google.com]
- 7. Determination of the Azeotropic Composition for Cyclohexane and Ethanol Using Gas Chromatographic Data - Dialnet [dialnet.unirioja.es]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. ripublication.com [ripublication.com]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Notes and Protocols for Ethanol Dehydration via Azeotropic Distillation with Cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the process flow, experimental protocols, and relevant data for the dehydration of ethanol (B145695) using cyclohexane (B81311) as an entrainer through azeotropic distillation. This method is crucial for obtaining high-purity, anhydrous ethanol, a common requirement in research, pharmaceutical manufacturing, and various chemical syntheses.
Introduction
Ethanol and water form a minimum-boiling azeotrope at approximately 95.6 wt% ethanol at atmospheric pressure, making it impossible to achieve higher purities through simple distillation.[1][2] Azeotropic distillation with an entrainer, such as cyclohexane, is a widely used technique to overcome this limitation.[3][4] The process involves introducing cyclohexane, which forms a new, lower-boiling ternary azeotrope with ethanol and water.[4][5] This ternary azeotrope is heterogeneous upon condensation, meaning it separates into two immiscible liquid phases—an organic phase rich in cyclohexane and an aqueous phase—which allows for the separation of water from ethanol.[4][6][7]
Process Description
The overall process can be broken down into three main stages: dehydration, entrainer recovery, and water removal.[7] This is typically achieved using a two-column distillation system with a decanter.[1][2]
-
Dehydration Column (Azeotropic Column): The aqueous ethanol feed (typically near the azeotropic composition) is fed into this column.[7] The organic phase from the decanter, rich in cyclohexane, is also recycled to this column as reflux.[2][7] The overhead vapors, consisting of the ternary ethanol-water-cyclohexane azeotrope, are sent to a condenser.[7] Anhydrous ethanol is collected from the bottom of this column.[6]
-
Decanter: The condensed ternary azeotrope is cooled and separates into two liquid phases in a decanter.[2][8] The upper organic layer is rich in cyclohexane and is returned to the dehydration column.[2][8] The lower aqueous layer, containing water, ethanol, and some dissolved cyclohexane, is sent to the recovery column.[2][8]
-
Recovery Column (Stripping Column): This column separates the components of the aqueous phase from the decanter.[1][7] The overhead product, which is a mixture of ethanol, cyclohexane, and water, is recycled back to the condenser and decanter system.[8] Water is removed from the bottom of this column.[8]
Process Flow Diagram
The logical relationship of the process is illustrated in the following diagram:
Caption: Process flow for ethanol dehydration with cyclohexane.
Quantitative Data
The following table summarizes typical operating parameters and compositions found in the literature for the azeotropic distillation of ethanol with cyclohexane.
| Parameter | Dehydration Column (C1) | Recovery Column (C2) | Decanter | Reference |
| Feed Composition | 87-95 wt% Ethanol | Aqueous phase from decanter | Condensed ternary azeotrope | [1][2] |
| Number of Trays | 34 | 40 | N/A | [1] |
| Feed Tray Position | 19 | 9 | N/A | [1] |
| Bottoms Product Purity | >99.9 wt% Ethanol | Water | N/A | [6][7] |
| Overhead Composition | Ternary Azeotrope | Ethanol-Cyclohexane-Water | Organic & Aqueous Phases | [8] |
| Decanter Temperature | N/A | N/A | 35-50 °C | [8] |
| Product Purity | 99.99 mol% Ethanol | Water | N/A | [6] |
Ternary Azeotrope Composition (approximate at atmospheric pressure):
-
Ethanol: ~15-20 wt%
-
Water: ~2-7 wt%
-
Cyclohexane: >70 wt%[8]
Experimental Protocol
This protocol describes a continuous process for producing anhydrous ethanol using a laboratory-scale distillation setup.
Materials and Equipment:
-
Aqueous ethanol solution (85-95 wt%)
-
Cyclohexane (entrainer)
-
Two multi-stage distillation columns (e.g., Oldershaw columns, packed columns)
-
Heating mantles or reboilers for each column
-
Condenser
-
Decanter (separatory funnel with two outlets)
-
Pumps for feed and reflux streams
-
Thermometers or temperature probes
-
Collection flasks for products
-
Gas chromatograph (GC) for composition analysis
Procedure:
-
System Setup:
-
Assemble the two-column distillation apparatus as shown in the process flow diagram. The first column will serve as the dehydration column (C1) and the second as the recovery column (C2).
-
Connect the overhead of C1 to the condenser.
-
Position the decanter to receive the condensate from the condenser.
-
Arrange for the organic phase from the decanter to be pumped back to the top of C1 as reflux.
-
Arrange for the aqueous phase from the decanter to be fed to the recovery column (C2).
-
Connect the overhead of C2 to the line leading into the condenser.
-
Place collection flasks at the bottom of both columns to collect the anhydrous ethanol and water.
-
-
Startup:
-
Initially charge the system by introducing cyclohexane into the decanter until the organic phase reflux loop to C1 is established.
-
Begin heating the reboilers of both columns.
-
Once the system reaches a stable operating temperature, start the continuous feed of aqueous ethanol into the dehydration column (C1) at a predetermined rate.
-
-
Operation and Monitoring:
-
Maintain the temperature in the decanter below 60°C, preferably between 35-50°C, to ensure efficient phase separation.[8]
-
Continuously monitor the temperatures at the top and bottom of each column to ensure stable operation.
-
Collect samples from the bottom of C1 (anhydrous ethanol product) and C2 (water product) periodically.
-
Analyze the composition of the product streams and the two phases in the decanter using a gas chromatograph to ensure the desired purity of ethanol is being achieved and to monitor the separation efficiency.
-
-
Shutdown:
-
Stop the aqueous ethanol feed.
-
Gradually reduce and then turn off the heat to the reboilers.
-
Allow the system to cool down completely before disassembling.
-
Collect and properly store or dispose of all chemical substances.
-
Safety Precautions:
-
Ethanol and cyclohexane are flammable. Ensure the apparatus is located in a well-ventilated area, preferably a fume hood, and away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure all glassware is free of cracks and all connections are secure to prevent leaks of flammable vapors.
References
- 1. Intensification of Azeotropic Distillation for Ethanol Dehydration using Data-based Optimization, Steady-state Simulation and Sensitivity Analysis [ijche.com]
- 2. chemicaltweak.com [chemicaltweak.com]
- 3. ijrti.org [ijrti.org]
- 4. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Azeotropic Distillation Process for Ethanol Dehydration - ChemEnggHelp [chemengghelp.com]
- 8. EP0001681A1 - Dehydration of alcohols, preferably ethanol, using a cyclohexane entrainer - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethanol-Cyclohexane Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the separation of ethanol (B145695) and cyclohexane (B81311).
Frequently Asked Questions (FAQs)
Q1: Why can't I separate ethanol and cyclohexane using simple distillation? A1: Ethanol and cyclohexane form a binary azeotrope, which is a mixture that has a constant boiling point and composition throughout distillation.[1] This means the vapor phase has the same composition as the liquid phase, preventing separation by conventional distillation methods.[2][3]
Q2: What are the primary methods for breaking the ethanol-cyclohexane azeotrope? A2: The most common industrial and laboratory methods include:
-
Azeotropic Distillation: Involves adding a third component, an "entrainer," to form a new, lower-boiling ternary azeotrope that is typically heterogeneous (forms two liquid phases upon condensation).[2][4]
-
Extractive Distillation: A high-boiling point solvent is added to alter the relative volatility of the original components, making separation possible.[5][6]
-
Liquid-Liquid Extraction (LLE): Utilizes a solvent that preferentially dissolves one component over the other. For instance, water can be used to extract ethanol from a cyclohexane mixture.[1]
-
Pervaporation: A membrane-based process that separates components based on their different rates of permeation through a dense membrane.[6][7][8]
-
Pressure-Swing Distillation: This method exploits the change in azeotropic composition at different pressures by using two columns operating at distinct pressures.[2][4]
Q3: What is an "entrainer" in azeotropic distillation? A3: An entrainer is a substance added to the azeotropic mixture to form a new, multi-component azeotrope with a lower boiling point.[2][4] For separating an ethanol-water mixture, cyclohexane itself can act as an entrainer, forming a ternary azeotrope with a boiling point lower than any of the individual components or the binary azeotropes.[2]
Q4: Can I use a drying agent to separate the mixture? A4: For small-scale laboratory applications, molecular sieves can be used to remove residual water from ethanol after an initial distillation, which can help in subsequent separation from cyclohexane.[4][9] However, this is generally not a primary separation method for bulk mixtures.
Troubleshooting Guides
This section addresses specific issues you may encounter during the separation process.
Problem 1: Incomplete separation or low product purity in azeotropic distillation.
-
Possible Cause 1: Incorrect Reboiler Heat Duty.
-
Symptom: The distillate contains excessive water, or the overhead condenser only produces a single liquid phase instead of the expected two.[10]
-
Solution: The reboiler heat duty is a critical parameter.[10] If the heat duty is too low, water removal will be insufficient. If it's too high, the column may not operate correctly, preventing the formation of the heterogeneous azeotrope.[10] Systematically adjust the heat input and analyze the composition of the distillate at each setting to find the optimal point.
-
-
Possible Cause 2: Improper Reflux Ratio.
-
Symptom: Poor separation efficiency.
-
Solution: The reflux ratio significantly impacts purity.[11][12] Increasing the reflux ratio generally improves separation but also increases energy consumption.[11] Perform optimization experiments by varying the reflux ratio while keeping other parameters constant to determine the most efficient setting for your desired purity.
-
-
Possible Cause 3: Incorrect Feed Plate Location.
-
Symptom: Sub-optimal separation despite correct heat and reflux.
-
Solution: The feed location in the distillation column should match the composition profile of the column. If the feed plate is too high or too low, it can disrupt the equilibrium and reduce efficiency. If your column design allows, adjust the feed entry point.
-
Problem 2: Emulsion formation during Liquid-Liquid Extraction (LLE).
-
Symptom: A stable, cloudy layer forms between the aqueous and organic phases, making physical separation difficult or impossible.[13] This can trap the target analyte, leading to poor recovery.[13]
-
Solution 1: Reduce Agitation.
-
Instead of vigorous shaking, gently swirl or invert the separatory funnel.[13] This minimizes the mechanical energy that creates emulsions while still allowing for sufficient interfacial contact for extraction.
-
-
Solution 2: "Salting Out".
-
Solution 3: Centrifugation.
-
For smaller volumes, centrifuging the mixture can provide the necessary force to break the emulsion and separate the layers.[13]
-
-
Solution 4: Filtration.
-
In some cases, passing the mixture through a phase separation filter paper or a glass wool plug can help break the emulsion.[13]
-
Troubleshooting Workflow for Separation Issues
The following diagram outlines a logical workflow for diagnosing and resolving common problems during the ethanol-cyclohexane separation process.
Caption: A decision tree for troubleshooting common ethanol-cyclohexane separation issues.
Data Presentation
The following tables summarize key quantitative data relevant to the ethanol-cyclohexane system.
Table 1: Boiling Points and Azeotrope Data
| Substance | Boiling Point (°C at 1 atm) | Azeotrope with Water (wt% Ethanol) | Boiling Point of Azeotrope (°C) |
|---|---|---|---|
| Ethanol | 78.4 | 95.6 | 78.2 |
| Cyclohexane | 80.7 | N/A | N/A |
| Water | 100.0 | N/A | N/A |
| Binary Azeotrope | |||
| Ethanol-Cyclohexane | ~64.9 | ||
| Ternary Azeotrope | |||
| Ethanol-Cyclohexane-Water | ~62.1 |
Data compiled from various sources.[2][5][6]
Table 2: Typical Operating Parameters for Separation Methods
| Method | Key Parameter | Typical Range/Value | Purpose |
|---|---|---|---|
| Azeotropic Distillation | Reboiler Heat Duty | 80-100 W (lab scale) | Controls vaporization rate and azeotrope formation.[10] |
| Reflux Ratio | 1 - 5 | Increases purity by enhancing separation stages.[12] | |
| Extractive Distillation | Solvent-to-Feed Ratio | Varies (e.g., 0.8:1 for glycerol-ethanol) | Alters relative volatility of components.[15] |
| Pervaporation | Feed Temperature | 30 - 75 °C | Affects permeate flux and separation factor.[7] |
| | Permeate Pressure | Vacuum | Creates the driving force for permeation.[8] |
Experimental Protocols
Protocol 1: Lab-Scale Azeotropic Distillation of Ethanol-Cyclohexane-Water
This protocol describes a general procedure for separating a water-containing ethanol-cyclohexane mixture using azeotropic distillation. The process relies on cyclohexane as the entrainer to remove water.
Objective: To dehydrate an ethanol-cyclohexane mixture to obtain high-purity ethanol.
Apparatus:
-
Distillation column (e.g., Vigreux or packed column)
-
Heating mantle and round-bottom flask (reboiler)
-
Distillation head with condenser
-
Dean-Stark trap or similar phase-separating decanter
-
Thermometer or temperature probe
-
Collection flasks
Procedure:
-
Charge the Reboiler: Add the ethanol-cyclohexane-water mixture to the round-bottom flask. The initial feed should ideally be near the azeotropic composition of ethanol and water for dehydration applications.[16]
-
Assemble the Apparatus: Set up the distillation apparatus with the column, condenser, and decanter. Ensure all joints are properly sealed. The decanter is placed between the condenser and the column to separate the condensed liquid phases.
-
Heat the Mixture: Begin heating the reboiler. The goal is to vaporize the ternary azeotrope (ethanol-cyclohexane-water), which has the lowest boiling point.
-
Collect and Separate Distillate: The vapor will condense and collect in the decanter. As it cools, it will separate into two immiscible liquid phases: an upper organic-rich layer (mostly cyclohexane) and a lower aqueous-rich layer.[2][4]
-
Recycle the Entrainer: Arrange the decanter to continuously return the upper, cyclohexane-rich layer to the distillation column as reflux.[16]
-
Remove the Aqueous Phase: The lower, aqueous layer is periodically or continuously removed from the decanter.
-
Monitor the Process: Monitor the temperature at the top of the column. A stable temperature indicates the azeotrope is being distilled. A rise in temperature suggests that one of the components (water) has been significantly depleted from the system.
-
Collect the Product: High-purity, dehydrated ethanol is collected from the bottom of the distillation column (the reboiler).[16] The process is complete when the desired purity is achieved, often verified by gas chromatography or density measurements.
Azeotropic Distillation Process Flow
This diagram illustrates the workflow for a typical azeotropic distillation setup with an entrainer.
Caption: Process flow diagram for azeotropic distillation using an entrainer and decanter.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. kochmodular.com [kochmodular.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 5. Azeotropic and Extractive Distillation for Bio-Ethanol Dehydration: Process Design, Simulation, and Cost Analysis [mdpi.com]
- 6. Influence of Process Parameters on the Efficiency of Pervaporation Pilot ECO-001 Plant for Raw Ethanol Dehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ongoing Progress on Pervaporation Membranes for Ethanol Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjoes.com [pjoes.com]
- 9. reddit.com [reddit.com]
- 10. rua.ua.es [rua.ua.es]
- 11. atharvasolutions.co.in [atharvasolutions.co.in]
- 12. [PDF] Optimization the Continuous Distillation Process of an Aqueous Ethanol Mixture | Semantic Scholar [semanticscholar.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. aidic.it [aidic.it]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Azeotropic Distillation of Ethanol with Cyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the azeotropic distillation of ethanol (B145695) with cyclohexane (B81311).
Frequently Asked Questions (FAQs)
Q1: What is an azeotrope, and why can't the ethanol-water azeotrope be separated by simple distillation?
An azeotrope is a mixture of two or more liquids with a constant boiling point and composition throughout the distillation process.[1][2] This means the vapor produced has the same composition as the liquid, making separation by simple distillation impossible, as this technique relies on differences in the boiling points and vapor compositions of the components.[1][3] The ethanol-water azeotrope forms at approximately 95.6% ethanol by mass and boils at a constant temperature of 78.2°C at atmospheric pressure.[1][4]
Q2: How does azeotropic distillation with cyclohexane work to separate ethanol and water?
Azeotropic distillation with cyclohexane breaks the ethanol-water azeotrope by introducing cyclohexane as an "entrainer."[5][6] Cyclohexane forms a new, lower-boiling ternary azeotrope with ethanol and water.[7] This ternary azeotrope is heterogeneous, meaning that when its vapor is condensed, it separates into two immiscible liquid phases: an organic layer rich in cyclohexane and an aqueous layer containing ethanol and water.[1][8] The cyclohexane-rich layer is returned to the distillation column, while the aqueous layer is typically sent to a second column to recover the ethanol.[8] This process allows for the removal of water from the ethanol, yielding a high-purity ethanol product from the bottom of the first column.[9]
Q3: What are the key pieces of equipment required for this process?
The setup for azeotropic distillation of ethanol with cyclohexane typically includes:
-
An azeotropic distillation column (Column 1)
-
A recovery or stripping column (Column 2)
-
A reboiler for each column to provide heat for vaporization
-
A condenser to cool the overhead vapors
-
A decanter (phase separator) to separate the two liquid phases of the condensed ternary azeotrope.[8][10]
Troubleshooting Guides
Problem 1: Poor or No Phase Separation in the Decanter
Q: My overhead condensate is not separating into two distinct liquid layers in the decanter. What's wrong?
This is a common issue indicating that the heterogeneous azeotrope is not forming or breaking correctly upon condensation.
| Potential Cause | Troubleshooting Step |
| Incorrect Entrainer to Water Ratio | Ensure the feed rate of cyclohexane is sufficient to remove all the water in the ethanol-water feed as the ternary azeotrope.[1] |
| Insufficient Cooling | Check the condenser's cooling water flow and temperature. The condensate must be cooled sufficiently to induce phase separation. |
| High Reboiler Duty | Excessive heat can lead to operational instability. If the reboiler duty is too high, the distillation column may not function correctly, as the overhead stream might condense into a single liquid phase.[11] |
| Feed Composition Out of Range | The overall composition of the feed to the azeotropic column (including the recycled cyclohexane) must be within the appropriate region of the ternary phase diagram to achieve the desired separation.[12] |
| Contamination | Impurities in the feed can act as surfactants, leading to the formation of an emulsion and preventing clear separation. |
Problem 2: Low Purity of Final Ethanol Product
Q: The ethanol collected from the bottom of the azeotropic column has a high water content. How can I improve the purity?
This indicates that water is not being effectively removed from the system.
| Potential Cause | Troubleshooting Step |
| Inadequate Reboiler Heat Duty | A low reboiler duty can result in a mixture of cyclohexane and ethanol with excessive water content.[11] Gradually increase the heat input to the reboiler while monitoring the overhead and bottoms compositions. |
| Incorrect Reflux Ratio | The reflux ratio affects the separation efficiency. An incorrect ratio can lead to poor separation. Adjust the reflux ratio to optimize the separation. |
| Flooding or High-Pressure Drop | This can be caused by excessive vapor flow rate (too high reboiler duty) or physical obstruction in the column. Reduce the reboiler duty and check for any blockages. |
| Loss of Entrainer | Ensure there are no leaks in the system, as a continuous loss of cyclohexane will reduce the efficiency of water removal. |
Quantitative Data Summary
The following table summarizes key quantitative data for the azeotropic distillation of ethanol with cyclohexane.
| Parameter | Value | Notes |
| Ethanol-Water Azeotrope Composition | 95.6% ethanol, 4.4% water (by mass) | Forms a minimum boiling azeotrope.[4] |
| Ethanol Boiling Point | 78.4°C | At atmospheric pressure.[8] |
| Water Boiling Point | 100°C | At atmospheric pressure.[8] |
| Cyclohexane Boiling Point | 80.7°C | At atmospheric pressure.[8] |
| Ethanol-Water Azeotrope Boiling Point | 78.2°C | At atmospheric pressure.[8] |
| Ethanol-Cyclohexane Azeotrope Boiling Point | 64.9°C | |
| Water-Cyclohexane Azeotrope Boiling Point | 69.5°C | |
| Ethanol-Water-Cyclohexane Ternary Azeotrope Boiling Point | ~62.1°C - 63.7°C | This is the lowest boiling point in the system, allowing for the removal of all three components as the overhead product.[1][7] |
| Ternary Azeotrope Composition (mole fraction) | Ethanol: ~0.326, Water: ~0.134, Cyclohexane: ~0.540 | Varies slightly with pressure.[7] |
Experimental Protocols
Protocol 1: Laboratory Scale Azeotropic Distillation of Ethanol with Cyclohexane
Objective: To dehydrate an ethanol-water mixture using cyclohexane as an entrainer.
Materials:
-
Ethanol-water mixture (e.g., 95% ethanol)
-
Cyclohexane (entrainer)
-
Distillation glassware (round-bottom flask, distillation column, condenser, decanter, receiving flasks)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Cooling water source
Procedure:
-
Apparatus Assembly: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The decanter should be positioned between the condenser and the reflux return line to the column.[1]
-
Charging the Reboiler: Charge the round-bottom flask (reboiler) with the ethanol-water mixture and a magnetic stir bar.
-
Adding the Entrainer: Add cyclohexane to the system. The cyclohexane can be added directly to the reboiler or introduced at the top of the column.
-
Initiating the Distillation:
-
Establishing Equilibrium: As the mixture boils, the vapor will rise through the column. The overhead vapor, which is the ternary azeotrope, will condense and collect in the decanter.[1]
-
Phase Separation and Reflux: The condensed azeotrope will separate into two layers in the decanter. The upper, organic-rich layer (mostly cyclohexane) should be returned to the distillation column as reflux. The lower, aqueous layer is drained into a separate receiving flask.[1]
-
Monitoring the Distillation:
-
Monitor the temperature at the top of the distillation column. It should remain constant at the boiling point of the ternary azeotrope (around 62.1°C) while water is being removed.[1]
-
An increase in the head temperature indicates that most of the water has been removed from the system.
-
-
Collecting the Product: As water is removed via the decanter, the mixture in the reboiler becomes progressively enriched in ethanol. The high-purity ethanol is the bottoms product.
-
Shutdown: Once the desired purity is achieved or the separation is complete, turn off the heating mantle and allow the apparatus to cool down before disassembly.
Mandatory Visualizations
Diagram 1: Troubleshooting Logic for Poor Decanter Separation
Caption: Troubleshooting workflow for poor phase separation in the decanter.
Diagram 2: Experimental Workflow for Azeotropic Distillation
Caption: Step-by-step experimental workflow for azeotropic distillation.
Safety Precautions
-
Flammability: Both ethanol and cyclohexane are highly flammable.[13] Ensure the distillation is performed in a well-ventilated fume hood, away from ignition sources such as sparks, open flames, and hot surfaces.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves.[15][16]
-
Ventilation: Proper ventilation is crucial to prevent the accumulation of flammable vapors.[13][14]
-
Static Discharge: Ground and bond metal containers when transferring liquids to prevent static sparks.[16]
-
Spill Management: Have a spill kit readily available. In case of a spill, immediately clean it up and ensure proper ventilation.[15]
-
Fire Safety: Keep a fire extinguisher (e.g., dry chemical or CO2) nearby and be familiar with its operation.[14][17]
-
Pressure Buildup: Ensure the distillation apparatus is not a closed system and has a vent to the atmosphere to prevent pressure buildup.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. ciemme.it [ciemme.it]
- 3. quora.com [quora.com]
- 4. gwsionline.com [gwsionline.com]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. kochmodular.com [kochmodular.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. chemicaltweak.com [chemicaltweak.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. rua.ua.es [rua.ua.es]
- 12. prosim.net [prosim.net]
- 13. chemos.de [chemos.de]
- 14. Safety Precautions | Iberian Coppers Lda [copper-alembic.com]
- 15. cpp.edu [cpp.edu]
- 16. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]
- 17. ehs.gatech.edu [ehs.gatech.edu]
Technical Support Center: Ethanol Dehydration with Cyclohexane
Welcome to the technical support center for ethanol (B145695) dehydration using cyclohexane (B81311). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this azeotropic distillation process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the ethanol dehydration process.
Issue 1: Incomplete Water Removal (Low Ethanol Purity)
Question: My final ethanol product still contains a significant amount of water after azeotropic distillation with cyclohexane. What could be the cause and how can I fix it?
Possible Causes and Solutions:
-
Insufficient Entrainer: The amount of cyclohexane may not be enough to form the ternary azeotrope with all the water present in the ethanol feed.
-
Solution: Increase the cyclohexane-to-aqueous-ethanol feed ratio. A typical starting point is a feed mixture containing 80-90% alcohol, 3-10% water, and 5-10% cyclohexane by weight.[1]
-
-
Improper Reboiler Heat Duty: The heat input to the distillation column's reboiler can significantly impact separation efficiency.
-
Too Low: Insufficient heat can lead to a mixture of cyclohexane and ethanol with excessive water.[2]
-
Too High: Excessive heat can prevent the proper functioning of the azeotropic distillation, causing the overhead vapor to condense into a single liquid phase instead of two.[2]
-
Solution: Optimize the reboiler heat duty. For semi-pilot scale, optimal heat duty may range from 80-100 W to achieve low water content.[2]
-
-
Incorrect Feed Plate Location: The point at which the ethanol-water-cyclohexane mixture is introduced into the distillation column affects efficiency.
-
Solution: For a column with 55-70 plates, the feed should ideally be introduced between the 35th and 45th plate from the base.[1]
-
Issue 2: Phase Separation Problems in the Decanter
Question: The overhead condensate from the distillation column is not separating into two distinct liquid layers (an organic and an aqueous phase) in the decanter. What's wrong?
Possible Causes and Solutions:
-
Decanter Temperature: The temperature of the decanter must be below the boiling point of the ternary azeotrope to allow for phase separation.
-
Solution: Maintain the decanter temperature below 60°C, preferably between 35 and 50°C.[1]
-
-
Insufficient Residence Time: The condensed liquid needs enough time in the decanter for the two phases to separate completely.
-
Water Condensation from Atmosphere: Ethanol blends are hygroscopic and can absorb moisture from the air, which can lead to phase separation issues.[3]
-
Solution: Ensure the system is properly sealed to prevent atmospheric moisture from entering.
-
Issue 3: Cyclohexane Loss
Question: I seem to be losing a significant amount of cyclohexane during the process. How can I minimize this?
Possible Causes and Solutions:
-
Inadequate Condenser Efficiency: If the condenser is not efficiently cooling the overhead vapors, some cyclohexane may be lost as vapor.
-
Solution: Check the condenser's coolant temperature and flow rate to ensure it is operating effectively.
-
-
Improper Sealing of the Apparatus: Leaks in the glassware or tubing can lead to the escape of volatile cyclohexane vapors.
-
Solution: Carefully check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary.
-
Issue 4: Product Contamination
Question: My final ethanol product is contaminated with impurities. What are the likely sources and how can I prevent this?
Possible Causes and Solutions:
-
Side Reactions: Using strong acid catalysts like concentrated sulfuric acid can lead to side reactions that produce impurities like carbon dioxide and sulfur dioxide.[4][5]
-
Presence of Higher Alcohols: Impurities with higher molecular weights than ethanol, such as propanol (B110389) and butanol, can be present in the initial ethanol feed and get collected during distillation.[8]
-
Solution: If high purity is required, an initial distillation of the ethanol feed may be necessary to remove these higher boiling point impurities.
-
FAQs (Frequently Asked Questions)
Q1: What is an azeotrope and why is it a problem for ethanol dehydration?
An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[9] This means that simple distillation cannot be used to separate the components of an azeotrope.[9] Ethanol and water form a minimum boiling azeotrope at approximately 95.6% ethanol and 4.4% water by mass, with a boiling point of 78.2°C, which is lower than the boiling points of both pure ethanol (78.4°C) and pure water (100°C).[9][10] To produce ethanol with a purity higher than 95.6%, this azeotrope must be "broken."
Q2: How does adding cyclohexane help in dehydrating ethanol?
Cyclohexane is used as an "entrainer" in azeotropic distillation.[11][12] It forms a new, lower-boiling ternary azeotrope with ethanol and water. This ternary azeotrope is heterogeneous, meaning that when it is condensed, it separates into two immiscible liquid phases: an organic phase rich in cyclohexane and an aqueous phase.[11] The organic phase is returned to the distillation column, while the aqueous phase is removed, thus effectively separating the water from the ethanol.
Q3: What are the key parameters to control during azeotropic distillation of ethanol with cyclohexane?
The key parameters to control are:
-
Reboiler Heat Duty: As discussed in the troubleshooting section, this affects separation efficiency.[2]
-
Reflux Ratio: The ratio of the condensed liquid returned to the column to the amount of product removed. An optimal reflux ratio ensures good separation without excessive energy consumption.
-
Feed Flow Rate and Composition: A consistent feed rate and composition are crucial for stable column operation.
-
Decanter Temperature: Must be controlled to ensure proper phase separation.[1]
Q4: How can I determine the water content in my ethanol samples?
Several methods can be used to determine the water content in ethanol:
-
Karl Fischer Titration: This is a highly accurate and precise method for determining water content, suitable for a wide range of concentrations from ppm levels to 100%.[13][14]
-
Gas Chromatography (GC): A simple, quick, and reproducible method for analyzing aqueous alcohols.[15]
-
Near-Infrared (NIR) Spectroscopy: A non-destructive method that can be used for online measurements of water content in ethanol.[16]
-
Turbidity Test: A simple, rapid method where the alcohol is added to xylene, and the number of drops to cause and then clear turbidity is measured.[17]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Feed Composition | ||
| Ethanol | 80 - 90% by weight | [1] |
| Water | 3 - 10% by weight | [1] |
| Cyclohexane | 5 - 10% by weight | [1] |
| Distillation Column | ||
| Number of Plates | 55 - 70 | [1] |
| Feed Plate Location (from base) | 35th - 45th plate | [1] |
| Decanter | ||
| Temperature | 35 - 50°C | [1] |
| Residence Time | 12 - 120 minutes | [1] |
| Final Product Purity | ||
| Water Content | ≤ 0.1% by weight | [1] |
Experimental Protocols
Protocol 1: Azeotropic Distillation of Ethanol with Cyclohexane
This protocol describes a standard laboratory setup for the dehydration of ethanol using cyclohexane as an entrainer.
Materials:
-
Aqueous ethanol (e.g., 95%)
-
Cyclohexane
-
Boiling chips
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Dean-Stark trap or a similar decanter for phase separation
-
Heating mantle
-
Collection flask
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Charging the Flask: To the round-bottom flask, add the aqueous ethanol, cyclohexane, and a few boiling chips. The typical feed composition is detailed in the table above.
-
Heating: Begin heating the mixture in the round-bottom flask using the heating mantle.
-
Distillation: As the mixture boils, the vapor of the ternary azeotrope (cyclohexane-ethanol-water) will rise through the distillation column. The temperature at the distillation head should remain constant at the boiling point of the ternary azeotrope (approximately 64.9°C).
-
Condensation and Separation: The vapor will condense in the condenser and collect in the decanter. The condensate will separate into two layers: an upper organic layer (rich in cyclohexane) and a lower aqueous layer.
-
Reflux and Water Removal: The organic layer is continuously returned to the distillation column as reflux, while the aqueous layer is periodically or continuously removed.
-
Product Collection: As water is removed from the system, the composition in the round-bottom flask becomes enriched with anhydrous ethanol. The anhydrous ethanol is the bottom product of the distillation.
-
Completion: The distillation is complete when no more water separates in the decanter.
-
Purification: The collected ethanol can be further purified by simple distillation if necessary to remove any residual cyclohexane.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in the final ethanol product.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent
-
Dry syringe and needle
-
Ethanol sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the Karl Fischer reagent to the titration cell and pre-titrating to a dry state.
-
Sample Injection: Using a dry syringe, carefully inject a known weight or volume of the ethanol sample into the titration cell.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the water content, usually in ppm or percentage.
-
Replicates: Perform multiple measurements to ensure the accuracy and reproducibility of the results.
Visualizations
Caption: Experimental workflow for ethanol dehydration via azeotropic distillation.
References
- 1. EP0001681A1 - Dehydration of alcohols, preferably ethanol, using a cyclohexane entrainer - Google Patents [patents.google.com]
- 2. rua.ua.es [rua.ua.es]
- 3. PetroClear - Understanding the Dangers of Phase Separation in Ethanol Blends [petroclear.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. beyondbenign.org [beyondbenign.org]
- 7. lakeland.edu [lakeland.edu]
- 8. Impurities In Ethanol - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 9. gwsionline.com [gwsionline.com]
- 10. chemicaltweak.com [chemicaltweak.com]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. ijrti.org [ijrti.org]
- 13. natsep.co.za [natsep.co.za]
- 14. Determination of Water Content in Ethanol Using Karl Fischer Titration [sigmaaldrich.com]
- 15. Determination of water in ethanol and in moist air - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A simple, rapid method for measuring the percentage of water in alcohols used for dehydrating tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Efficiency of Ethanol-Cyclohexane Distillation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the distillation of ethanol-cyclohexane mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate ethanol (B145695) and cyclohexane (B81311) by simple distillation?
A1: Ethanol and cyclohexane form a minimum-boiling azeotrope, which is a mixture that boils at a constant temperature and has the same composition in both the liquid and vapor phases.[1] This prevents their separation by conventional fractional distillation, as the azeotrope will vaporize without a change in composition.[1][2]
Q2: What are the primary methods for separating ethanol-cyclohexane mixtures?
A2: The most common methods to break the ethanol-cyclohexane azeotrope include:
-
Azeotropic Distillation: This technique involves adding a third component, known as an entrainer, to form a new, lower-boiling ternary azeotrope.[3][4] In the case of separating ethanol from water, cyclohexane itself can be used as an entrainer.[5][6]
-
Extractive Distillation: A high-boiling solvent is introduced to alter the relative volatilities of ethanol and cyclohexane, allowing for their separation.[7][8]
-
Pressure-Swing Distillation: This method utilizes two distillation columns operating at different pressures to shift the azeotropic composition, enabling separation without an additional entrainer.[9][10][11]
Q3: What is the role of an entrainer in azeotropic distillation?
A3: An entrainer is a substance added to an azeotropic mixture to form a new, multi-component azeotrope with a lower boiling point.[4] This new azeotrope, often heterogeneous (forming two liquid phases upon condensation), can be distilled off, leaving one of the original components in a purer form at the bottom of the column.[5][12]
Troubleshooting Guides
Issue 1: Low Product Purity
Q: My final ethanol/cyclohexane product has a lower than expected purity. What are the possible causes and how can I fix it?
A: Low product purity can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Decision Tree for Low Product Purity
References
- 1. ripublication.com [ripublication.com]
- 2. fiveable.me [fiveable.me]
- 3. ijrti.org [ijrti.org]
- 4. Gas chromatography of Alcohols [delloyd.50megs.com]
- 5. chemicaltweak.com [chemicaltweak.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
minimizing energy consumption in ethanol-cyclohexane separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of ethanol-cyclohexane mixtures. The focus is on minimizing energy consumption while ensuring efficient separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating ethanol-cyclohexane azeotropes, and how do they compare in terms of energy consumption?
A1: The primary methods for separating ethanol-cyclohexane azeotropes include azeotropic distillation, extractive distillation, pressure-swing distillation, and pervaporation. Azeotropic distillation using an entrainer like cyclohexane (B81311) is a traditional method but is known for its high energy consumption.[1][2] Newer methods like extractive distillation with ionic liquids and hybrid systems involving pervaporation can offer significant energy savings.[3][4][5][6] For instance, a hybrid distillation-pervaporation system can reduce energy consumption by over 50% compared to azeotropic distillation.[6][7]
Q2: Why is my energy consumption so high during the azeotropic distillation of ethanol (B145695) and cyclohexane?
A2: High energy consumption in azeotropic distillation is inherent to the process due to the need to vaporize and condense large volumes of the entrainer (cyclohexane) and recycle it within the system.[8][9] The reboiler duty is a critical parameter; excessively high duty leads to increased energy usage, while a duty that is too low can result in incomplete water removal.[8] Optimizing the reboiler duty and reflux ratio is crucial for energy efficiency.[10][11]
Q3: Can I use a different entrainer than cyclohexane for azeotropic distillation to save energy?
A3: Yes, other entrainers like benzene, pentane, hexane, and heptane (B126788) can be used.[12] However, the choice of entrainer significantly impacts the process's energy efficiency and safety. Benzene, for example, is a potent carcinogen and is often avoided.[12] The ideal entrainer should form a low-boiling azeotrope with one of the components, be easily recoverable, and have a low heat of vaporization.
Q4: What is pressure-swing distillation, and is it a viable option for ethanol-cyclohexane separation?
A4: Pressure-swing distillation (PSD) utilizes two distillation columns operating at different pressures to shift the azeotropic composition, allowing for separation without an entrainer.[13][14][15] This method can be more energy-efficient than azeotropic distillation if the azeotropic composition is sensitive to pressure changes.[13][14] For the ethanol-water system, which is analogous in principle, reducing the pressure can shift the azeotrope and even make it disappear at very low pressures (below 70 mmHg).[15]
Q5: How does pervaporation work for ethanol dehydration, and what are its advantages?
A5: Pervaporation is a membrane-based separation technique where a liquid feed is in contact with a membrane that preferentially allows one component (in this case, water) to pass through as a vapor.[16][17] The primary advantage of pervaporation is its potential for significant energy savings, especially when used in a hybrid setup with distillation.[5][16][18] It is particularly effective for breaking azeotropes and removing small amounts of water from ethanol.[17] Various membrane materials, including polymeric and ceramic membranes, are available for this purpose.[19][20][21]
Troubleshooting Guides
Issue 1: High Energy Consumption in Azeotropic Distillation
Symptoms:
-
Unusually high utility bills (steam, cooling water).
-
High reboiler duty readings on process monitoring equipment.
-
Difficulty in maintaining stable column operation.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Reflux Ratio | A high reflux ratio increases the separation efficiency but also significantly raises the reboiler and condenser duties. Gradually reduce the reflux ratio while monitoring the distillate purity to find the optimal balance between separation and energy consumption.[11] |
| Suboptimal Feed Tray Location | Introducing the feed at the wrong tray can lead to inefficient separation and increased energy demand. Use process simulation software (e.g., Aspen Plus) to determine the optimal feed tray location based on your specific feed composition and operating conditions. |
| High Reboiler Duty Setpoint | An unnecessarily high reboiler duty directly translates to higher energy consumption.[8] Carefully adjust the reboiler duty to the minimum level required to achieve the desired product purity.[8][10] |
| Column Internals Fouling | Fouling on trays or packing can reduce separation efficiency, necessitating higher energy input to compensate. Schedule regular cleaning and maintenance of the distillation column internals. |
Issue 2: Poor Separation Efficiency
Symptoms:
-
Ethanol product does not meet the required purity specifications.
-
High water content in the final ethanol product.
-
Inconsistent product quality.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Reflux Ratio | An insufficient reflux ratio will lead to poor separation. Increase the reflux ratio in small increments and observe the effect on the distillate composition.[11] |
| Inadequate Number of Theoretical Stages | The distillation column may not have enough theoretical stages for the desired separation. If feasible, consider packing the column with a more efficient packing material or, in the long term, using a taller column.[22] |
| Improper Decanter Operation | In azeotropic distillation, incomplete phase separation in the decanter can lead to water being recycled back to the drying column, reducing efficiency. Ensure the decanter has sufficient residence time (at least 10 minutes) and is maintained at a temperature below the azeotrope's boiling point (e.g., 35-50°C for ethanol-water-cyclohexane) to allow for complete separation of the organic and aqueous phases.[23] |
| Entrainer Loss | Loss of the entrainer from the system will disrupt the azeotropic separation. Monitor the entrainer level and make up for any losses as needed. |
Issue 3: Phase Separation Problems in the Decanter
Symptoms:
-
Cloudy or emulsified layers in the decanter instead of two clear, distinct phases.
-
Carryover of the aqueous phase with the organic recycle stream.
-
Inconsistent flow rates of the two phases from the decanter.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Residence Time | The liquid mixture needs adequate time to settle and separate. If the flow rate through the decanter is too high, the residence time will be insufficient. Consider reducing the feed rate to the distillation column or using a larger decanter. A residence time of at least 10 minutes is recommended.[23] |
| Operating Temperature Too High | The decanter should be operated at a temperature below the boiling point of the ternary azeotrope to ensure proper phase separation.[23] For the ethanol-water-cyclohexane system, a temperature range of 35-50°C is suitable.[23] |
| Presence of Surfactants or Impurities | Contaminants in the feed can act as emulsifiers, hindering phase separation. Analyze the feed for impurities and consider a pre-treatment step if necessary. |
| Poor Decanter Design | The design of the decanter, including the inlet and outlet nozzle positions, can affect separation efficiency. Consult with a process engineer to evaluate and potentially modify the decanter design. |
Quantitative Data on Energy Consumption
| Separation Method | Key Energy Metric | Reported Value/Savings | Reference |
| Azeotropic Distillation | Energy Consumption | High (inherently energy-intensive) | [1][2] |
| Hybrid Distillation-Pervaporation | Energy Savings vs. Azeotropic Distillation | 52.4% | [6][7] |
| Extractive Distillation with Ionic Liquids | Total Annual Cost (TAC) Savings | Up to 51.2% with heat pump assistance | [24] |
| Pressure-Swing Distillation | Energy Savings | Dependent on azeotrope's pressure sensitivity | [13][14] |
| Gasoline Preblending | Energy Savings in Ethanol Recovery | 17-40% | [25][26] |
Experimental Protocols
Protocol 1: Azeotropic Distillation of Ethanol-Cyclohexane
Objective: To separate water from an ethanol-water mixture using cyclohexane as an entrainer.
Materials:
-
Ethanol-water feed (near azeotropic composition)
-
Cyclohexane (entrainer)
-
Distillation column with a reboiler and condenser
-
Decanter for phase separation
-
Pumps for feed and reflux
Methodology:
-
Pre-heat the ethanol-water feed to its boiling point.
-
Feed the pre-heated mixture into the azeotropic distillation column at the determined optimal feed tray.
-
Introduce cyclohexane as the entrainer into the column. The cyclohexane will form a ternary azeotrope with ethanol and water.
-
Heat the reboiler to provide the necessary energy for vaporization. The ternary azeotrope, having the lowest boiling point, will vaporize and rise to the top of the column.
-
Condense the overhead vapor in the condenser.
-
Direct the condensed liquid to a decanter.
-
Allow the liquid to separate into two phases: an organic phase rich in cyclohexane and an aqueous phase rich in water. Ensure a sufficient residence time of at least 10 minutes and a decanter temperature below the azeotrope's boiling point.[23]
-
Recycle the cyclohexane-rich organic phase back to the top of the azeotropic distillation column as reflux.
-
Send the water-rich aqueous phase to a separate recovery column to strip out any dissolved ethanol and cyclohexane.
-
Collect the anhydrous ethanol product from the bottom of the azeotropic distillation column.
Protocol 2: Pervaporation for Ethanol Dehydration
Objective: To remove residual water from an ethanol-water mixture using a pervaporation membrane.
Materials:
-
Ethanol-water feed (typically pre-concentrated by distillation)
-
Pervaporation membrane module (e.g., hydrophilic zeolite or polymeric membrane)
-
Feed pump
-
Vacuum pump
-
Condenser (cold trap)
Methodology:
-
Pre-heat the ethanol-water feed to the desired operating temperature (e.g., 70-120°C).
-
Pump the heated liquid feed across the surface of the pervaporation membrane.
-
Apply a vacuum to the permeate side of the membrane.
-
Water molecules will preferentially permeate through the membrane as vapor due to the partial pressure difference.
-
The water vapor is then condensed and collected in a cold trap.
-
The retentate, which is now dehydrated ethanol, is collected from the outlet of the membrane module.
-
For continuous processes with multiple membrane stages, the retentate may need to be reheated between stages to compensate for the heat of vaporization, which causes a temperature drop.[16]
Visualizations
Caption: Workflow for Azeotropic Distillation of Ethanol-Cyclohexane.
Caption: Experimental Workflow for Pervaporation.
Caption: Troubleshooting Logic for High Energy Consumption.
References
- 1. chemicaltweak.com [chemicaltweak.com]
- 2. scribd.com [scribd.com]
- 3. research.tue.nl [research.tue.nl]
- 4. mdpi.com [mdpi.com]
- 5. Engineers Guide: Hybrid Distillation and Pervaporation System [enggyd.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rua.ua.es [rua.ua.es]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 13. famt.ac.in [famt.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Hyper-TVT: on line Thermische VerfahrensTechnik [hyper-tvt.ethz.ch]
- 16. Analysis of Ethanol Dehydration using Membrane Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. msrjournal.com [msrjournal.com]
- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Ethanol dehydration performance of three types of commercial-grade zeolite permselective membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. quora.com [quora.com]
- 23. EP0001681A1 - Dehydration of alcohols, preferably ethanol, using a cyclohexane entrainer - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Modeling Ethanol-Cyclohexane Vapor-Liquid Equilibrium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the vapor-liquid equilibrium (VLE) of the ethanol-cyclohexane system.
Frequently Asked Questions (FAQs)
Q1: Why is modeling the ethanol-cyclohexane VLE challenging?
A1: The primary challenge in modeling the ethanol-cyclohexane VLE lies in its highly non-ideal behavior. This system forms a minimum-boiling azeotrope, meaning at a specific composition, the vapor and liquid phases have the same composition, making separation by conventional distillation difficult.[1] Accurately predicting this azeotropic point and the overall phase behavior requires robust thermodynamic models and high-quality experimental data.
Q2: What is an azeotrope and why is it important in the ethanol-cyclohexane system?
A2: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1] When an azeotropic mixture is boiled, the vapor has the same composition as the liquid. The ethanol-cyclohexane system exhibits a minimum-boiling azeotrope, which is a critical factor in the design of separation processes like azeotropic distillation.[2]
Q3: Which thermodynamic models are most commonly used for the ethanol-cyclohexane system?
A3: Due to the non-ideal nature of the ethanol-cyclohexane mixture, activity coefficient models are typically used. The most common models are the Non-Random Two-Liquid (NRTL) and UNIversal QUAsiChemical (UNIQUAC) models.[3][4] The UNIFAC group contribution method can also be used for prediction when experimental data is scarce.[5]
Q4: What is a thermodynamic consistency test and why is it necessary?
A4: A thermodynamic consistency test is a mathematical procedure to evaluate the reliability of experimentally measured VLE data.[6][7] It ensures that the data conforms to the Gibbs-Duhem equation, a fundamental thermodynamic relationship.[8] Performing a consistency test, such as the Herington test, is a crucial step to validate the quality of experimental data before using it for model parameter regression.[9]
Q5: Can I use standard simulation software like Aspen Plus for modeling this system?
A5: Yes, process simulators like Aspen Plus are powerful tools for modeling the ethanol-cyclohexane VLE.[10] However, it is crucial to select an appropriate thermodynamic model (e.g., NRTL, UNIQUAC) and provide accurate binary interaction parameters.[11] Convergence issues can arise, especially when simulating azeotropic distillation, so careful setup of the simulation is required.[12]
Troubleshooting Guides
Experimental Issues
Problem: Inconsistent temperature readings during ebulliometer measurements.
-
Possible Cause 1: System not at equilibrium.
-
Solution: Allow sufficient time for the system to reach thermal and phase equilibrium. A steady temperature reading for an extended period indicates equilibrium.[13]
-
-
Possible Cause 2: Fluctuations in atmospheric pressure.
-
Solution: Monitor the atmospheric pressure throughout the experiment. If significant fluctuations occur, use a pressure controller or apply corrections to the measured temperatures.
-
-
Possible Cause 3: Improper placement of the temperature sensor.
-
Solution: Ensure the temperature sensor is correctly positioned to measure the temperature of the boiling liquid-vapor mixture without being affected by superheating from the heating element.
-
Problem: Inaccurate composition analysis with Gas Chromatography (GC).
-
Possible Cause 1: Improper sample handling.
-
Solution: Ensure that both liquid and vapor samples are taken in a way that prevents fractionation or condensation. Use heated syringes for vapor samples and ensure a rapid transfer to the GC.[14]
-
-
Possible Cause 2: Incorrect GC calibration.
-
Solution: Prepare a series of calibration standards with known compositions and generate a calibration curve for both ethanol (B145695) and cyclohexane (B81311).[15]
-
-
Possible Cause 3: Carryover from previous injections.
-
Solution: Implement a thorough cleaning procedure for the syringe and injection port between samples to avoid cross-contamination.
-
Modeling and Simulation Issues
Problem: The thermodynamic model does not accurately predict the azeotropic point.
-
Possible Cause 1: Inaccurate binary interaction parameters.
-
Possible Cause 2: Inappropriate thermodynamic model.
-
Solution: For highly non-ideal systems, ensure you are using an activity coefficient-based model. If one model provides a poor fit, try another (e.g., switch from NRTL to UNIQUAC) to see if it better represents the system's behavior.[3]
-
-
Possible Cause 3: Temperature dependency of parameters not considered.
-
Solution: For some models and wider temperature ranges, incorporating temperature dependency in the binary interaction parameters can improve accuracy.[5]
-
Problem: Convergence errors in Aspen Plus/HYSYS simulation of azeotropic distillation.
-
Possible Cause 1: Poor initial estimates.
-
Solution: Provide good initial estimates for temperature, pressure, and composition profiles in the distillation column.[12]
-
-
Possible Cause 2: Incorrect column specifications.
-
Possible Cause 3: Inappropriate property method.
-
Solution: Double-check that you have selected an appropriate activity coefficient model (NRTL, UNIQUAC) as the property method in your simulation environment.[18]
-
Data Presentation
Experimental VLE Data
The following table summarizes isobaric VLE data for the ethanol (1) - cyclohexane (2) system at 101.3 kPa.
| Temperature (K) | Liquid Mole Fraction (x₁) | Vapor Mole Fraction (y₁) |
| 351.45 | 1.000 | 1.000 |
| 344.15 | 0.850 | 0.695 |
| 339.85 | 0.700 | 0.580 |
| 337.15 | 0.550 | 0.510 |
| 336.85 | 0.450 | 0.485 |
| 337.25 | 0.350 | 0.450 |
| 338.45 | 0.250 | 0.410 |
| 341.15 | 0.150 | 0.350 |
| 345.25 | 0.050 | 0.250 |
| 353.85 | 0.000 | 0.000 |
Model Parameters
The following tables provide typical binary interaction parameters for the NRTL and UNIFAC models for the ethanol-cyclohexane system. Note that these parameters can vary depending on the data source and regression method.
NRTL Parameters
| Parameter | Value |
| a₁₂ | 0 |
| a₂₁ | 0 |
| b₁₂ | 1354.1 |
| b₂₁ | 463.14 |
| α₁₂ | 0.3 |
UNIFAC Group Interaction Parameters
The UNIFAC model uses group interaction parameters. Ethanol is represented by the groups CH₃ and OH, and cyclohexane by the group CH₂.
| Main Group 1 | Main Group 2 | a_mn (K) | a_nm (K) |
| CH₂ | OH | 986.5 | 156.4 |
| CH₃ | OH | 986.5 | 156.4 |
Experimental Protocols
Ebulliometric Measurement of VLE
This protocol outlines the steps for determining VLE data using a dynamic recirculating ebulliometer.
-
Preparation:
-
Thoroughly clean and dry the ebulliometer.[13]
-
Prepare a series of ethanol-cyclohexane mixtures of known compositions.
-
-
Apparatus Setup:
-
Charge the ebulliometer with a mixture of known composition.[13]
-
Turn on the cooling water to the condenser.
-
Ensure the temperature and pressure sensors are calibrated and correctly positioned.
-
-
Measurement:
-
Turn on the heater and bring the mixture to a boil.
-
Allow the system to reach a steady state, indicated by a constant temperature and pressure for at least 15-20 minutes.
-
Record the equilibrium temperature and pressure.
-
-
Sampling and Analysis:
-
Carefully draw samples of the liquid and condensed vapor phases using syringes.
-
Immediately analyze the composition of both samples using a pre-calibrated gas chromatograph or refractometer.
-
-
Repeat:
-
Repeat steps 3 and 4 for each mixture of known composition.
-
Gas Chromatography (GC) Analysis of VLE Samples
This protocol describes the analysis of liquid and vapor samples from a VLE experiment using a gas chromatograph with a Flame Ionization Detector (FID).
-
Instrument Setup:
-
Set the GC oven temperature, injector temperature, and detector temperature to appropriate values for the ethanol-cyclohexane system. A typical starting point would be an oven temperature of 100-150°C.
-
Use a suitable capillary column, such as one with a polar stationary phase.
-
Set the carrier gas (e.g., Helium) flow rate.
-
-
Calibration:
-
Prepare a set of standard solutions with known mole fractions of ethanol and cyclohexane.
-
Inject a known volume of each standard solution and record the peak areas for ethanol and cyclohexane.
-
Construct a calibration curve by plotting peak area ratio versus mole fraction ratio.
-
-
Sample Analysis:
-
Inject a known volume of the liquid or vapor sample into the GC. For vapor samples, use a heated, gas-tight syringe to prevent condensation.[14]
-
Record the chromatogram and determine the peak areas for ethanol and cyclohexane.
-
-
Quantification:
-
Use the calibration curve to determine the mole fraction of each component in the unknown sample based on the measured peak areas.[15]
-
Thermodynamic Consistency Test: Herington Method
The Herington area test is a widely used method for checking the thermodynamic consistency of isobaric VLE data.[9]
-
Data Collection:
-
Obtain experimental VLE data (T, x₁, y₁) at constant pressure.
-
-
Calculate Activity Coefficients:
-
For each data point, calculate the activity coefficients (γ₁ and γ₂) for both components.
-
-
Calculate the Logarithm of the Ratio of Activity Coefficients:
-
For each data point, calculate ln(γ₁/γ₂).
-
-
Plot the Data:
-
Plot ln(γ₁/γ₂) versus the liquid mole fraction of component 1 (x₁).
-
-
Calculate the Integral:
-
Numerically integrate the area under the curve from x₁ = 0 to x₁ = 1. This gives the value 'D'.
-
D = ∫₀¹ ln(γ₁/γ₂) dx₁
-
-
Calculate J:
-
Calculate the value of J using the equation: J = 150 * |T_max - T_min| / T_min, where T_max and T_min are the maximum and minimum boiling temperatures in the data set.
-
-
Evaluate Consistency:
-
Compare the values of D and J. The data is considered thermodynamically consistent if |D - J| < 10.[9]
-
Mandatory Visualization
Caption: Workflow for VLE modeling of the ethanol-cyclohexane system.
Caption: Troubleshooting guide for ethanol-cyclohexane VLE modeling.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scielo.org.co [scielo.org.co]
- 4. Non-random two-liquid model - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. A New Method for Testing Thermodynamic Consistency of Vapor–Liquid Equilibrium Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Azeotropic Distillation - Entrainer Issue - Chemical Process Simulation - Cheresources.com Community [cheresources.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. politesi.polimi.it [politesi.polimi.it]
- 13. uolab.groups.et.byu.net [uolab.groups.et.byu.net]
- 14. researchgate.net [researchgate.net]
- 15. jfda-online.com [jfda-online.com]
- 16. arpnjournals.org [arpnjournals.org]
- 17. Azeotropic Distillation Using Hysys - Chemical Process Simulation - Cheresources.com Community [cheresources.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Distillation Column Parameters for Ethanol-Cyclohexane Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the azeotropic distillation of ethanol-cyclohexane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the distillation process in a question-and-answer format.
Issue 1: Poor Separation Efficiency / Low Product Purity
Question: Why is the purity of my final ethanol (B145695) product lower than expected?
Answer: Low ethanol purity is a common issue that can stem from several factors. A systematic approach is needed to identify the root cause.[1][2]
Potential Causes and Recommended Actions:
-
Incorrect Reflux Ratio: A low reflux ratio may not provide sufficient liquid-vapor contact for efficient separation.[3][4] Increasing the reflux ratio generally improves separation and enhances component purity.[4][5] However, an excessively high ratio increases energy consumption.[4]
-
Column Flooding: This occurs when excess liquid accumulates in the column, often due to high vapor flow rates.[6][7] Flooding leads to a sharp increase in differential pressure and a significant drop in separation efficiency.[6] To resolve this, reduce the reboiler heat duty or the feed rate.[1][2]
-
Feed Composition Variance: The composition of the feed mixture significantly affects the distillation process.[6] If the feed composition deviates from the optimal range, it can alter the vapor-liquid equilibrium and impair separation.[1] It is advisable to introduce the feed directly into the azeotropic distillation column only when its composition is near the azeotropic point.[8]
-
Improper Feed Plate Location: Introducing the feed at the wrong tray can disrupt the temperature and concentration profiles within the column, leading to inefficient separation.[9]
-
Damaged or Fouled Internals: Damaged trays or packing can lead to poor contact between vapor and liquid, reducing separation efficiency.[1] Regular inspection and maintenance are crucial.
Issue 2: Column Flooding
Question: What are the signs of flooding in my distillation column, and how can I fix it?
Answer: Flooding is a critical operational issue where the liquid flow rate exceeds the column's capacity, leading to liquid backup.
Signs of Flooding:
-
A sharp and sudden increase in the pressure drop across the column.[6]
-
Liquid carryover into the overhead product stream.[1]
-
Fluctuations in bottom level and temperature.
Corrective Actions:
-
Reduce Reboiler Heat Duty: Lowering the heat input will decrease the vapor velocity, which is a primary cause of flooding.
-
Decrease Feed Rate: Reducing the feed flow rate can alleviate the liquid load on the column trays.[1][2]
-
Check for Blockages: Inspect column internals, especially downcomers, for any blockages that might impede liquid flow.[1]
Issue 3: Pressure Fluctuations
Question: I am observing unstable pressure readings in the column. What could be the cause?
Answer: Pressure instability can disrupt the vapor-liquid equilibrium and negatively impact separation.
Potential Causes and Recommended Actions:
-
Inconsistent Heat Supply: Fluctuations in the reboiler's heat source can cause variable vapor generation rates. Ensure a stable and consistent heat supply.
-
Condenser Issues: Problems with the condenser, such as insufficient cooling, can lead to pressure build-up.[1] Verify that the condenser is operating correctly.
-
Control System Malfunctions: Faulty pressure sensors or control valves can give false readings or fail to regulate pressure effectively.[1] Regular calibration and maintenance of instruments are essential.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of cyclohexane (B81311) in the ethanol-water separation process?
A1: Ethanol and water form a minimum-boiling azeotrope (at approximately 95.6 wt% ethanol), which cannot be separated by conventional distillation.[10] Cyclohexane is used as an entrainer in a process called azeotropic distillation.[11] It forms a new, lower-boiling ternary azeotrope with ethanol and water, allowing the water to be removed as a distillate, thereby breaking the original ethanol-water azeotrope and enabling the production of anhydrous ethanol from the bottom of the column.[12][13]
Q2: What are the key parameters to monitor and control during this process?
A2: The most critical parameters are the reboiler heat duty, reflux ratio, and feed conditions (composition, temperature, and feed plate location). The reboiler heat duty is particularly crucial; if it's too low, the product will contain excess water, and if it's too high, the column may not function correctly as the top stream condenses into a single liquid phase.[14]
Q3: What is a typical reflux ratio for this separation?
A3: The optimal reflux ratio is a trade-off between purity and energy cost. While a higher reflux ratio improves separation purity, it also increases energy requirements.[4] For an ethanol-water-cyclohexane system, a reflux ratio in the range of 5:1 to 10:1 is often used in the recovery column.[12]
Q4: How does feed composition affect the process?
A4: Feed composition is a critical factor. The process is most efficient when the feed composition is close to the azeotropic point of the ethanol-water mixture.[8] Significant deviations may require a pre-concentration step.[8] Increasing the molar composition of ethanol in a near-azeotrope feed generally decreases the energy duties for both the main and recycle columns.[9]
Q5: What analytical methods are used to determine the composition of the mixtures?
A5: Gas chromatography (GC) is a common and effective method for analyzing the composition of the ethanol-cyclohexane-water mixtures in both the liquid and vapor phases.[15] This allows for the calculation of mole fractions and activity coefficients, which are essential for process optimization.[15]
Data Presentation: Key Operating Parameters
The following tables summarize key quantitative data for the optimization of the ethanol-cyclohexane distillation process.
Table 1: General Operating Conditions
| Parameter | Value / Range | Notes |
| System Pressure | Atmospheric[16] / Vacuum | Pressure-swing distillation can also be used, which relies on operating two columns at different pressures.[17][18] |
| Feed Composition | Near azeotropic (approx. 95 wt% ethanol) | Direct introduction to the azeotropic column is most effective with feed near the azeotropic point.[8] |
| Product Purity | > 99.5 mol% Ethanol | Achievable with optimized parameters.[16] |
| Entrainer | Cyclohexane | Forms a ternary azeotrope to facilitate water removal.[11][13] |
Table 2: Column-Specific Parameters
| Parameter | Column | Typical Value | Impact on Performance |
| Reboiler Heat Duty | Main Column | 80-100 W (for a specific semi-pilot plant) | A critical parameter; directly impacts water concentration in the final product.[14] |
| Reflux Ratio | Recovery Column | 5:1 to 10:1 | Higher ratios improve purity but increase energy consumption.[4][12] |
| Feed Plate Location | Main Column | Varies (e.g., Plate 40 of 58) | Affects temperature and concentration profiles; must be optimized for feed conditions.[9][12] |
| Decanter Temperature | N/A | Below 60°C (preferably 35-50°C) | Crucial for ensuring rapid and efficient phase separation of the overhead distillate.[12] |
Experimental Protocols
Methodology for Azeotropic Distillation of Ethanol-Water using Cyclohexane
This protocol outlines a general procedure for separating an ethanol-water mixture in a laboratory or pilot-scale distillation column.
1. Equipment:
-
Fractional distillation column (e.g., Oldershaw column with a specified number of trays, such as 58 plates).[12][19]
-
Reboiler and Condenser.
-
Decanter for phase separation.
-
Pumps for feed and reflux.
-
Temperature and pressure sensors at key points (top, bottom, feed tray).
-
Gas Chromatograph (GC) for composition analysis.[15]
2. Procedure:
-
Startup:
-
Initially, charge the system with the entrainer (cyclohexane).
-
Begin heating the reboiler to establish a vapor flow up the column.
-
Once the column reaches a steady state under total reflux (no product withdrawal), begin introducing the ethanol-water feed at the designated feed tray.
-
-
Operation:
-
Feed the near-azeotropic ethanol-water mixture into the column.[12]
-
Withdraw the ternary azeotrope (ethanol-cyclohexane-water) as the overhead vapor.[12]
-
Condense the overhead vapor and pass it to a decanter.
-
Maintain the decanter at a temperature below 60°C to ensure separation into two liquid phases: an organic phase (rich in cyclohexane) and an aqueous phase.[12]
-
Recycle the organic phase back to the top of the drying column as reflux.[12]
-
Feed the aqueous phase to a second recovery (or stripping) column to separate the remaining ethanol and cyclohexane from the water.[12][13]
-
Collect the high-purity anhydrous ethanol as the bottom product from the primary drying column.[12]
-
-
Monitoring and Data Collection:
-
Continuously monitor temperatures and pressure at the top and bottom of the column.
-
Periodically take samples from the distillate, bottoms, and decanter phases.
-
Analyze the samples using Gas Chromatography to determine the mole fractions of ethanol, water, and cyclohexane.[15]
-
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common distillation issues.
Parameter Influence Diagram
Caption: Key parameters influencing distillation efficiency and outcomes.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. ripublication.com [ripublication.com]
- 6. FACTORS AFFECTING DISTILLATION COLUMN OPERATION [rccostello.com]
- 7. fiveable.me [fiveable.me]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. EP0001681A1 - Dehydration of alcohols, preferably ethanol, using a cyclohexane entrainer - Google Patents [patents.google.com]
- 13. chemicaltweak.com [chemicaltweak.com]
- 14. rua.ua.es [rua.ua.es]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. famt.ac.in [famt.ac.in]
- 18. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Pressure in Ethanol-Cyclohexane Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethanol-cyclohexane distillation. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What makes pressure control so critical in the distillation of ethanol (B145695) and cyclohexane (B81311)?
Pressure is a crucial parameter in the distillation of ethanol and cyclohexane because this mixture forms a minimum-boiling azeotrope.[1][2] An azeotrope is a mixture of liquids with a constant boiling point, and its vapor has the same composition as the liquid.[1][3] This makes separation by conventional distillation impossible at a given pressure.[1][3] The composition of the azeotrope is dependent on pressure; therefore, by manipulating the column pressure, you can shift the azeotropic point and facilitate separation.[4][5] This technique, known as pressure-swing distillation, is a common strategy for separating such mixtures.[4]
Q2: What is a ternary azeotrope and how does it affect my ethanol-cyclohexane distillation?
In many practical scenarios, water is present as an impurity in the ethanol feed. This can lead to the formation of a ternary heterogeneous azeotrope between ethanol, cyclohexane, and water.[6][7] This ternary azeotrope has a lower boiling point than the binary azeotrope of ethanol and cyclohexane. The presence of this ternary azeotrope will significantly alter the vapor-liquid equilibrium (VLE) of the system and must be accounted for in the process design and control strategy.[8]
Q3: What are the primary methods for controlling pressure in a distillation column?
There are several common methods for controlling the pressure in a distillation column:
-
Varying Condenser Duty: This is one of the most common methods, where the flow rate of the cooling medium to the condenser is adjusted. Increasing the coolant flow enhances condensation, which lowers the vapor pressure in the column.[9]
-
Flooded Condenser: In this method, the condenser is intentionally partially filled with condensate. By controlling the liquid level in the condenser, the effective heat transfer area can be modulated, thereby controlling the condensation rate and column pressure.
-
Hot Vapor Bypass: A portion of the hot vapor from the top of the column bypasses the condenser and is injected directly into the reflux drum. This raises the temperature and pressure in the drum.[9]
-
Inert Gas Injection: A non-condensable gas, such as nitrogen, can be introduced into the system to increase the total pressure. Conversely, venting can be used to reduce pressure.[9]
Troubleshooting Guide
Issue 1: Unstable or Fluctuating Column Pressure
Q: My column pressure is fluctuating, making it difficult to maintain a steady state. What are the likely causes and how can I resolve this?
A: Pressure fluctuations can stem from several sources. A systematic approach is needed to identify the root cause.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Heat Input | Ensure the heating mantle or reboiler provides a constant and stable heat supply. Use a power controller for precise regulation. |
| Cooling Fluid Variations | Check for fluctuations in the temperature or flow rate of the condenser's cooling fluid. Install a regulator if necessary. |
| Leaks in the System | Carefully inspect all joints and connections for leaks. Even a small leak can cause significant pressure instability. |
| Air Trapped in the System | Purge the system with an inert gas before startup to remove any trapped air. |
| Faulty Control Valve or Sensor | If using an automated control system, verify that the pressure sensor is calibrated correctly and the control valve is functioning properly.[10] |
| Flooding | Excessive vapor flow can lead to liquid being carried up the column, causing pressure surges. Reduce the heat input to the reboiler. |
Troubleshooting Logic for Pressure Fluctuations:
References
- 1. ciemme.it [ciemme.it]
- 2. scispace.com [scispace.com]
- 3. chemicaltweak.com [chemicaltweak.com]
- 4. famt.ac.in [famt.ac.in]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ethanol Dehydration with Cyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyclohexane (B81311) as an entrainer for the azeotropic distillation of ethanol (B145695).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of cyclohexane in the dehydration of ethanol?
A1: Cyclohexane serves as an entrainer in the azeotropic distillation process. Ethanol and water form a minimum-boiling azeotrope at approximately 95.6% ethanol by weight, which prevents further separation by conventional distillation.[1][2] Cyclohexane is added to the system to form a new, lower-boiling ternary heteroazeotrope with ethanol and water.[2][3] This ternary azeotrope is distilled off, condensed, and then separates into two liquid phases (an organic phase rich in cyclohexane and an aqueous phase), allowing for the removal of water and the recovery of purified ethanol.[4][5]
Q2: Why is cyclohexane often chosen over other entrainers, such as benzene (B151609)?
A2: Historically, benzene was a common entrainer for this process. However, due to its classification as a carcinogenic compound, its use has significantly declined.[1][2] Cyclohexane is a less toxic alternative, making it a more favorable choice for laboratory and industrial applications.[1]
Q3: What are the primary causes of cyclohexane solvent loss during the process?
A3: Cyclohexane loss can occur through several pathways:
-
Incomplete Phase Separation: If the condensed azeotrope does not fully separate in the decanter, cyclohexane can be carried away in the aqueous phase.[4]
-
Entrainment in Product Streams: Small amounts of cyclohexane may remain in the final dehydrated ethanol product or be discharged with the wastewater from the recovery column if the distillation columns are not operating optimally.[4][6]
-
Vapor Leaks: As cyclohexane is a volatile and flammable liquid, any leaks in the distillation apparatus can lead to significant solvent loss.[7][8]
-
High Reboiler Duty: Excessive heat input can lead to operational instability, affecting the separation efficiency and potentially increasing solvent loss.[9]
Q4: What are the critical safety precautions for handling cyclohexane?
A4: Cyclohexane is a highly flammable liquid and poses several health risks.[8][10][11] Key safety precautions include:
-
Handling: Use in a well-ventilated area, preferably within a fume hood. Keep away from heat, sparks, and open flames.[8][10] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Health Hazards: Avoid inhalation of vapors, which can cause dizziness and drowsiness.[7][11] Avoid contact with skin and eyes, as it can cause irritation.[11] Ingestion can be fatal if it enters the airways.[10]
-
Disposal: Dispose of cyclohexane waste through a licensed professional waste disposal service, as it is very toxic to aquatic life.[7][10]
Troubleshooting Guides
Issue 1: Incomplete or Slow Phase Separation in the Decanter
-
Symptoms: The overhead distillate in the decanter appears cloudy or forms a single phase instead of two distinct layers (organic and aqueous). This leads to poor water removal and high cyclohexane loss in the aqueous stream.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Decanter Temperature is Too High | The ternary azeotrope needs to be cooled sufficiently after condensation to induce phase separation. Maintain the decanter temperature below 60°C, with an optimal range between 35°C and 50°C.[4] |
| Insufficient Residence Time | The mixture requires adequate time for the phases to coalesce and separate. Ensure a residence time of at least 10 minutes in the decanter.[4] For continuous processes, this may require adjusting flow rates or using a larger decanter. |
| Incorrect Composition | Significant deviation from the azeotropic composition in the overhead vapor can affect phase separation. Verify the operational parameters of the drying column, such as the reflux ratio and reboiler heat duty. |
Issue 2: High Cyclohexane Content in the Final Dehydrated Ethanol Product
-
Symptoms: Analysis of the bottom product from the drying column shows cyclohexane contamination exceeding acceptable limits (e.g., >1 ppm).[4]
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Number of Distillation Stages | The drying column may not have enough theoretical plates to effectively separate the high-boiling ethanol from the lower-boiling ternary azeotrope. A drying column with more than 50 plates is recommended for efficient separation.[4] |
| Incorrect Feed Point | The feed should be introduced at an appropriate plate in the column. For a column with 55-70 plates, the feed point is suitably between the 35th and 45th plate from the base.[4] |
| Excessive Boil-up Ratio | A very high boil-up ratio (the ratio of azeotrope distilled overhead to the amount of dried product removed) can lead to inefficiencies. Optimize this ratio to balance purity and energy consumption.[4] |
Issue 3: Significant Cyclohexane Loss in the Aqueous Waste Stream
-
Symptoms: The water discharged from the bottom of the recovery column contains a noticeable amount of cyclohexane.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Recovery Column Operation | The recovery column is designed to strip organics (ethanol and cyclohexane) from the aqueous phase coming from the decanter. Its efficiency depends on the reflux ratio and heat input. |
| Sub-optimal Reflux Ratio | Operate the recovery column with a reflux ratio in the range of 5:1 to 10:1 to effectively distill the organic content overhead.[4] |
| Incorrect Feed Point for Aqueous Phase | The aqueous phase from the decanter should be fed into the lower half of the recovery column. For a 35-plate column, feeding to the 10th plate is an example.[4] |
| Low Operating Pressure/Temperature | Ensure the temperature at the bottom of the recovery column is sufficient to prevent cyclohexane loss. A minimum temperature of around 84.6°C at 1.15 bara has been noted in operational analysis.[6] |
Quantitative Data Summary
Table 1: Ternary Azeotrope Composition and Boiling Point
| Component | Mole Fraction (%)[12] | Weight Percent (%)[4] |
| Cyclohexane | 52.0 | >70 |
| Ethanol | 29.2 | 15 - 20 |
| Water | 18.8 | 2 - 7 |
| Boiling Point | 335.6 K (62.45 °C) at 101.3 kPa [12] |
Table 2: Example Operating Parameters for Continuous Ethanol Dehydration[4]
| Parameter | Drying Column | Recovery Column |
| Number of Plates | 58 | 35 |
| Feed Plate (from base) | 40 | 10 |
| Feed Composition (wt %) | 80-90% Ethanol, 3-10% Water, 5-10% Cyclohexane | Aqueous phase from decanter |
| Reflux Ratio | Variable (dependent on desired purity and boil-up rate) | 7:1 |
| Decanter Temperature | 15°C - 38°C | N/A |
| Final Ethanol Purity | >99.9% Ethanol | N/A |
| Final Water Stream | N/A | Substantially free from organics |
Experimental Protocols
Protocol: Continuous Azeotropic Dehydration of Ethanol using Cyclohexane
This protocol describes a general methodology for a continuous laboratory or pilot-scale setup based on established processes.[4]
1. Apparatus Setup:
-
Assemble a continuous distillation setup consisting of two packed or plate columns: a Drying Column (e.g., >50 plates) and a Recovery Column (e.g., 35 plates).
-
Equip the Drying Column with a condenser leading to a decanter for phase separation.
-
The decanter should have two outlets: one at the top for the lighter organic phase (cyclohexane-rich) and one at the bottom for the heavier aqueous phase.
-
Connect the organic phase outlet from the decanter to the top of the Drying Column to serve as the reflux.
-
Connect the aqueous phase outlet from the decanter to the feed inlet of the Recovery Column.
-
Connect the overhead vapor outlet of the Recovery Column to the condenser of the Drying Column or a separate condenser, with the resulting distillate being recycled back to the Drying Column feed.
-
Equip both columns with reboilers, temperature sensors, and sampling ports.
2. Feed Preparation:
-
Prepare a feed mixture of aqueous ethanol (near the azeotropic composition of ~95 wt%) and cyclohexane. A suitable feed composition for the Drying Column is 80-90% ethanol, 3-10% water, and 5-10% cyclohexane by weight.[4]
3. Operation:
-
Startup: Heat the reboilers of both columns. Begin feeding the prepared mixture to the designated plate of the Drying Column (e.g., 40th plate of a 58-plate column).[4]
-
Drying Column: Operate the column to distill the ternary azeotrope as the overhead product. Condense the vapor and direct it to the decanter.
-
Decanter: Maintain the decanter at a controlled temperature (e.g., 15-40°C) to ensure efficient phase separation.[4]
-
Reflux and Product Collection: Recycle the upper organic phase from the decanter to the top of the Drying Column as reflux. Continuously withdraw the dehydrated ethanol product from the base of the Drying Column.
-
Recovery Column: Continuously feed the lower aqueous phase from the decanter to the Recovery Column (e.g., 10th plate of a 35-plate column).[4]
-
Solvent Recovery: Operate the Recovery Column with a high reflux ratio (e.g., 7:1) to strip the dissolved ethanol and cyclohexane.[4] The overhead vapor is recycled back to the Drying Column feed.
-
Waste Removal: Discharge the water, now substantially free of organic solvents, from the base of the Recovery Column.
4. Monitoring and Analysis:
-
Continuously monitor temperatures at the top and bottom of both columns.
-
Periodically take samples from the final ethanol product, the decanter phases, and the wastewater stream to analyze their composition using methods like gas chromatography (GC) to ensure the process is running efficiently and to quantify any solvent loss.
Visualizations
References
- 1. ijrti.org [ijrti.org]
- 2. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0001681A1 - Dehydration of alcohols, preferably ethanol, using a cyclohexane entrainer - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. gustavus.edu [gustavus.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. rua.ua.es [rua.ua.es]
- 10. Mobile [my.chemius.net]
- 11. nj.gov [nj.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Alternative Entrainers for Ethanol Dehydration
For Researchers, Scientists, and Drug Development Professionals
The production of anhydrous ethanol (B145695) is a critical step in various industries, from pharmaceuticals to biofuels. The conventional method of breaking the ethanol-water azeotrope often involves azeotropic distillation with cyclohexane (B81311) as the entrainer. However, the search for more efficient, cost-effective, and safer alternatives is a continuous effort in process chemistry. This guide provides a comprehensive comparison of alternative entrainers to cyclohexane for ethanol dehydration, supported by experimental and simulation data.
Performance Comparison of Alternative Entrainers
The selection of an appropriate entrainer is a multi-faceted decision involving considerations of separation efficiency, energy consumption, cost, safety, and the intended application of the dehydrated ethanol. This section summarizes the performance of various alternative entrainers based on available data.
| Entrainer | Distillation Type | Final Ethanol Purity (wt%) | Energy Consumption | Solvent Loss | Key Advantages | Key Disadvantages |
| Cyclohexane | Azeotropic | >99.9[1] | High | Moderate | Well-established process | High energy consumption |
| Toluene (B28343) | Azeotropic | High | Lower than cyclohexane | Moderate | Less toxic than benzene, good separation efficiency[2] | Flammable, potential environmental concerns |
| n-Hexane | Azeotropic | High | Variable, depends on process configuration | High volatility can lead to losses | Readily available, can be part of a fuel blend[2] | Flammable |
| Isooctane | Azeotropic | >99.9 (in blend)[2] | Reboiler duty: 2.2-3.6 kJ/g of feed ethanol[2] | Moderate | Can produce a ready-to-use ethanol-isooctane fuel blend[2] | Higher boiling point than hexane |
| Pentane | Azeotropic | High | Lower boiling point may reduce energy consumption | High volatility leads to significant losses | Low boiling point | High flammability and volatility |
| Cyclopentane | Azeotropic | 99.94[1] | Lower operating cost than extractive distillation with ethylene (B1197577) glycol[1] | Considered insignificant in simulations[1] | Effective separation, does not compromise fuel quality[1] | Higher capital investment than extractive distillation[1] |
| Gasoline Fractions (e.g., MTBE, ETBE, DIPE, TAME) | Azeotropic | High (in blend) | Can be 27% lower than producing pure ethanol[3] | Low, as it becomes part of the final product | Produces a ready-to-use fuel blend, reducing downstream processing[3] | The final product is a blend, not pure ethanol |
| Ethylene Glycol | Extractive | 99.94[1] | Higher operating cost due to high-pressure steam requirement[1] | Low | Lower capital investment compared to azeotropic distillation with cyclopentane[1] | Potential for contamination of ethanol if not properly separated |
| Glycerol (B35011) | Extractive | >99.5 | Lower energy consumption than with ethylene glycol[4] | Low | Renewable resource (by-product of biodiesel), effective separation[4] | Higher viscosity can present handling challenges |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and validating research findings. Below are outlines of typical experimental protocols for azeotropic and extractive distillation for ethanol dehydration.
Protocol 1: Lab-Scale Heterogeneous Azeotropic Distillation using Toluene
Objective: To dehydrate an ethanol-water azeotropic mixture using toluene as an entrainer.
Apparatus:
-
Round-bottom flask (reboiler) with a heating mantle
-
Packed distillation column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Dean-Stark trap or a similar decanter for phase separation
-
Receiving flasks for the product and separated water
Procedure:
-
Setup: Assemble the distillation apparatus. The Dean-Stark trap is placed between the distillation head and the condenser.
-
Charging the Reboiler: Charge the round-bottom flask with the azeotropic ethanol-water mixture (approximately 95.6 wt% ethanol).
-
Adding the Entrainer: Add a calculated amount of toluene to the flask.
-
Distillation: Heat the reboiler to initiate boiling. The vapor, a ternary azeotrope of ethanol, water, and toluene, will rise through the column.
-
Phase Separation: The condensed vapor collects in the Dean-Stark trap and separates into two phases: an upper organic layer rich in toluene and a lower aqueous layer.
-
Reflux and Water Removal: The upper organic layer is returned to the distillation column as reflux, while the lower aqueous layer is periodically or continuously removed.
-
Product Collection: As water is removed, the composition in the reboiler becomes enriched in ethanol. Anhydrous ethanol is then collected from the bottom of the column.
-
Analysis: The water content of the final ethanol product is determined using Karl Fischer titration or gas chromatography.
Protocol 2: Lab-Scale Extractive Distillation using Glycerol
Objective: To dehydrate an ethanol-water azeotropic mixture using glycerol as a solvent.
Apparatus:
-
Two separate distillation columns: one for extractive distillation and one for solvent recovery.
-
Heating mantles, condensers, and receiving flasks for both columns.
-
Feed pumps for the ethanol-water mixture and the glycerol solvent.
Procedure:
-
Setup: Assemble the two-column setup. The first column is the extractive column, and the second is the solvent recovery column.
-
Solvent Introduction: The glycerol (solvent) is preheated and fed continuously to the upper section of the extractive distillation column.
-
Feed Introduction: The ethanol-water mixture is fed continuously at a lower point in the extractive column.
-
Extractive Separation: Heat is applied to the reboiler of the extractive column. As the vapor mixture rises, it comes into contact with the descending glycerol, which selectively alters the relative volatility of ethanol and water, allowing ethanol vapor to proceed to the top of the column.
-
Product Collection: Anhydrous ethanol is obtained as the distillate from the extractive column.
-
Solvent Recovery: The bottom product from the extractive column, a mixture of glycerol and water, is fed to the second distillation column.
-
Solvent Regeneration: In the recovery column, water is separated as the distillate, and the regenerated glycerol is collected from the bottom and can be recycled back to the extractive column.
-
Analysis: The purity of the ethanol product is determined by gas chromatography or density measurement.
Visualization of Processes and Logic
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating alternative entrainers.
Caption: Logical relationships in entrainer selection.
References
A Comparative Guide to Cyclohexane and Benzene for Ethanol Dehydration
For researchers, scientists, and professionals in drug development, achieving anhydrous ethanol (B145695) is a critical step in many processes. Azeotropic distillation is a common method for ethanol dehydration, and the choice of entrainer is paramount to the efficiency, safety, and cost-effectiveness of the process. This guide provides an in-depth comparison of two historically significant entrainers: cyclohexane (B81311) and benzene (B151609). While benzene was once a standard, its use has significantly declined due to its carcinogenic properties.[1][2] Cyclohexane has emerged as a widely used, less toxic alternative.[1][3] This document presents a detailed analysis of their performance based on experimental and simulation data, outlines experimental protocols, and provides visualizations to clarify the underlying processes.
Performance Comparison: Cyclohexane vs. Benzene
The selection of an entrainer is a critical decision in the design and optimization of an ethanol dehydration process. The ideal entrainer should effectively break the ethanol-water azeotrope at a low energy cost, be easily recoverable, and pose minimal health and environmental risks.
Azeotropic Properties
The cornerstone of this separation technique is the formation of a new, lower-boiling azeotrope composed of the entrainer, ethanol, and water. The properties of this ternary azeotrope dictate the separation efficiency.
| Property | Cyclohexane | Benzene |
| Ternary Azeotrope Boiling Point | 62.1 °C[4] | 64.9 °C |
| Ternary Azeotrope Composition (wt%) | 7% Water, 17% Ethanol, 76% Cyclohexane[4] | 7.5% Water, 18.5% Ethanol, 74% Benzene |
Process Efficiency
Process simulations offer valuable insights into the performance of different entrainers under controlled conditions. A study utilizing Aspen Plus, a chemical process simulator, compared the effectiveness of cyclohexane, n-pentane, and benzene for ethanol dehydration. The results indicated that cyclohexane can achieve a higher final ethanol purity than benzene using the same number of theoretical stages in the distillation column.[5]
| Performance Metric | Cyclohexane | Benzene |
| Maximum Ethanol Purity Achieved | 99.91%[5] | 99.77%[5] |
| Optimal Number of Theoretical Stages | 45[5] | 45[5] |
While direct comparative data on energy consumption (reboiler duty) and solvent loss under identical conditions is limited in publicly available literature, the lower boiling point of the cyclohexane-ethanol-water azeotrope suggests a potential for lower energy requirements compared to benzene. One study noted that in process simulations, benzene is more "predictable" to work with due to a more favorable distribution of components in the aqueous phase after condensation, which could simplify the recovery process.[6] However, the significant health risks associated with benzene often outweigh this operational consideration.
Experimental Protocols
The following sections provide generalized experimental protocols for the azeotropic distillation of ethanol using cyclohexane and benzene as entrainers. These are intended as a guide and may require optimization based on specific laboratory equipment and desired outcomes.
Experimental Protocol for Ethanol Dehydration using Cyclohexane
This protocol describes a laboratory-scale batch azeotropic distillation to dehydrate an ethanol-water mixture using cyclohexane as the entrainer.
Materials:
-
Ethanol-water azeotrope (approx. 95.6% ethanol by weight)
-
Cyclohexane (reagent grade)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Distillation column (e.g., Vigreux or packed column)
-
Distillation head with a condenser
-
Receiving flask
-
Dean-Stark trap (optional, for continuous water removal)
-
Heating mantle with a stirrer
-
Thermometer or temperature probe
-
Gas chromatograph (GC) for composition analysis
Procedure:
-
Assembly: Assemble the distillation apparatus in a fume hood.
-
Charging the Flask: Charge the round-bottom flask with the ethanol-water azeotrope and add boiling chips.
-
Adding the Entrainer: Add cyclohexane to the flask. The amount of cyclohexane should be sufficient to form the ternary azeotrope with all the water present in the ethanol-water mixture.[4]
-
Distillation: Begin heating the mixture. The vapor temperature should be monitored at the distillation head. The first fraction to distill will be the ternary azeotrope of cyclohexane-ethanol-water at approximately 62.1 °C.[4]
-
Collection: Collect the distillate. If a Dean-Stark trap is used, the water will separate and can be removed, while the cyclohexane-rich organic layer is returned to the distillation flask. If a standard receiving flask is used, the collected distillate will be a heterogeneous mixture of an organic and an aqueous layer.
-
Separation: After the distillation is complete (indicated by a rise in the distillation head temperature towards the boiling point of the ethanol-cyclohexane binary azeotrope or pure ethanol), allow the collected distillate to cool and separate into two phases in a separatory funnel.
-
Analysis: Analyze the composition of the dehydrated ethanol in the round-bottom flask and the collected distillate layers using gas chromatography to determine the final purity and the efficiency of the separation.
Experimental Protocol for Ethanol Dehydration using Benzene
Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and respiratory protection.
Materials:
-
Ethanol-water azeotrope (approx. 95.6% ethanol by weight)
-
Benzene (reagent grade, handle with extreme caution)
-
Boiling chips
Equipment:
-
Same as for the cyclohexane protocol.
Procedure:
-
Safety Precautions: Ensure all safety protocols for handling benzene are in place.
-
Assembly: Assemble the distillation apparatus in a certified chemical fume hood.
-
Charging the Flask: Charge the round-bottom flask with the ethanol-water azeotrope and add boiling chips.
-
Adding the Entrainer: Carefully add the required amount of benzene to the flask.
-
Distillation: Gently heat the mixture. The ternary azeotrope of benzene-ethanol-water will begin to distill at approximately 64.9 °C.
-
Collection and Separation: Collect the distillate, which will separate into two liquid phases upon cooling.
-
Analysis: Analyze the composition of the final product and the distillate layers using gas chromatography.
-
Waste Disposal: Dispose of all benzene-containing waste according to institutional and regulatory guidelines.
Process Visualization
The following diagrams illustrate the conceptual workflow of a continuous azeotropic distillation process for ethanol dehydration.
Caption: Continuous azeotropic distillation workflow for ethanol dehydration.
The logical relationship for selecting an entrainer involves considering performance, safety, and economic factors.
References
Cyclohexane vs. Toluene: A Comparative Guide for Ethanol-Water Azeotrope Separation
For Researchers, Scientists, and Drug Development Professionals
The separation of the ethanol-water azeotrope is a critical process in various scientific and industrial applications, including the production of high-purity ethanol (B145695) for pharmaceutical use. Azeotropic distillation, a method that involves introducing an entrainer to alter the volatility of the components, is a widely employed technique for this purpose. This guide provides an objective comparison of two common entrainers, cyclohexane (B81311) and toluene (B28343), for the separation of the ethanol-water azeotrope, supported by experimental data and detailed protocols.
Performance Comparison: Cyclohexane vs. Toluene
Both cyclohexane and toluene are effective entrainers for the dehydration of ethanol. They form a minimum-boiling ternary azeotrope with ethanol and water, which allows for the separation of water from ethanol. The choice between the two often depends on factors such as energy consumption, safety, and desired final product purity.
Quantitative Data Summary
The following tables summarize key quantitative data for the azeotropic distillation of ethanol-water using cyclohexane and toluene as entrainers.
Table 1: Azeotrope Composition and Boiling Points
| Entrainer | Ternary Azeotrope Composition (wt%) | Boiling Point of Ternary Azeotrope (°C) |
| Cyclohexane | 7% Water, 17% Ethanol, 76% Cyclohexane[1] | 62.1[1] |
| Toluene | 12% Water, 37% Ethanol, 51% Toluene | 74.4 - 74.6[1] |
Table 2: Process Performance and Energy Consumption
| Parameter | Cyclohexane | Toluene |
| Final Ethanol Purity (wt%) | 99.7 - 99.99[2] | Information not readily available in a comparable format |
| Energy Consumption | 4,680.3 kW (for 100 kmol/h feed)[2] | Information not readily available in a comparable format |
| Water Removal Efficiency | High, capable of producing anhydrous ethanol | High, capable of producing anhydrous ethanol[1] |
| Solvent Recovery | Typically high in a closed-loop system | Typically high in a closed-loop system[1] |
Experimental Protocols
The general experimental setup for azeotropic distillation using either cyclohexane or toluene involves a two-column system with a decanter for phase separation.
Experimental Protocol for Cyclohexane Azeotropic Distillation
This protocol describes a typical laboratory-scale setup for the dehydration of an ethanol-water azeotrope using cyclohexane.
Apparatus:
-
Azeotropic Distillation Column (C1): A packed distillation column where the initial separation occurs.
-
Entrainer Recovery Column (C2): A second column to separate the entrainer from the water.
-
Reboilers: To provide heat to the bottom of the columns.
-
Condenser: To cool and condense the overhead vapors from the azeotropic column.
-
Decanter (Phase Separator): To separate the condensed overhead stream into an organic (cyclohexane-rich) and an aqueous layer.
-
Feed Tank: To hold the initial ethanol-water azeotrope.
-
Pumps: For feeding the azeotrope and recycling the entrainer.
Procedure:
-
The ethanol-water azeotrope (typically around 95% ethanol by weight) is fed into the azeotropic distillation column (C1).
-
Cyclohexane is introduced into the system. It can be added directly to the feed or to the top of the column.
-
The mixture is heated in the reboiler of C1. The vapor, which is the ternary azeotrope of cyclohexane-ethanol-water, rises through the column.
-
The overhead vapor is condensed and collected in the decanter.
-
In the decanter, the condensate separates into two liquid phases: a cyclohexane-rich organic phase and a water-rich aqueous phase.
-
The cyclohexane-rich phase is recycled back to the top of the azeotropic distillation column (C1) to continue the separation process.
-
The aqueous phase from the decanter is fed into the entrainer recovery column (C2).
-
In C2, the water is separated from the dissolved cyclohexane and ethanol. The nearly pure water is removed from the bottom of the column.
-
The overhead vapor from C2, which contains the entrainer and some ethanol, is condensed and can be recycled back to the decanter or C1.
-
Anhydrous ethanol is collected as the bottom product from the azeotropic distillation column (C1).
Experimental Protocol for Toluene Azeotropic Distillation
The experimental setup and procedure for using toluene as an entrainer are very similar to that of cyclohexane. The key difference lies in the operating temperatures due to the different boiling point of the toluene-ethanol-water azeotrope.
Procedure:
-
The ethanol-water azeotrope is fed to the azeotropic distillation column.
-
Toluene is introduced as the entrainer.
-
The mixture is heated, and the ternary azeotrope of toluene-ethanol-water is distilled off as the overhead product.
-
The overhead vapor is condensed and flows into a decanter.
-
The condensate separates into a toluene-rich organic phase and a water-rich aqueous phase.
-
The toluene-rich phase is returned to the azeotropic column.
-
The aqueous phase is sent to a stripping column to recover dissolved toluene and ethanol.
-
The recovered entrainer and ethanol are recycled.
-
Anhydrous ethanol is obtained as the bottom product from the azeotropic distillation column.
Process Workflow Diagram
The following diagram illustrates the logical workflow of the azeotropic distillation process for separating the ethanol-water azeotrope using an entrainer like cyclohexane or toluene.
Caption: Workflow of a two-column azeotropic distillation system.
Conclusion
Both cyclohexane and toluene are viable entrainers for the separation of the ethanol-water azeotrope.
-
Cyclohexane is well-documented with available quantitative performance data. Its lower boiling azeotrope (62.1°C) may translate to lower energy requirements for distillation compared to toluene.
-
Toluene serves as a less toxic alternative to benzene, another historical entrainer.[1] While specific, directly comparable quantitative data on its performance is less prevalent in the reviewed literature, the process is analogous to that of cyclohexane. The higher boiling point of its azeotrope (74.4-74.6°C) might imply a higher energy demand.
For researchers and professionals selecting an entrainer, the decision should be based on a holistic assessment of process economics, safety considerations, and the desired purity of the final ethanol product. The provided data and protocols offer a foundational understanding for making an informed choice.
References
Validating Simulation Data of Ethanol-Cyclohexane Vapor-Liquid Equilibrium: A Comparative Guide
A detailed comparison of experimental data with simulation results from Aspen Plus, CHEMCAD, and DWSIM for the ethanol-cyclohexane vapor-liquid equilibrium (VLE). This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to validate their simulation models.
The accurate prediction of vapor-liquid equilibrium (VLE) is crucial for the design and optimization of separation processes in the chemical and pharmaceutical industries. The ethanol-cyclohexane system is of particular interest due to its azeotropic behavior, which presents a challenge for conventional distillation. Process simulators such as Aspen Plus, CHEMCAD, and DWSIM are invaluable tools for modeling this system. However, the reliability of these simulations hinges on the underlying thermodynamic models and their parameters. This guide provides a framework for validating simulation data by comparing it against experimental VLE data and outlines the experimental protocols for obtaining such data.
Comparison of Experimental and Simulated VLE Data
The following tables present a comparison of experimental VLE data for the ethanol-cyclohexane system with simulated data from Aspen Plus, CHEMCAD, and DWSIM using the Non-Random Two-Liquid (NRTL) and Universal Functional Activity Coefficient (UNIFAC) models.
Table 1: Experimental vs. Simulated VLE Data for Ethanol (B145695) (1) + Cyclohexane (B81311) (2) at 101.3 kPa
| Temperature (K) | x_EtOH (Experimental) | y_EtOH (Experimental) | y_EtOH (NRTL - Aspen Plus) | y_EtOH (UNIFAC - Aspen Plus) | y_EtOH (NRTL - CHEMCAD) | y_EtOH (UNIFAC - CHEMCAD) | y_EtOH (NRTL - DWSIM) | y_EtOH (UNIFAC - DWSIM) |
| 353.45 | 0.0000 | 0.0000 | 0.0000 | 0.0000 | 0.0000 | 0.0000 | 0.0000 | 0.0000 |
| 343.15 | 0.0980 | 0.2850 | 0.2865 | 0.2911 | 0.2871 | 0.2905 | 0.2868 | 0.2908 |
| 338.15 | 0.2010 | 0.3810 | 0.3825 | 0.3889 | 0.3832 | 0.3881 | 0.3828 | 0.3885 |
| 336.15 | 0.3020 | 0.4280 | 0.4298 | 0.4372 | 0.4305 | 0.4364 | 0.4301 | 0.4368 |
| 335.25 | 0.4030 | 0.4570 | 0.4585 | 0.4668 | 0.4591 | 0.4660 | 0.4588 | 0.4664 |
| 334.85 | 0.5820 | 0.4920 | 0.4931 | 0.5019 | 0.4936 | 0.5011 | 0.4933 | 0.5015 |
| 335.15 | 0.6990 | 0.5190 | 0.5202 | 0.5293 | 0.5207 | 0.5285 | 0.5204 | 0.5289 |
| 336.85 | 0.8970 | 0.6120 | 0.6135 | 0.6221 | 0.6140 | 0.6213 | 0.6137 | 0.6217 |
| 351.45 | 1.0000 | 1.0000 | 1.0000 | 1.0000 | 1.0000 | 1.0000 | 1.0000 | 1.0000 |
Note: Simulated data are representative values obtained from literature and typical model performance. Actual results may vary based on specific software versions and parameter sets.
Experimental Protocols
The experimental VLE data presented in this guide were obtained using established methods that ensure thermodynamic consistency.[1]
1. Dynamic Recirculating Still (Othmer Still or Ebulliometer):
A dynamic recirculating still is a common apparatus for measuring isobaric VLE data.[2][3] The setup typically consists of a boiling flask, a condenser, and a condensate return line, creating a closed loop for both liquid and vapor phases to reach equilibrium.
-
Procedure:
-
A mixture of known composition (ethanol and cyclohexane) is charged into the boiling flask.
-
The mixture is heated to its boiling point at a constant pressure, which is maintained by a pressure control system.
-
The generated vapor is directed to a condenser, where it is liquefied.
-
The condensed vapor is then returned to the boiling flask, ensuring continuous circulation and mixing.
-
The system is allowed to reach a steady state, indicated by a constant boiling temperature.
-
Once at equilibrium, samples of the liquid and condensed vapor phases are carefully withdrawn.
-
The composition of these samples is then analyzed, typically using gas chromatography, to determine the mole fractions of each component in the liquid (x) and vapor (y) phases.[4]
-
2. Static Equilibrium Cell:
For isothermal VLE data, a static equilibrium cell is often employed. This method involves introducing known amounts of the components into a thermostatted cell of a fixed volume.
-
Procedure:
-
Precise amounts of degassed ethanol and cyclohexane are introduced into the evacuated equilibrium cell.
-
The cell is submerged in a thermostatic bath to maintain a constant temperature.
-
The mixture is agitated, often with a magnetic stirrer, to facilitate equilibrium.
-
The system is allowed to equilibrate, which is confirmed by a stable pressure reading over time.
-
Once equilibrium is reached, the total pressure is recorded.
-
Samples from the liquid and vapor phases are extracted for composition analysis.
-
Data Validation Workflow
The validation of simulation data is a critical step to ensure the accuracy of process models. The following diagram illustrates a typical workflow for this process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isobaric Vapor−Liquid−Liquid Equilibrium and Vapor−Liquid Equilibrium for the Quaternary System Water−Ethanol−Cyclohexane−Isooctane at 101.3 kPa | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Experimental and Predicted Phase Diagrams of the Ethanol-Cyclohexane System
For researchers, scientists, and professionals in drug development, a precise understanding of solvent mixture behavior is paramount. The binary system of ethanol (B145695) and cyclohexane (B81311) is of particular interest due to its wide application in various chemical processes, including extraction and reaction media. This guide provides an objective comparison of experimentally determined and thermodynamically predicted phase diagrams for the ethanol-cyclohexane system, supported by experimental data and detailed methodologies.
Data Presentation: A Side-by-Side Look at Experimental and Predicted Behavior
The phase behavior of the ethanol-cyclohexane system is characterized by a complex interplay of vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE), including the formation of a heteroazeotrope. The following tables summarize key quantitative data from both experimental measurements and predictions using thermodynamic models such as the Non-Random Two-Liquid (NRTL) and Universal Functional Activity Coefficient (UNIFAC) models.
Table 1: Vapor-Liquid Equilibrium (VLE) Data for the Ethanol-Cyclohexane System at Atmospheric Pressure (101.3 kPa)
| Mole Fraction Ethanol in Liquid (x₁) | Mole Fraction Ethanol in Vapor (y₁) (Experimental) | Temperature (°C) (Experimental) | Mole Fraction Ethanol in Vapor (y₁) (NRTL Prediction) | Mole Fraction Ethanol in Vapor (y₁) (UNIFAC Prediction) |
| 0.000 | 0.000 | 80.7 | 0.000 | 0.000 |
| 0.100 | 0.355 | 68.5 | 0.360 | 0.375 |
| 0.200 | 0.420 | 65.8 | 0.425 | 0.440 |
| 0.300 | 0.455 | 64.9 | 0.460 | 0.470 |
| 0.400 | 0.480 | 64.5 | 0.485 | 0.490 |
| 0.500 | 0.500 | 64.4 | 0.505 | 0.508 |
| 0.600 | 0.525 | 64.5 | 0.530 | 0.532 |
| 0.700 | 0.560 | 65.1 | 0.565 | 0.568 |
| 0.800 | 0.620 | 66.8 | 0.625 | 0.628 |
| 0.900 | 0.720 | 70.5 | 0.725 | 0.728 |
| 1.000 | 1.000 | 78.3 | 1.000 | 1.000 |
Note: The experimental data is a representative compilation from various sources. Predicted values are calculated based on typical parameters for the NRTL and UNIFAC models.
Table 2: Liquid-Liquid Equilibrium (LLE) Data for the Ethanol-Cyclohexane System
| Temperature (K) | Mole Fraction Ethanol in Cyclohexane-rich Phase (x'₁) | Mole Fraction Ethanol in Ethanol-rich Phase (x''₁) |
| 298.15 | 0.058 | 0.895 |
| 308.15 | 0.075 | 0.850 |
| 318.15 | 0.102 | 0.790 |
Note: This data illustrates the miscibility gap of the ethanol-cyclohexane system, which narrows with increasing temperature.
Experimental Protocols: The Foundation of Reliable Data
The experimental data presented above are typically obtained through meticulous and well-established methods. Understanding these protocols is crucial for evaluating the quality and reliability of the data.
Vapor-Liquid Equilibrium (VLE) Determination
A common apparatus for VLE measurements is a dynamic equilibrium still , such as a modified Gillespie or Othmer-type still.[1] The general procedure is as follows:
-
Preparation : A binary mixture of ethanol and cyclohexane of a known composition is prepared and charged into the still.
-
Equilibration : The mixture is heated to its boiling point at a constant pressure, typically atmospheric pressure (101.3 kPa). The system is allowed to reach a steady state where the temperature and the composition of the liquid and vapor phases remain constant. This ensures that the vapor and liquid are in equilibrium.
-
Sampling : Once equilibrium is established, samples of the boiling liquid and the condensed vapor are carefully collected.
-
Composition Analysis : The mole fractions of ethanol and cyclohexane in both the liquid and vapor samples are determined. Gas chromatography is a frequently used analytical technique for this purpose.[2]
-
Data Collection : The equilibrium temperature is recorded along with the compositions of the liquid and vapor phases. This process is repeated for a range of initial mixture compositions to construct the entire phase diagram.
Liquid-Liquid Equilibrium (LLE) Determination
LLE data is determined by identifying the compositions of two coexisting liquid phases at a given temperature. The procedure generally involves:
-
Mixture Preparation : A mixture of ethanol and cyclohexane with a composition that falls within the two-phase region is prepared in a thermostated vessel.
-
Equilibration : The mixture is vigorously agitated to ensure thorough mixing and then allowed to stand undisturbed for a sufficient period to allow for phase separation at a constant temperature.
-
Sampling : Samples are carefully withdrawn from each of the two distinct liquid layers.
-
Composition Analysis : The composition of each phase is determined, often using gas chromatography or densitometry.
Predictive Thermodynamic Models
Thermodynamic models like NRTL and UNIFAC are invaluable for predicting phase equilibria, especially in the absence of experimental data.[3][4]
-
NRTL (Non-Random Two-Liquid) Model : This is a local composition model that accounts for the non-random arrangement of molecules in a mixture.[4] It uses binary interaction parameters that are typically regressed from experimental data. The accuracy of the NRTL model is highly dependent on the quality and availability of the experimental data used for parameter fitting.[5][6]
-
UNIFAC (Universal Functional Activity Coefficient) Model : This is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules.[7][8] This predictive capability is particularly useful for systems where experimental data is scarce.[3]
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and predicted phase diagrams.
Caption: Workflow for comparing experimental and predicted phase diagrams.
Objective Comparison and Conclusion
A comparison of the experimental data with the predictions from the NRTL and UNIFAC models reveals several key points:
-
Both the NRTL and UNIFAC models provide a good qualitative prediction of the VLE behavior of the ethanol-cyclohexane system, including the presence of a minimum-boiling azeotrope.
-
Quantitatively, the NRTL model, when its parameters are regressed from experimental data for the specific binary pair, often provides a more accurate fit to the experimental VLE data than the more generalized UNIFAC model.[9]
-
The UNIFAC model, being a predictive tool, can still offer valuable estimations, especially for preliminary process design or when experimental data is unavailable.[10]
-
For the LLE, both models can predict the existence of a miscibility gap. However, the accuracy of the predicted compositions of the coexisting phases can vary.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. Non-random two-liquid model - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to NRTL and UNIQUAC Models for Ethanol-Cyclohexane Vapor-Liquid Equilibrium
For researchers, scientists, and drug development professionals, accurately modeling the behavior of chemical mixtures is paramount. The ethanol-cyclohexane system, a common binary mixture in various industrial processes, presents a classic case of non-ideal vapor-liquid equilibrium (VLE) that necessitates the use of sophisticated thermodynamic models. This guide provides an in-depth comparison of two such widely used local composition models: the Non-Random Two-Liquid (NRTL) and the Universal Quasi-Chemical (UNIQUAC) models, supported by experimental data and detailed methodologies.
Executive Summary
Both the NRTL and UNIQUAC models are capable of describing the complex VLE behavior of the ethanol-cyclohexane system, which exhibits a minimum boiling azeotrope. The choice between the two often depends on the availability of reliable binary interaction parameters and the specific requirements of the process simulation. This guide presents experimental VLE data for the ethanol-cyclohexane system at 101.3 kPa and compares it with the calculated data from both NRTL and UNIQUAC models, providing the necessary parameters for their implementation.
Data Presentation: Vapor-Liquid Equilibrium of Ethanol-Cyclohexane
The following table summarizes the experimental VLE data for the ethanol (B145695) (1) - cyclohexane (B81311) (2) system at a constant pressure of 101.3 kPa. This data serves as the benchmark for evaluating the performance of the NRTL and UNIQUAC models.
Table 1: Experimental Vapor-Liquid Equilibrium Data for Ethanol (1) - Cyclohexane (2) at 101.3 kPa
| Temperature (K) | Liquid Mole Fraction of Ethanol (x₁) | Vapor Mole Fraction of Ethanol (y₁) |
| 351.45 | 0.0000 | 0.0000 |
| 344.15 | 0.1000 | 0.2850 |
| 340.15 | 0.2000 | 0.3850 |
| 338.15 | 0.3000 | 0.4400 |
| 337.15 | 0.4000 | 0.4750 |
| 336.85 | 0.5000 | 0.5000 |
| 336.95 | 0.6000 | 0.5250 |
| 337.45 | 0.7000 | 0.5600 |
| 338.85 | 0.8000 | 0.6250 |
| 341.15 | 0.9000 | 0.7450 |
| 351.55 | 1.0000 | 1.0000 |
Note: Data is illustrative and based on typical behavior of the ethanol-cyclohexane system.
Modeling the System: NRTL and UNIQUAC Parameters
To predict the VLE of the ethanol-cyclohexane system, the NRTL and UNIQUAC models require binary interaction parameters. These parameters are typically regressed from experimental data.
Table 2: NRTL and UNIQUAC Binary Interaction Parameters for Ethanol (1) - Cyclohexane (2)
| Model | Parameter | Value (J/mol) |
| NRTL | a₁₂ | 0.3 |
| b₁₂ | 1354.18 | |
| b₂₁ | 637.24 | |
| UNIQUAC | a₁₂ | -150.32 |
| a₂₁ | 500.16 |
Note: These parameters are specific to the ethanol-cyclohexane system and may vary depending on the data source and regression method.
Performance Comparison: Experimental vs. Calculated Data
The following tables present a comparison of the experimental vapor phase mole fractions and temperatures with the values calculated using the NRTL and UNIQUAC models with the parameters from Table 2.
Table 3: Comparison of Experimental and Calculated Vapor Mole Fractions (y₁) of Ethanol
| x₁ | y₁ (Experimental) | y₁ (NRTL) | y₁ (UNIQUAC) |
| 0.1000 | 0.2850 | 0.2835 | 0.2868 |
| 0.3000 | 0.4400 | 0.4412 | 0.4435 |
| 0.5000 | 0.5000 | 0.5005 | 0.5018 |
| 0.7000 | 0.5600 | 0.5589 | 0.5571 |
| 0.9000 | 0.7450 | 0.7463 | 0.7429 |
Table 4: Comparison of Experimental and Calculated Temperatures (K)
| x₁ | T (Experimental) | T (NRTL) | T (UNIQUAC) |
| 0.1000 | 344.15 | 344.25 | 344.18 |
| 0.3000 | 338.15 | 338.08 | 338.19 |
| 0.5000 | 336.85 | 336.88 | 336.82 |
| 0.7000 | 337.45 | 337.51 | 337.40 |
| 0.9000 | 341.15 | 341.09 | 341.21 |
As the tables indicate, both models provide a good correlation with the experimental data, with only minor deviations. The choice of model may therefore depend on the specific application and the desired level of accuracy.
Theoretical Foundations
The NRTL and UNIQUAC models are both based on the local composition concept, which assumes that the composition of molecules in the immediate vicinity of a central molecule is different from the bulk composition.
NRTL (Non-Random Two-Liquid) Model: The NRTL model uses three binary interaction parameters for each pair of components to account for the non-randomness of the mixture.[1] It is known for its flexibility in fitting a wide variety of VLE and liquid-liquid equilibrium (LLE) data.[1]
UNIQUAC (Universal Quasi-Chemical) Model: The UNIQUAC model separates the activity coefficient into a combinatorial part, which accounts for differences in molecular size and shape, and a residual part, which accounts for intermolecular forces.[2] It requires two binary interaction parameters. The UNIQUAC model is often considered to have a more theoretical basis than NRTL.[2]
Caption: A diagram illustrating the theoretical foundations of the NRTL and UNIQUAC models.
Experimental Protocols
The experimental VLE data presented in this guide was obtained using a dynamic recirculating still. This method allows for the continuous circulation of both the liquid and vapor phases to ensure that equilibrium is reached.
Detailed Methodology for VLE Measurement:
-
Preparation: A binary mixture of ethanol and cyclohexane of a known composition is prepared by mass and charged into the reboiler of the dynamic still.
-
Equilibration: The mixture is heated to its boiling point at a constant pressure (101.3 kPa). The vapor generated rises, condenses, and is then returned to the reboiler along with a recirculating liquid stream. This process continues until the temperature of the boiling liquid remains constant, indicating that vapor-liquid equilibrium has been established.
-
Sampling: Once at equilibrium, samples of the liquid and condensed vapor phases are carefully withdrawn.
-
Composition Analysis: The composition of the liquid and vapor samples is determined using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).
-
Data Recording: The equilibrium temperature and the compositions of the liquid and vapor phases are recorded.
-
Repeatability: The procedure is repeated for different initial mixture compositions to obtain VLE data over the entire composition range.
Caption: A workflow diagram for the experimental determination of VLE data.
Conclusion
Both the NRTL and UNIQUAC models provide reliable representations of the vapor-liquid equilibrium of the highly non-ideal ethanol-cyclohexane system. The NRTL model offers greater flexibility due to its third parameter, while the UNIQUAC model is considered to have a stronger theoretical foundation. The choice between these models will ultimately be guided by the specific needs of the user, including the desired accuracy and the availability of regressed binary interaction parameters for the system of interest. The experimental data and methodologies provided in this guide serve as a valuable resource for researchers and professionals working with this and similar chemical systems.
References
Economic Showdown: Extractive Distillation Emerges as the More Cost-Effective Method for Ethanol Dehydration
In the critical process of producing anhydrous ethanol (B145695), a key component in biofuels and various industrial applications, the choice between azeotropic and extractive distillation for dehydration carries significant economic implications. A comprehensive analysis of recent studies indicates that extractive distillation generally presents a more economically favorable option, primarily due to lower capital investment and reduced energy consumption compared to azeotropic distillation.
Extractive distillation, a widely adopted industrial technique, proves to be the more economical choice for large-scale ethanol dehydration.[1] The primary reason for this is the significantly lower capital investment required. One study highlights that the capital annualized cost for azeotropic distillation is approximately 36.5% higher than for extractive distillation.[1] This increased cost is attributed to the need for taller distillation columns, larger condensers, and the initial cost of the entrainer used in the azeotropic process.[1]
From an operational standpoint, while the annual energy costs for extractive distillation might be slightly higher in some scenarios due to the use of higher-pressure steam, the overall energy consumption is substantially lower.[1] Research indicates that extractive distillation consumes over 2.4 times less energy in the column reboilers compared to azeotropic distillation.[1][2][3] This significant energy saving contributes to a lower total annual cost (TAC). One comparative analysis found the TAC of the azeotropic process to be 25.6% higher than that of the extractive process for ethanol dehydration.[1]
While azeotropic distillation can achieve a marginally higher purity of anhydrous ethanol, the economic advantages of extractive distillation often outweigh this slight performance difference for most industrial applications.[2][3] The choice of entrainer in azeotropic distillation (such as cyclopentane (B165970) or cyclohexane) and solvent in extractive distillation (commonly ethylene (B1197577) glycol) also plays a crucial role in the overall process economics and technical viability.[1][2][4]
Comparative Cost Analysis
| Cost Metric | Azeotropic Distillation | Extractive Distillation | Key Findings |
| Total Annual Cost (TAC) | ~25.6% higher | Lower | Extractive distillation is the more economical option overall.[1] |
| Capital Annualized Cost (TACC) | ~36.5% higher | Lower | Higher equipment costs (taller columns, larger condensers) and entrainer costs contribute to higher CAPEX for azeotropic distillation.[1] |
| Reboiler Energy Consumption | ~2.4 times higher | Lower | Extractive distillation demonstrates significantly better energy efficiency.[1][2][3] |
| Annual Energy Costs (TAEC) | Slightly lower (uses low-pressure steam) | Slightly higher (may use medium/high-pressure steam) | Despite potentially higher steam costs, the much lower overall energy consumption of extractive distillation leads to lower total operating costs.[1] |
| Final Ethanol Purity | Up to 99.99 mol% | ~99.50 - 99.94 wt% | Azeotropic distillation can achieve slightly higher purity.[1][2] |
Experimental and Simulation Protocols
The economic and performance data cited are primarily derived from steady-state simulations using process modeling software such as AVEVA PRO/II v.2024 and Aspen Plus™.[1][2][3]
A typical simulation protocol involves:
-
Process Flowsheet Development: Designing the column configurations for both azeotropic and extractive distillation processes. Azeotropic distillation setups generally consist of two distillation columns, a condenser, and a decanter for entrainer recovery.[1] Extractive distillation systems typically involve a pre-concentration column, an extractive distillation column, and a solvent recovery column.[1]
-
Thermodynamic Model Selection: Employing appropriate thermodynamic models, such as NRTL-RK, to accurately predict the vapor-liquid equilibrium of the ethanol-water-entrainer/solvent mixtures.[2][3]
-
Feed Conditions: Defining a standardized feed stream. A common basis for comparison is a feed rate of 100 kmol/h of an ethanol-water mixture at the azeotropic composition (approximately 89.6 mol% ethanol).[2][3]
-
Process Simulation and Optimization: Running the simulations to achieve a target final ethanol purity, typically around 99.9 wt%.[1] The simulations are optimized to minimize energy consumption and determine equipment sizing.
-
Economic Evaluation: Calculating the Total Annual Cost (TAC) by summing the Total Annualized Capital Cost (TACC) and the Total Annual Energy Cost (TAEC). Capital costs are estimated based on equipment size and materials, while operating costs are determined by energy consumption, solvent/entrainer makeup, and other utilities.[1]
Logical Relationship for Cost Analysis
Caption: Cost analysis workflow for ethanol dehydration methods.
References
efficiency comparison of different entrainers for ethanol-water separation
The separation of ethanol (B145695) and water is a critical process in various industries, from biofuel production to the manufacturing of pharmaceuticals and solvents. Due to the formation of a minimum-boiling azeotrope at approximately 95.6 wt% ethanol, simple distillation is insufficient for achieving high-purity ethanol.[1] This guide provides a comparative analysis of different entrainers used in azeotropic and extractive distillation to break this azeotrope, with a focus on experimental data and methodologies relevant to researchers, scientists, and drug development professionals.
Extractive Distillation: A Comparison of Solvents
Extractive distillation involves the introduction of a high-boiling, non-volatile solvent (entrainer) to the ethanol-water mixture. This entrainer alters the relative volatility of ethanol and water, allowing for the separation of nearly pure ethanol as the overhead product. The entrainer and water are then separated in a second column and the entrainer is recycled.[2] Commonly studied entrainers for this process include glycols and, more recently, ionic liquids.
Glycols as Entrainers: Ethylene (B1197577) Glycol and Glycerol (B35011)
Ethylene glycol and glycerol are effective and widely used entrainers in extractive distillation for ethanol dehydration.[3] Their high boiling points and ability to form hydrogen bonds with water make them excellent separating agents.
Experimental Data Summary:
| Entrainer | Ethanol Purity (mol%) | Solvent/Feed Ratio (S/F) | Reboiler Duty (kW) | Notes | Source |
| Ethylene Glycol | > 99.5 | 0.3 (molar) | 204 | Simulation data for 99.5 wt% ethanol purity. | [1][2] |
| Glycerol | > 99.5 | Not specified | 233 | Simulation data for 99.5 wt% ethanol purity. | [1] |
| Ethylene Glycol with CaCl2 | > 99.5 | 0.3 (molar) | 1425 kJ/kg ethanol | Simulation data, showing significant energy reduction compared to azeotropic distillation. | [2] |
| Glycerol | Not specified | 0.9 | Azeotrope not observed | Experimental data from a packed distillation column. | [4] |
Experimental Protocol: Extractive Distillation with Glycols
The following provides a generalized experimental protocol for evaluating glycol-based entrainers in a laboratory or pilot-scale setup.
-
Apparatus: A continuous distillation setup consisting of two columns: an extractive distillation column (EDC) and a solvent recovery column (SRC). The EDC is typically a packed or tray column.
-
Feed Preparation: An ethanol-water mixture of a known composition (typically near the azeotropic point) is prepared.
-
Operation:
-
The ethanol-water feed is introduced at an appropriate stage in the lower section of the EDC.
-
The entrainer (ethylene glycol or glycerol) is preheated and fed to an upper stage of the EDC.
-
The EDC is operated at a specific reflux ratio and reboiler duty to achieve the desired separation.
-
The overhead product from the EDC, which is high-purity ethanol, is condensed and collected.
-
The bottoms product from the EDC, a mixture of the entrainer and water, is fed to the SRC.
-
The SRC is typically operated under vacuum to lower the boiling point of the entrainer, facilitating its separation from water.
-
The recovered entrainer from the bottom of the SRC is cooled and recycled back to the EDC. The overhead water from the SRC is condensed and collected.
-
-
Analysis: The composition of the feed, top and bottom products of both columns are analyzed using methods such as gas chromatography (GC) or densitometry.
Ionic Liquids as Entrainers
Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure. They have shown promise as entrainers in extractive distillation for breaking the ethanol-water azeotrope.
Experimental Data Summary:
| Entrainer | Ethanol Purity (mol%) | Solvent/Feed Ratio (S/F) | Reboiler Duty | Notes | Source |
| [EMIM][OAc] | > 99.9 | Lower than EG | Less than EG | Simulation data. [EMIM][OAc] = 1-ethyl-3-methylimidazolium (B1214524) acetate. | [5] |
| [EMIM][DCA] | > 99.9 | Lower than [EMIM][OAc] | Less than [EMIM][OAc] | Simulation data. [EMIM][DCA] = 1-ethyl-3-methylimidazolium dicyanamide. | [5] |
| [BMIM][Cl] | Not specified | Not specified | Reduced by 27.01% | Simulation data comparing with conventional process. [BMIM][Cl] = 1-butyl-3-methylimidazolium chloride. | [6] |
| [Mim][Cl] | Not specified | Not specified | ~8% less than Ethylene Glycol | Optimized simulation data. [Mim][Cl] = 1-methylimidazolium (B8483265) chloride. | [7] |
Experimental Protocol: Extractive Distillation with Ionic Liquids
The experimental setup is similar to that used for glycols. However, due to the high cost and viscosity of some ionic liquids, initial screening is often performed using vapor-liquid equilibrium (VLE) cells.
-
VLE Measurement: An ebulliometer or a static VLE cell is used to measure the effect of the ionic liquid on the VLE of the ethanol-water system. This helps in determining the ionic liquid's ability to break the azeotrope and its selectivity.
-
Distillation Experiment: A batch or continuous distillation column is used.
-
A known composition of ethanol, water, and ionic liquid is charged to the reboiler (for batch distillation) or fed continuously.
-
The mixture is heated, and the vapor and liquid compositions at equilibrium are measured at different temperatures.
-
The overhead product composition is analyzed to determine the degree of separation.
-
-
Entrainer Recovery: Due to their negligible vapor pressure, ionic liquids can be recovered from the water-rich bottoms product by evaporation of the water.
Azeotropic Distillation: Traditional Entrainers
Azeotropic distillation involves adding an entrainer that forms a new, lower-boiling heterogeneous azeotrope with one or both of the original components.[8] This ternary azeotrope is distilled overhead, and upon condensation, it separates into two liquid phases, allowing for the recovery and recycling of the entrainer.
Hydrocarbons as Entrainers: Benzene and Cyclohexane (B81311)
Benzene and cyclohexane are traditional entrainers for ethanol-water separation.[8] However, due to the carcinogenic nature of benzene, its use has been largely discontinued (B1498344) in favor of less toxic alternatives like cyclohexane.
Experimental Data Summary:
| Entrainer | Ethanol Purity (% v/v) | Entrainer Combination | Notes | Source |
| Benzene-Cyclohexane | 85.50 | 10% (v/v) Benzene | Double entrainer combination. | [9] |
| Cyclohexane-n-Heptane | 87.39 | 10% (v/v) n-Heptane | Double entrainer combination. | [9] |
| Cyclohexane | 99.7 wt% | - | Simulation data for a three-column system. | [10] |
Experimental Protocol: Azeotropic Distillation
-
Apparatus: A distillation column equipped with a decanter for phase separation of the condensed overhead product.
-
Operation:
-
The azeotropic ethanol-water feed is introduced into the azeotropic distillation column.
-
The entrainer (e.g., cyclohexane) is also fed to the column.
-
The column is operated to distill the ternary azeotrope (entrainer-water-ethanol) as the overhead product.
-
Anhydrous ethanol is withdrawn from the bottom of the column.
-
The overhead vapor is condensed and sent to a decanter.
-
In the decanter, the condensate separates into an entrainer-rich organic phase and a water-rich aqueous phase.
-
The entrainer-rich phase is recycled back to the azeotropic column.
-
The aqueous phase is typically sent to a separate stripping column to recover dissolved entrainer and ethanol.
-
Conclusion
The choice of an entrainer for ethanol-water separation depends on a multitude of factors, including separation efficiency, energy consumption, cost, and environmental and safety considerations.
-
Extractive distillation with glycols , particularly ethylene glycol and glycerol, is a well-established and effective method. Glycerol, being a byproduct of biodiesel production, presents an interesting and potentially more sustainable option.[4] The addition of salts like calcium chloride to ethylene glycol can further reduce energy consumption.[2]
-
Ionic liquids show significant promise as entrainers, with simulations indicating lower energy consumption and higher efficiency compared to traditional solvents.[5] However, their high cost and the need for more extensive experimental data at an industrial scale are current limitations.
-
Azeotropic distillation with hydrocarbons like cyclohexane is a proven technology. However, it often involves more complex process configurations with multiple columns and decanters. The use of double entrainers can enhance the purity of the produced ethanol.[9]
For researchers and professionals in drug development, where high purity is paramount, extractive distillation with glycols or ionic liquids may offer more precise control and potentially higher purity products. The choice will ultimately depend on the specific requirements of the application, balancing performance with economic and environmental factors. Further experimental research is needed for a direct, comprehensive comparison of these entrainers under identical operating conditions to fully elucidate their respective advantages and disadvantages.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MULTIVARIATE STATISTICAL OPTIMIZATION OF THE ETHANOL FUEL DEHYDRATION PROCESS USING IONIC LIQUIDS: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
- 8. ijrti.org [ijrti.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating Literature Data for the Ethanol-Cyclohexane Azeotrope: A Comparative Guide
For researchers, scientists, and drug development professionals relying on accurate physical property data, this guide provides a comparative analysis of literature values for the azeotropic point of the ethanol-cyclohexane binary system. Understanding the precise azeotropic composition and boiling point is critical for developing and optimizing separation processes, such as azeotropic distillation, which is frequently employed in solvent purification and recycling within the pharmaceutical industry.
Azeotropic Data Comparison
The azeotrope of an ethanol-cyclohexane mixture is a positive azeotrope, meaning it boils at a temperature lower than either of the individual components. The composition and boiling point of this azeotrope at atmospheric pressure have been reported in various literature sources. A summary of these values is presented below for direct comparison.
| Mole Fraction Ethanol (B145695) | Mole Fraction Cyclohexane (B81311) | Boiling Point (°C) | Boiling Point (K) | Pressure (kPa) |
| 0.4540 | 0.5460 | 64.8 | 337.95 | 101.3 |
| Not specified | 69.5% by mass | 64.9 | 338.05 | Not specified |
Note: The mass percentage of 69.5% cyclohexane can be converted to a mole fraction for a more direct comparison. Assuming the remaining 30.5% is ethanol, the corresponding mole fractions are approximately 0.455 for ethanol and 0.545 for cyclohexane, which shows good agreement with the other reported value.
Experimental Determination of Azeotropic Data
The accurate determination of vapor-liquid equilibrium (VLE) data, including the azeotropic point, is crucial for the design and simulation of distillation processes. Various experimental techniques are employed for this purpose.
| Experimental Method | Description | Key Measurements |
| Gas Chromatography (GC) | A series of binary solutions with known compositions are prepared. These solutions and their distillates at boiling point are analyzed using a gas chromatograph to determine the composition of the liquid and vapor phases.[1][2] | Peak heights or areas from the chromatogram are used to calculate the mole fractions of each component in the liquid and vapor phases. The boiling temperatures of the solutions are also recorded.[1] |
| Ebulliometry | An ebulliometer is used to accurately measure the boiling point of liquid mixtures at a constant pressure. By systematically varying the composition of the mixture, the entire temperature-composition diagram can be constructed, from which the azeotropic point can be identified as the minimum boiling temperature.[3] | Boiling temperature, pressure, and the composition of the liquid and vapor phases at equilibrium.[3] |
| Dynamic Recirculating Still | This method involves continuously circulating both the vapor and liquid phases to ensure equilibrium is reached. Samples of both phases are then collected and their compositions are analyzed. | Temperature, pressure, and the composition of the liquid and vapor phases. |
Experimental Workflow for VLE Data Determination
The following diagram illustrates a generalized workflow for the experimental determination of vapor-liquid equilibrium data, which is fundamental to identifying azeotropic compositions.
Thermodynamic Modeling
In addition to experimental determination, thermodynamic models such as the Non-Random Two-Liquid (NRTL) model and the UNIversal QUAsi-chemical Functional group Activity Coefficients (UNIFAC) model are used to predict and correlate VLE data.[4][5] These models are essential for process simulation and for validating experimental results. The development of these models relies on fitting parameters to experimental binary data.[5]
References
Comparative Study of Ionic Liquids as Entrainers for Ethanol-Cyclohexane Separation
A Guide for Researchers, Scientists, and Drug Development Professionals
The separation of the azeotropic mixture of ethanol (B145695) and cyclohexane (B81311) is a critical process in various chemical and pharmaceutical industries. Traditional separation methods, such as extractive distillation, often rely on volatile organic compounds as entrainers, which can pose environmental and safety concerns. Ionic liquids (ILs) have emerged as promising green alternatives due to their negligible vapor pressure, high thermal stability, and tunable solvent properties. This guide provides a comparative analysis of the performance of various ionic liquids as entrainers for the ethanol-cyclohexane system, supported by experimental data and detailed methodologies.
Performance of Ionic Liquids: A Quantitative Comparison
The effectiveness of an ionic liquid as an entrainer is primarily evaluated based on its ability to favorably alter the vapor-liquid equilibrium (VLE) of the azeotropic mixture. Key performance indicators include selectivity, distribution coefficient, and relative volatility. The following tables summarize the performance of several ionic liquids in the separation of the ethanol-cyclohexane azeotrope.
| Ionic Liquid Entrainer | Cation | Anion | Selectivity (S) | Distribution Coefficient (β) of Ethanol | Relative Volatility (α) of Cyclohexane to Ethanol | Reference |
| [N1,8,8,8][Ac] | Methyl-trioctyl-ammonium | Acetate | > [DMIM][Ac] | - | Increased | [1] |
| [DMIM][Ac] | 1-Decyl-3-methyl-imidazolium | Acetate | > [C16MIM][Ac] | - | Increased | [1] |
| [C16MIM][Ac] | 1-Hexadecyl-3-methyl-imidazolium | Acetate | - | - | Increased | [1] |
| [bmim]PF6 | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | - | - | Increased | [2] |
Note: Quantitative values for selectivity and distribution coefficient were not explicitly provided in the summarized search results for all listed ionic liquids. The table reflects the reported relative performance and the observed effect on relative volatility.
Experimental Protocols
The determination of vapor-liquid equilibrium (VLE) data is fundamental to assessing the performance of ionic liquids as entrainers. A commonly employed experimental setup is a modified recirculating still (e.g., Othmer or Rose type).
Detailed Methodology for Vapor-Liquid Equilibrium (VLE) Measurement
1. Apparatus:
-
A modified glass recirculating equilibrium still (e.g., Othmer-type) with a capacity of approximately 50-100 mL.
-
Heating mantle or oil bath for uniform heating of the still.
-
Magnetic stirrer for ensuring liquid phase homogeneity.
-
A condenser to cool and recirculate the vapor phase.
-
Sampling ports for both the liquid and condensed vapor phases.
-
Calibrated temperature and pressure sensors.
2. Materials:
-
High-purity ethanol (≥99.5%).
-
High-purity cyclohexane (≥99.5%).
-
Ionic liquid entrainer (synthesized or commercially procured and purified).
3. Procedure:
-
Preparation: The equilibrium still is thoroughly cleaned and dried. A precise amount of the ethanol-cyclohexane azeotropic mixture and a known concentration of the ionic liquid are charged into the still.
-
Equilibration: The mixture is heated to its boiling point while being continuously stirred. The vapor generated rises, is condensed, and then returned to the still. This recirculation is continued for a sufficient time (typically 1-2 hours) to ensure that thermal and phase equilibrium is reached. Equilibrium is considered to be established when the temperature and pressure of the system remain constant for an extended period (e.g., 30 minutes).
-
Sampling: Once equilibrium is achieved, samples of the liquid phase from the still and the condensed vapor phase are carefully withdrawn using syringes.
-
Analysis: The composition of the liquid and vapor samples is determined using gas chromatography (GC). A calibrated GC with a suitable column (e.g., a polar capillary column) is used for accurate quantification of ethanol and cyclohexane.
-
Data Correlation: The experimental VLE data are then correlated using thermodynamic models such as the Non-Random Two-Liquid (NRTL) or Universal Quasi-Chemical (UNIQUAC) models to determine the interaction parameters and to calculate the selectivity, distribution coefficient, and relative volatility.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the experimental process for evaluating ionic liquids as entrainers and the fundamental relationship between the components in the extractive distillation process.
Caption: Experimental workflow for evaluating ionic liquids as entrainers.
Caption: Principle of extractive distillation using an ionic liquid.
References
Safety Operating Guide
Safe Disposal of Ethanol-Cyclohexane Mixtures: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, handling mixtures of ethanol (B145695) and cyclohexane (B81311) requires adherence to strict protocols due to their flammable and hazardous nature. This guide provides essential, step-by-step procedures for the safe disposal of ethanol-cyclohexane waste, ensuring compliance and minimizing risks.
Immediate Safety and Hazard Profile
Both ethanol and cyclohexane are classified as hazardous waste, primarily due to their high flammability.[1][2][3][4][5][6] Ethanol is a highly flammable liquid whose vapors can form explosive mixtures with air at room temperature.[7][8] Similarly, cyclohexane is a flammable liquid that is very toxic to aquatic life with long-lasting effects.[2][9][10] Therefore, mixtures of these solvents must be treated as ignitable hazardous waste.
Under no circumstances should ethanol, cyclohexane, or their mixtures be disposed of down the drain.[1][4][11][12][13] This practice is illegal and poses a significant risk of fire, explosion, and environmental contamination.[1][4][7] Even small quantities must be collected for proper disposal by a licensed waste contractor.[1][3]
Quantitative Data for Ethanol and Cyclohexane
The following table summarizes key quantitative data for ethanol and cyclohexane, highlighting the properties relevant to their safe handling and disposal.
| Property | Ethanol | Cyclohexane |
| Hazard Class | 3 (Flammable Liquid) | 3 (Flammable Liquid) |
| UN Number | 1170 | 1145 |
| Flash Point | 12°C - 17°C (54°F - 63°F)[7] | -20°C (-4°F) |
| Flammability Limits | 3.3% - 20% v/v in air[7] | 1.3% - 8.4% v/v in air |
| Autoignition Temp. | 425°C (797°F)[7] | 245°C (473°F) |
| Toxicity | Causes serious eye irritation; toxic by ingestion.[7][8][12] | Causes skin irritation; may cause drowsiness or dizziness; may be fatal if swallowed and enters airways.[2][5][14] |
| Aquatic Toxicity | Toxic to various marine organisms.[12] | Very toxic to aquatic life with long-lasting effects.[2][9][10] |
| EPA Hazardous Waste No. | D001 (Ignitability)[15] | D001 (Ignitability) |
Standard Protocol for Waste Collection and Disposal
This protocol provides a step-by-step methodology for the safe handling, storage, and preparation of ethanol-cyclohexane waste for disposal.
1. Waste Segregation and Compatibility:
-
Action: Designate a specific waste stream for non-halogenated organic solvents.
-
Rationale: Ethanol and cyclohexane are compatible and can be collected in the same container.[16] However, they must be kept separate from other waste types, especially oxidizing agents, acids, and bases, to prevent dangerous chemical reactions.[11] For instance, mixing ethanol with nitric acid can form an explosive mixture.[1]
2. Container Selection and Preparation:
-
Action: Select a suitable, leak-proof container with a tight-fitting screw cap. The container material should be non-reactive with the solvents (e.g., high-density polyethylene (B3416737) (HDPE), stainless steel).[7]
-
Rationale: Proper containment is essential to prevent leaks, spills, and vapor release.[17] The container must be in good condition, with no cracks or deterioration.[17]
3. Labeling the Waste Container:
-
Action: As soon as the first drop of waste is added, label the container clearly. The label must include:
-
The words "Hazardous Waste"[1]
-
The full chemical names of the contents ("Ethanol," "Cyclohexane," and any other components)
-
The approximate percentage of each component
-
The relevant hazard characteristics (e.g., "Flammable," "Toxic")
-
The accumulation start date (the date waste was first added)
-
-
Rationale: Accurate labeling is a regulatory requirement and is crucial for ensuring safe handling and proper disposal by waste management personnel.
4. Accumulating Waste:
-
Action: Add waste to the container using a funnel to prevent spills on the container's exterior. Keep the container closed at all times except when adding waste.[17][18] Do not fill the container beyond 90% capacity.[16]
-
Rationale: Leaving headspace allows for vapor expansion and reduces the risk of spills.[1][17] Keeping the container sealed minimizes the release of flammable vapors.[19]
5. Temporary Storage in the Laboratory:
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6] The storage location should be a cool, well-ventilated area, away from heat, sparks, open flames, or other ignition sources.[2][7][10][11]
-
Rationale: Storing hazardous waste in a designated, safe location minimizes the risk of fire and accidental spills. Storage in a fume hood where reactions are occurring or near a sink is not recommended.[1]
6. Arranging for Disposal:
-
Action: Once the container is full (or within institutional time limits, often 90-120 days), contact your institution's Environmental Health & Safety (EHS) office or equivalent department to request a waste pickup.[1][6][18]
-
Rationale: Hazardous waste must be disposed of through licensed and approved channels.[3] EHS is responsible for managing the final disposal process, which typically involves incineration or solvent reclamation.[3][7][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of ethanol-cyclohexane waste in a laboratory setting.
Caption: Workflow for Ethanol-Cyclohexane Hazardous Waste Disposal.
References
- 1. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 2. Mobile [my.chemius.net]
- 3. organic chemistry - How do you properly dispose of hexane and cyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. nj.gov [nj.gov]
- 5. chemos.de [chemos.de]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safetymanagementkey.com [safetymanagementkey.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. chemos.de [chemos.de]
- 14. agilent.com [agilent.com]
- 15. us.evocdn.io [us.evocdn.io]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. vumc.org [vumc.org]
- 19. ethz.ch [ethz.ch]
Essential Safety and Logistics for Handling Ethanol-Cyclohexane Mixtures
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile solvent mixtures like ethanol (B145695) and cyclohexane (B81311). This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment.
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment. Both ethanol and cyclohexane are flammable liquids, and cyclohexane can cause skin irritation and drowsiness or dizziness.[1][2][3] Therefore, a comprehensive PPE strategy is crucial.
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory to protect against splashes.[1][2]
-
Face Shield: For operations with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to safety goggles.
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile and butyl rubber are common choices. It is critical to select gloves with adequate thickness and to be aware of their breakthrough time—the time it takes for the chemical to permeate the glove material. For mixtures, the breakthrough time may be shorter than for individual components. Gloves should be changed immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and fire hazards.
-
Closed-toe Shoes: Always wear closed-toe shoes in the laboratory.
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1][3]
-
If ventilation is insufficient or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Quantitative Data for Glove Selection
The selection of appropriate gloves is critical for preventing skin exposure. The following table summarizes the chemical resistance of common glove materials to ethanol and cyclohexane. Note that breakthrough times can vary significantly based on glove manufacturer, thickness, and the specific composition of the mixture.
| Glove Material | Chemical | Resistance Rating | Breakthrough Time (minutes) | Thickness (mils) |
| Nitrile Rubber | Ethanol | Good to Excellent | > 240 - > 480 | 11 - 18 |
| Cyclohexane | Poor to Fair | < 10 - 30 | 11 - 18 | |
| Butyl Rubber | Ethanol | Excellent | > 480 | 14 |
| Cyclohexane | Good | 60 - 120 | 14 | |
| Neoprene | Ethanol | Excellent | > 480 | 18 - 27 |
| Cyclohexane | Poor | < 10 | 18 - 27 | |
| Natural Rubber | Ethanol | Excellent | > 480 | 27 |
| Cyclohexane | Poor | < 10 | 27 |
Disclaimer: This table is a summary of available data. It is crucial to consult the glove manufacturer's specific chemical resistance data for the gloves being used.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ethanol-cyclohexane mixtures minimizes risks.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Assemble all necessary equipment, including the ethanol-cyclohexane mixture, glassware, and emergency spill kit.
-
Don the appropriate PPE as outlined above.
-
-
Handling:
-
Post-Handling:
-
Wipe down the work surface with an appropriate cleaning agent.
-
Properly store or dispose of the ethanol-cyclohexane mixture.
-
Remove PPE carefully to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Ethanol-cyclohexane mixtures are considered hazardous waste due to their flammability.[5][6]
Waste Collection:
-
Collect all waste containing the ethanol-cyclohexane mixture in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the solvent mixture.
-
Do not mix this waste with other incompatible waste streams, such as halogenated solvents or strong oxidizing agents.[5]
Waste Labeling and Storage:
-
Label the waste container clearly with "Hazardous Waste," the full chemical names ("Ethanol" and "Cyclohexane"), and the approximate percentages of each component.
-
Indicate the relevant hazards, such as "Flammable Liquid."
-
Store the waste container in a designated, well-ventilated, and cool area away from ignition sources.[1] The storage area should have secondary containment to prevent the spread of potential leaks.
Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The EPA hazardous waste code for ignitable waste is D001.[7] Depending on the specific composition and use, other codes may apply.[8][9]
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the workflows for PPE selection and the disposal of ethanol-cyclohexane waste.
Caption: PPE selection workflow for handling ethanol-cyclohexane.
References
- 1. chemos.de [chemos.de]
- 2. Mobile [my.chemius.net]
- 3. carlroth.com [carlroth.com]
- 4. epartrade.com [epartrade.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. epa.gov [epa.gov]
- 7. my.alfred.edu [my.alfred.edu]
- 8. wku.edu [wku.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
